Previtamin D3
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12-/t21-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCAAVRZWBXEQ-WHTXLNIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862573 | |
| Record name | Previtamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173-13-3 | |
| Record name | Previtamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Previtamin D(3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Previtamin D(3) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Previtamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREVITAMIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDA46400N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Photochemical Synthesis of Previtamin D3 from 7-Dehydrocholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles and practical methodologies for the photochemical synthesis of previtamin D3 from 7-dehydrocholesterol (7-DHC). The process is of central importance in the pharmaceutical industry for the production of vitamin D3 (cholecalciferol). This document outlines the reaction pathways, summarizes key quantitative data, and provides detailed experimental protocols to assist researchers in this field.
The Photochemical Transformation of 7-Dehydrocholesterol
The synthesis of this compound is initiated by the absorption of ultraviolet B (UVB) radiation by 7-dehydrocholesterol. This exposure, typically in the 275-300 nm range, excites the 7-DHC molecule, leading to a conrotatory ring-opening of the B-ring between carbons 9 and 10.[1][2][3] This photochemical reaction yields this compound.
However, the process is complicated by the fact that this compound is itself photo-unstable. It can undergo further photochemical reactions to form two main inactive isomers: lumisterol and tachysterol.[4][5] These reactions are reversible, leading to a complex photoequilibrium that is highly dependent on the wavelength of UV light used.[4] The quantum yield for the formation of the undesired tachysterol can be greater than that for this compound, necessitating careful control of the irradiation process to maximize the yield of the desired product.[4]
Following the photochemical synthesis, this compound is converted to the more stable vitamin D3 through a temperature-dependent intramolecular[6][7] sigmatropic hydrogen shift.[1] This thermal isomerization does not require light.
Figure 1: Reaction pathways in vitamin D3 synthesis.
Quantitative Data Presentation
The efficiency and selectivity of this compound synthesis are critically influenced by various parameters. The following tables summarize quantitative data on quantum yields and the effect of different solvents on the product distribution.
Table 1: Wavelength-Dependent Quantum Yields of 7-DHC Photoreactions
| Wavelength (nm) | 7-DHC → this compound | This compound → Tachysterol |
| 254 | Low Selectivity | High Formation |
| 282 | High Selectivity (>50%) | Lower Formation |
| 296 | Optimal | Moderate Formation |
Note: This table illustrates the general trend. Precise quantum yield values can vary with experimental conditions. At 254 nm, tachysterol can become the main product at high 7-DHC conversion.[4]
Table 2: Influence of Solvent on Product Distribution
| Solvent | This compound (%) | 7-DHC (%) | Tachysterol (%) | Lumisterol (%) |
| Hexane | ~60-70 | ~20-30 | ~5-10 | ~1-5 |
| Ethanol | ~55-65 | ~25-35 | ~8-12 | ~1-5 |
| Liposomes | Reduced | Elevated | Reduced | Elevated |
Note: The distribution of photoproducts is influenced by the solvent environment. In ordered media like liposomes, the formation of tachysterol is inhibited compared to isotropic solvents like hexane.[6]
Experimental Protocols
A generalized protocol for the laboratory-scale photochemical synthesis of this compound is provided below. This should be adapted and optimized for specific experimental setups.
Materials and Equipment
-
Reactant: 7-Dehydrocholesterol (provitamin D3), high purity.
-
Solvent: Spectroscopic grade n-hexane, ethanol, or other suitable solvent.
-
Photoreactor: A quartz reaction vessel equipped with a cooling jacket, magnetic stirrer, and a port for inert gas purging.
-
UV Light Source: A medium-pressure mercury lamp or UV LEDs with emission in the 280-300 nm range. Wavelength selection can be achieved using appropriate filters.
-
Inert Gas: Nitrogen or Argon.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Experimental Workflow Diagram
Figure 2: Workflow for the synthesis of Vitamin D3.
Step-by-Step Methodology
-
Solution Preparation: Prepare a solution of 7-dehydrocholesterol in the chosen solvent. Concentrations can range from 1 to 10% by weight.[4]
-
Reactor Setup: Transfer the solution to the quartz photoreactor. Purge the solution and headspace with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can interfere with the reaction.
-
Photochemical Reaction:
-
Begin stirring and circulate a coolant through the reactor jacket to maintain a constant temperature. The reaction temperature does not significantly affect the photochemical step but is important for solubility.[4]
-
Initiate irradiation with the UV source. The optimal wavelength for this compound formation is around 296 nm.[3]
-
-
Reaction Monitoring:
-
At regular intervals, withdraw small aliquots of the reaction mixture for HPLC analysis.
-
A typical HPLC setup for the analysis of vitamin D3 and its isomers would involve a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile or a mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v).[7][8]
-
Detection is typically performed at a wavelength of 265 nm.[8][9][10]
-
-
Reaction Termination: Stop the irradiation when the concentration of this compound is maximized, and before significant amounts of byproducts, particularly tachysterol, are formed. This typically occurs at a 7-DHC conversion of 10-20% in conventional industrial processes to maintain high selectivity.[4]
-
Thermal Isomerization: After the photochemical reaction, the solvent is typically removed under reduced pressure. The resulting mixture, rich in this compound, is then heated to induce thermal isomerization to vitamin D3. This step is performed in the dark to prevent further photochemical reactions.
-
Purification: The final product mixture, containing vitamin D3, unreacted 7-DHC, and photoisomers, can be purified using techniques such as chromatography.
Conclusion
The photochemical synthesis of this compound is a nuanced process that requires careful control of experimental parameters, particularly the wavelength of irradiation and the extent of 7-DHC conversion, to achieve high yields and selectivity. The subsequent thermal isomerization must also be managed to ensure complete conversion to vitamin D3. The information and protocols provided in this guide offer a solid foundation for researchers and professionals to develop and optimize their synthetic strategies for this vital compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijariie.com [ijariie.com]
- 3. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]
- 4. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 5. CN101663269A - Photochemical process for the manufacture of previtamin D - Google Patents [patents.google.com]
- 6. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Isomerization Kinetics of Previtamin D3 to Vitamin D3
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conversion of previtamin D3 to vitamin D3 is a critical, non-enzymatic, and temperature-dependent step in the cutaneous synthesis of vitamin D3. This reaction, a reversible[1][2]-sigmatropic hydrogen shift, is governed by first-order kinetics. Its rate is profoundly influenced by the surrounding microenvironment. In biological membranes, such as human skin, the rate of isomerization is enhanced by over an order of magnitude compared to isotropic organic solvents like hexane. This acceleration is attributed to the stabilization of the thermodynamically unstable, but reactive, s-cis,s-cis conformer of this compound within the structured lipid bilayer. This guide provides a detailed overview of the reaction mechanism, comprehensive kinetic and thermodynamic data, standardized experimental protocols, and the key factors influencing this pivotal transformation.
Introduction
Vitamin D3 (cholecalciferol) is a fat-soluble prohormone essential for calcium homeostasis, bone metabolism, and immune function.[3] Its primary source in humans is endogenous synthesis within the skin upon exposure to solar ultraviolet B (UVB) radiation.[4] The synthesis is a two-step process:
-
Photochemical Formation: 7-dehydrocholesterol (7-DHC), a cholesterol precursor abundant in the epidermis, absorbs UVB photons (290-315 nm), leading to the cleavage of its B-ring to form this compound.[2][5]
-
Thermal Isomerization: The thermally labile this compound then undergoes a heat-dependent rearrangement to form the more stable vitamin D3.[6][7]
This whitepaper focuses on the kinetics of the second step: the thermal isomerization of this compound to vitamin D3. Understanding the kinetics of this reaction is crucial for accurately modeling vitamin D synthesis in vivo, optimizing industrial production processes, and developing novel drug delivery systems.
The Isomerization Reaction Mechanism
The thermal conversion of this compound to vitamin D3 is an uncatalyzed, reversible intramolecular[1][2]-sigmatropic hydrogen shift.[8] The reaction's progression is critically dependent on the rotational conformation of the this compound molecule.
This compound exists in equilibrium between several conformers, with the two most significant being the s-cis,s-cis (cZc) and the s-trans,s-cis (tZc) forms. In organic solvents, the extended tZc conformer is thermodynamically more stable. However, only the ring-like cZc conformer, which maintains a shape similar to its 7-DHC precursor, possesses the correct steric arrangement to allow for the hydrogen transfer necessary to form vitamin D3.[8][9] The stabilization of this specific reactive conformer by the local microenvironment is the key determinant of the reaction rate.[9]
Kinetic and Thermodynamic Parameters
The thermal isomerization of this compound to vitamin D3 has been studied in various media, revealing significant differences in reaction rates and equilibria. The data consistently show a marked acceleration of the reaction in structured biological environments compared to simple organic solvents.
Data Presentation
The following tables summarize the key quantitative data gathered from kinetic studies.
Table 1: Kinetic Parameters for this compound ⇌ Vitamin D3 Isomerization
| Medium | Temperature (°C) | Forward Rate Constant (k₁) (s⁻¹) | Reverse Rate Constant (k₂) (s⁻¹) | Half-Life (T½) (hours) | Forward Activation Energy (Ea₁) (kJ/mol) | Reverse Activation Energy (Ea₂) (kJ/mol) | Reference(s) |
| Human Skin | 37 | - | - | 2.5 | 71.05 | 92.63 | [1][10] |
| Hexane | 37 | - | - | 30.0 | 84.90 | 100.5 | [1][10] |
| β-Cyclodextrin (aq) | 5 | 8.65 x 10⁻⁶ | 8.48 x 10⁻⁶ | - | - | - | [11][12] |
| n-Hexane | 5 | 1.76 x 10⁻⁷ | 1.40 x 10⁻⁸ | - | - | - | [11][12] |
| Lizard Skin | 25 | - | - | ~8.0 | - | - | [13] |
| Frog Skin | 25 | - | - | - | - | - | [13] |
Note: The rate of isomerization was enhanced 11-fold in lizard skin and 12.6-fold in frog skin at 25°C compared to hexane.[13]
Table 2: Thermodynamic Parameters for this compound ⇌ Vitamin D3 Isomerization
| Medium | Temperature (°C) | Equilibrium Constant (K) | Enthalpy Change (ΔH°) (kJ/mol) | Reference(s) |
| Human Skin | 37 | 11.44 | -21.58 | [1][10] |
| Hexane | 37 | 6.15 | -15.60 | [1][10] |
| β-Cyclodextrin (aq) | 5 | ~1.02 | +13.05 | [11][12] |
Experimental Protocols for Kinetic Analysis
The study of this compound isomerization kinetics relies on a standardized workflow involving the generation of the precursor followed by thermal incubation and quantitative analysis.
General Workflow
The process involves generating this compound via UV irradiation of a 7-DHC solution, incubating the resulting mixture at a controlled temperature, and monitoring the concentrations of this compound and vitamin D3 over time using High-Performance Liquid Chromatography (HPLC).
Detailed Methodologies
4.2.1 Preparation of this compound A solution of 7-dehydrocholesterol (7-DHC) in the desired medium (e.g., n-hexane, ethanol, or a liposome suspension) is prepared.[14] The solution, held in quartz ampules, is placed on ice and irradiated with a UV radiation source to generate this compound.[14] The irradiation is typically monitored to achieve a specific conversion percentage of 7-DHC to this compound.
4.2.2 Thermal Isomerization Assay Immediately following irradiation, the ampules containing the newly formed this compound are transferred to a constant temperature incubator (e.g., a water bath set at 37°C).[14][15] Aliquots are withdrawn at predetermined time intervals over a period sufficient for the reaction to approach equilibrium (e.g., up to 144 hours, depending on the temperature).[15]
4.2.3 Quantitative Analysis by HPLC The concentrations of this compound and vitamin D3 in each aliquot are determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][16]
-
Column: A normal-phase silica column is commonly used.[14] For complex matrices like plasma, a C18 reversed-phase column may be employed after an extraction step.[16]
-
Mobile Phase: An isocratic mobile phase, such as 0.45% isopropyl alcohol in hexane, is effective for separating the isomers.[10]
-
Detection: A UV detector set to 265 nm is used for quantification, as both this compound and vitamin D3 absorb at this wavelength.[16]
-
Quantification: Peak areas are integrated and compared to standard curves of known concentrations for both analytes.
4.2.4 Calculation of Kinetic Parameters The thermal conversion between this compound and vitamin D3 follows a first-order reversible process.
-
Rate Constant (k): The total rate constant (k = k₁ + k₂) is calculated from the slope of a plot of ln[ (De - Do) / (De - Dt) ] versus time (t), where De, Do, and Dt are the concentrations of vitamin D3 at equilibrium, time zero, and time t, respectively.[14]
-
Equilibrium Constant (K): K is determined from the ratio of the vitamin D3 concentration to the this compound concentration at equilibrium (K = [Vitamin D3]eq / [this compound]eq).[14]
-
Activation Energy (Ea): Ea is determined from the slope of an Arrhenius plot (ln(k) versus 1/T) based on rate constants measured at several different temperatures.[1][10]
-
Enthalpy Change (ΔH°): ΔH° is determined from the slope of a van't Hoff plot (ln(K) versus 1/T) based on equilibrium constants measured at different temperatures.[1][10]
Conclusion and Implications
The thermal isomerization of this compound to vitamin D3 is a well-characterized, first-order reversible reaction. The kinetic and thermodynamic parameters are highly dependent on the reaction medium. The significant rate enhancement observed in skin and other organized lipid environments is a direct consequence of the stabilization of the reactive cZc conformer of this compound.
For researchers and drug development professionals, these findings have several key implications:
-
Physiological Modeling: Accurate models of in vivo vitamin D synthesis must account for the enhanced reaction rate within the skin's lipid matrix.
-
Industrial Synthesis: Optimizing the industrial production of vitamin D3 can be achieved by mimicking biological environments, potentially using liposomal or cyclodextrin-based reaction media to accelerate the conversion and improve yields.
-
Drug Delivery: The principles of conformational stabilization can inform the design of delivery systems for other thermally labile compounds, enhancing their stability and controlling their release.
This guide provides the foundational data and methodologies necessary to investigate and apply the principles of this compound thermal isomerization in various scientific and industrial contexts.
References
- 1. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. The photobiogenesis and metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Photosynthesis of this compound in human skin and the physiologic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [open.bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalyzed thermal isomerization between this compound and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. morfovirtual2014.sld.cu [morfovirtual2014.sld.cu]
- 15. researchgate.net [researchgate.net]
- 16. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: Previtamin D3's Epidermal Role Beyond Vitamin D Synthesis
For Immediate Release
[City, State] – [Date] – While the synthesis of vitamin D3 in the skin is a well-documented process vital for human health, new research is shedding light on the direct biological activities of its precursor, previtamin D3, and its photoproducts within epidermal keratinocytes. This in-depth technical guide explores the multifaceted role of this compound, moving beyond its traditional depiction as a mere intermediate to reveal its active participation in regulating skin homeostasis. This guide is intended for researchers, scientists, and drug development professionals in the field of dermatology and endocrinology.
Introduction: this compound at the Crossroads of Cutaneous Vitamin D Metabolism
Upon exposure to ultraviolet B (UVB) radiation, 7-dehydrocholesterol (7-DHC) in epidermal keratinocytes is converted to this compound.[1][2][3][4] This thermally labile compound then undergoes a temperature-dependent isomerization to form vitamin D3, the precursor to the hormonally active 1,25-dihydroxyvitamin D3 (calcitriol).[1][2][3][4] However, this is not a one-way street. Continuous UVB exposure can lead to the photoisomerization of this compound into biologically relevant photoproducts, primarily lumisterol and tachysterol.[1][3][4][5] This guide delves into the direct biological functions of this compound's photoproducts, particularly hydroxylated forms of lumisterol, and their impact on keratinocyte function.
Quantitative Analysis of this compound Photoconversion
The fate of this compound in the epidermis is critically dependent on the dose and duration of UVB exposure. While a portion of this compound thermally isomerizes to vitamin D3, a significant fraction can be converted to other photoproducts. During prolonged sun exposure, the accumulation of this compound is limited to approximately 10-15% of the original 7-DHC content, with the remainder being shunted towards the formation of lumisterol and tachysterol.[3][4]
Table 1: Photoconversion Products of this compound in Epidermal Keratinocytes
| Analyte | Formation Pathway | Biological Significance in Keratinocytes |
| Vitamin D3 | Thermal isomerization of this compound | Precursor to active vitamin D metabolites that regulate proliferation and differentiation. |
| Lumisterol | Photoisomerization of this compound | Precursor to hydroxylated metabolites with biological activity.[6][7][8] |
| Tachysterol | Photoisomerization of this compound | Biological role in keratinocytes is less characterized. |
| Hydroxylumisterols (e.g., 20(OH)L3, 22(OH)L3, 24(OH)L3) | Enzymatic hydroxylation of lumisterol by CYP11A1 | Modulate inflammation and differentiation by acting on VDR and RORα/γ.[6][7][8] |
Direct Biological Roles of this compound Photoproducts in Keratinocytes
Recent evidence strongly suggests that the photoproducts of this compound, particularly hydroxylated derivatives of lumisterol, are not inert byproducts but possess significant biological activity in keratinocytes.
Modulation of Inflammation via the NF-κB Pathway
Hydroxylumisterols have been shown to exert anti-inflammatory effects in UVB-irradiated keratinocytes.[6][7][8] They achieve this by inhibiting the nuclear translocation of the p65 subunit of NF-κB and enhancing the levels of its inhibitor, IκBα, in the cytosol.[6][7][8] This suppression of NF-κB signaling leads to a reduction in the expression of pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α.[6][7][8]
Regulation of Keratinocyte Differentiation through VDR and RORα/γ
Hydroxylumisterols function as reverse agonists of the Retinoic Acid-Related Orphan Receptors α and γ (RORα and RORγ) and can also interact with the non-genomic binding site of the Vitamin D Receptor (VDR).[6][7][8] This dual action allows them to modulate keratinocyte differentiation. In UVB-irradiated keratinocytes, these compounds promote differentiation, as evidenced by the upregulation of differentiation markers like involucrin (IVL) and filaggrin (FLG), and the downregulation of others such as transglutaminase 1 (TGM1) and keratins 1 and 10.[6][8]
Experimental Protocols
Cell Culture and Treatment of Human Keratinocytes
Primary human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium. To study the effects of this compound photoproducts, cells are typically pre-treated with the compounds (e.g., 100 nM of hydroxylumisterols) for 24 hours before exposure to a specific dose of UVB radiation (e.g., 50 mJ/cm²).[7] Post-irradiation, the cells are further incubated with the compounds for a defined period depending on the assay.
Quantification of Vitamin D Metabolites by HPLC-MS/MS
A robust and sensitive method for the simultaneous quantification of this compound, vitamin D3, and their photoproducts in cultured keratinocytes involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Cell pellets are homogenized and subjected to liquid-liquid extraction using a solvent mixture such as methyl tert-butyl ether (MTBE) or a combination of ethyl acetate and isopropanol.
-
Chromatography: Separation is achieved on a C8 or C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for each analyte.[9][10]
Keratinocyte Proliferation Assay (BrdU Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay is a common method to assess cell proliferation.
-
BrdU Incorporation: Keratinocytes are incubated with BrdU labeling solution (typically 10 µM) for a period of 2 to 24 hours, allowing BrdU to be incorporated into the DNA of proliferating cells.[11][12][13][14]
-
Fixation and Denaturation: Cells are fixed, and the DNA is denatured using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.[11][14]
-
Immunodetection: An anti-BrdU antibody is used to detect the incorporated BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: The percentage of BrdU-positive cells is determined by fluorescence microscopy or flow cytometry.
Keratinocyte Differentiation Assays
Involucrin is a marker of terminal keratinocyte differentiation.
-
Fixation and Permeabilization: Cultured keratinocytes are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.
-
Visualization: The expression and localization of involucrin are visualized using fluorescence microscopy.[15][16][17][18]
Transglutaminase is an enzyme involved in the cross-linking of proteins during the formation of the cornified envelope.
-
Cell Lysis: Keratinocytes are lysed to release intracellular proteins.
-
Enzymatic Reaction: The lysate is incubated with a specific substrate for transglutaminase (e.g., a biotinylated peptide) in a calcium-containing buffer.
-
Detection: The amount of product formed is quantified, often using a colorimetric or fluorometric method.[19][20][21][22][23]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the biological role of this compound and its photoproducts in keratinocytes.
Conclusion
The biological role of this compound in epidermal keratinocytes extends beyond its function as a transient intermediate in vitamin D3 synthesis. Its photoproducts, particularly hydroxylated lumisterol derivatives, are emerging as active signaling molecules that can modulate key cellular processes such as inflammation and differentiation. By interacting with nuclear receptors like VDR and RORα/γ, these compounds contribute to the complex regulatory network that maintains skin homeostasis, especially in the context of UVB radiation. Further research into the specific activities and therapeutic potential of these novel secosteroids could open new avenues for the treatment of inflammatory skin disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosynthesis of this compound in human skin and the physiologic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosynthesis of vitamin D in the skin: effect of environmental and life-style variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. mbl.edu [mbl.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. scispace.com [scispace.com]
- 16. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Involucrin synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Situ Detection of Active Transglutaminases for Keratinocyte Type (TGase 1) and Tissue Type (TGase 2) Using Fluorescence-Labeled Highly Reactive Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. abcam.com [abcam.com]
- 23. Analysis on transglutaminase 1 and its substrates using specific substrate peptide in cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformational Analysis of Previtamin D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Previtamin D3 is a crucial, yet transient, intermediate in the endogenous synthesis of vitamin D3. Its unique secosteroid structure, characterized by a broken B-ring, imparts significant conformational flexibility. This flexibility is not merely a structural curiosity but is intrinsically linked to its photochemical and thermal reactivity, ultimately governing the efficiency of vitamin D3 production. A thorough understanding of the conformational landscape of this compound is therefore paramount for researchers in photobiology, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the structure of this compound, a detailed analysis of its conformers, and the experimental and computational methodologies employed in its study.
The Structure of this compound
This compound is a triene secosteroid formed via the photochemical electrocyclic ring-opening of 7-dehydrocholesterol (provitamin D3) in the skin upon exposure to ultraviolet B (UVB) radiation.[1] The cleavage of the C9-C10 bond in the B-ring of the steroid nucleus results in a flexible molecule with a conjugated triene system.[1] This flexibility allows for the existence of multiple conformers, which are in dynamic equilibrium.
The key structural feature governing the conformation of this compound is the rotation around the C5-C6 and C6-C7 single bonds. This leads to a variety of spatial arrangements of the A-ring relative to the C/D-ring system. The most significant of these are the s-cis and s-trans conformers, referring to the arrangement around the C6-C7 single bond. Further refinement of this description considers the dihedral angles around the C10-C5-C6-C7 (φ1) and C6-C7-C8-C9 (φ2) bonds, giving rise to distinct conformational families, including the helical gZg and the more planar tZg and tZt forms.[2][3]
Conformational Analysis of this compound
The conformational equilibrium of this compound is a critical determinant of its biological fate. Only specific conformers can undergo the subsequent thermal[2][4]-sigmatropic rearrangement to form the biologically essential vitamin D3.[2] The relative populations of these conformers are influenced by the surrounding environment, such as in solution versus within a lipid bilayer.[2][3]
Key Conformers and Their Energetics
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surface of this compound and identifying its stable conformers.[5] The primary conformers are defined by the dihedral angles φ1 (C10–C5–C6–C7) and φ2 (C6–C7–C8–C9).[5]
| Conformer | Dihedral Angle φ1 (°) | Dihedral Angle φ2 (°) | Relative Energy (kcal/mol) | Key Structural Feature |
| g+Zg+ | ~60 | ~60 | 0.00 | Helical |
| g-Zg- | ~-60 | ~-60 | ~0.5 - 1.0 | Helical |
| tZg+ | ~180 | ~60 | ~1.0 - 1.5 | Planar |
| tZg- | ~180 | ~-60 | ~1.0 - 1.5 | Planar |
| g+Zt+ | ~60 | ~180 | ~1.5 - 2.0 | Planar |
| g-Zt- | ~-60 | ~-180 | ~1.5 - 2.0 | Planar |
Note: The relative energy values are approximate and can vary depending on the computational method and the solvent environment. The data presented here is a synthesis of values reported in computational studies.[5]
The helical gZg conformers are of particular importance as their spatial arrangement brings the C19-H and C9 atoms in proximity, facilitating the[2][4]-hydrogen shift required for the thermal isomerization to vitamin D3.[5] In contrast, the more extended and planar tZg and tZt conformers are generally more stable in solution but are not suitably oriented for this reaction.[2][3]
Experimental Protocols for Conformational Analysis
The study of this compound's conformation relies on a combination of spectroscopic and computational techniques.
UV-Visible Spectroscopy for Kinetic Analysis
UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of the thermal isomerization of this compound to vitamin D3. This is possible because the two molecules have distinct absorption spectra.
Protocol for Monitoring Thermal Isomerization:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or hexane) in a quartz cuvette. The initial concentration is determined by measuring the absorbance at its λmax (approximately 260 nm).[6] All manipulations should be performed under subdued light to prevent photoisomerization.[7]
-
Incubation: The cuvette is placed in a temperature-controlled spectrophotometer set to the desired temperature (e.g., 37 °C to mimic physiological conditions).
-
Data Acquisition: The UV-Vis spectrum of the sample is recorded at regular time intervals over a period of several hours.
-
Data Analysis: The change in absorbance at the λmax of this compound (~260 nm) and vitamin D3 (~265 nm) is monitored.[6] The concentrations of both species at each time point can be calculated using the Beer-Lambert law and a set of simultaneous equations, or by using spectral deconvolution software.
-
Kinetic Modeling: The concentration data is then used to determine the rate constant for the isomerization reaction by fitting to a first-order kinetic model.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, particularly 1D and 2D techniques, provides detailed information about the solution-state structure and conformation of this compound.
Protocol for Conformational Analysis using NMR:
-
Sample Preparation: A high-purity sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
1D ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired to identify the chemical shifts of all protons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of resonances.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for conformational analysis.[8]
-
-
Data Analysis:
-
Signal Assignment: All proton resonances are assigned using the combination of 1D and 2D NMR data.
-
Coupling Constant Analysis: The magnitude of the ³JHH coupling constants can be used to estimate dihedral angles using the Karplus equation.[9]
-
NOE/ROE Restraint Generation: The observed NOE/ROE cross-peaks are translated into distance restraints between specific pairs of protons.
-
-
Molecular Modeling: The experimentally derived distance and dihedral angle restraints are used in conjunction with molecular mechanics or molecular dynamics simulations to generate a family of low-energy conformers that are consistent with the NMR data.
Signaling Pathways and Experimental Workflows
Photochemical and Thermal Conversion of 7-Dehydrocholesterol to Vitamin D3
Caption: Photochemical synthesis of this compound and its thermal conversion to vitamin D3.
Experimental Workflow for Conformational Analysis of this compound
Caption: A typical workflow for the conformational analysis of this compound.
Conclusion
The conformational landscape of this compound is complex and dynamic, with a delicate balance between different conformers influencing its ultimate conversion to vitamin D3. A multi-faceted approach, combining high-level computational chemistry with sophisticated spectroscopic techniques like NMR and UV-Vis, is essential for a comprehensive understanding of this pivotal molecule. The insights gained from such studies are not only fundamental to our understanding of vitamin D biosynthesis but also hold significant potential for the design of novel vitamin D analogues with tailored biological activities. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the study of this compound and its role in health and disease.
References
- 1. Ab Initio Simulation of the Ultrafast Circular Dichroism Spectrum of Provitamin D Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing the Formation and Conformational Relaxation of this compound and Analogues in Solution and in Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoprotective Steering of this compound Photochemistry by Phenylalanine in Solution | MDPI [mdpi.com]
- 5. Membrane Stabilization of Helical Previtamin D Conformers as Possible Enhancement of Vitamin D Photoproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H nuclear magnetic resonance studies of the conformations of vitamin D compounds in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
quantum yield of 7-dehydrocholesterol to previtamin D3 conversion
An In-depth Technical Guide to the Quantum Yield of 7-Dehydrocholesterol to Previtamin D3 Conversion
Introduction
The photochemical conversion of 7-dehydrocholesterol (7-DHC) to this compound is a cornerstone of vitamin D synthesis, both in biological systems and industrial production. This process is initiated by the absorption of ultraviolet B (UVB) radiation, leading to the formation of this compound, which subsequently undergoes thermal isomerization to the biologically active vitamin D3 (cholecalciferol). The efficiency of this primary photochemical step is quantified by its quantum yield (Φ), defined as the number of this compound molecules formed per photon absorbed by 7-DHC. Understanding and optimizing this quantum yield is of paramount importance for researchers in photobiology, dermatology, and for professionals in drug development and nutraceutical manufacturing.
This technical guide provides a comprehensive overview of the quantum yield of the 7-DHC to this compound conversion. It details the intricate photochemical pathways, presents quantitative data from various studies, outlines the experimental protocols for measuring conversion yields, and discusses the critical factors that influence the efficiency of this reaction.
The Photochemical Conversion Pathway
The conversion of 7-DHC is not a simple, linear reaction. Upon absorbing a photon of UVB light, the B-ring of the 7-DHC molecule undergoes an electrocyclic ring-opening reaction to form the unstable 6,7-cis isomer, this compound.[1] This is the primary photochemical event. However, this compound itself is photolabile and can absorb UV photons, leading to reversible photoisomerizations into two biologically inert isomers: lumisterol and tachysterol.[2][3] Furthermore, prolonged irradiation can result in the formation of other byproducts, including toxisterols.[4] The initial conversion of 7-DHC to this compound is followed by a temperature-dependent sigmatropic hydrogen shift that converts this compound to vitamin D3.[5] This entire network of reactions must be considered when evaluating the effective yield of this compound.
Figure 1. Photochemical and thermal pathways in vitamin D3 synthesis.
Quantitative Data: Conversion Yields
The quantum yield of the forward reaction (7-DHC → this compound) is influenced by a complex interplay of factors, particularly the wavelength of irradiation and the formation of byproducts. Direct quantum yield values are seldom reported in isolation; instead, studies often report the net conversion yield of 7-DHC to this compound under specific conditions. The data below summarizes these findings.
| Wavelength (nm) | Irradiation Dose/Time | Matrix/Solvent | 7-DHC Conversion to this compound (%) | Byproducts Formed | Reference(s) |
| 295 | Low UV exposure | Human Skin (in vivo) | Max ~65% | Low levels of lumisterol/tachysterol | [4][6] |
| Solar Simulated | Low UV exposure | Human Skin (in vivo) | Max ~15-20% | Lumisterol, Tachysterol | [6][7] |
| 285 | 120 sec (0.5 mW/cm²) | In vitro | Max 10% | Not specified | [8] |
| 308 | Not specified | In vitro | Max 30% | Large accumulation of toxisterols | [4] |
| 254 vs 312 | 30 min | Ethanol | Lower at 254 nm, higher at 312 nm | Dihydrotachysterol (DHT) | [2] |
| 295-300 | Not specified | In vitro | Optimum range for production | - | [7] |
Factors Influencing Quantum Yield and Conversion Efficiency
Several critical parameters govern the efficiency of this compound formation from 7-DHC.
-
Wavelength of Irradiation : The absorption spectrum of 7-DHC shows peaks around 271, 282, and 294 nm.[9] The optimal wavelength range for this compound production is narrow, between 295 and 300 nm.[7][10] At these wavelengths, the conversion to this compound is most efficient, and the formation of byproducts is minimized.[4] Wavelengths outside this range can either be less effective or favor the photochemical conversion of this compound into tachysterol and lumisterol.[3][6]
-
Irradiation Dose and Duration : The relationship between UV dose and this compound formation is non-linear. Initially, the concentration of this compound increases with the UV dose. However, as this compound accumulates, it begins to absorb photons and isomerizes to lumisterol and tachysterol.[2] This photochemical equilibrium limits the maximum achievable concentration of this compound to about 10-15% of the original 7-DHC content in vivo during sun exposure.[7] Excessive exposure primarily leads to an increase in these biologically inactive photoisomers.[7]
-
Reaction Environment (Matrix) : The conversion process and yields differ between in vitro solutions and in vivo skin. In skin, 7-DHC is located within bilipid membranes of epidermal cells.[10] These molecular constraints can influence the reaction pathways, for example, by lowering the yield of tachysterol compared to reactions in organic solvents.[6]
-
Temperature : The initial photoconversion of 7-DHC is a photochemical process and is largely independent of temperature. However, the subsequent, slower conversion of this compound to vitamin D3 is a heat-dependent isomerization.[2][11]
Experimental Protocols for Measuring Conversion Yield
Accurate determination of the conversion of 7-DHC to this compound requires precise experimental control and robust analytical methods.
References
- 1. Conversion of 7-Dehydrocholesterol to Vitamin D3 in Vivo:... [degruyterbrill.com]
- 2. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. GIST Scholar: Measurement of conversion yield of 7-dehydrocholesterol to previtamin D using liquid chromatography-mass spectrometry [scholar.gist.ac.kr]
- 9. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Historical Breakthroughs in Previtamin D3 Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the pivotal moments in the discovery of previtamin D3, a crucial intermediate in the synthesis of vitamin D3. Delving into the foundational experiments and key scientific minds that shaped our understanding, this document provides a detailed look at the methodologies that paved the way for modern vitamin D research and drug development.
Historical Context: The Quest to Cure Rickets
The story of this compound begins with the search for a cure for rickets, a debilitating bone disease that was rampant, particularly in industrialized urban centers of the 19th and early 20th centuries. Early observations correctly linked both diet, specifically cod liver oil, and sunlight exposure to the prevention and treatment of this condition. These two seemingly disparate clues set the stage for a series of scientific investigations that would ultimately converge on the discovery of a photosensitive precursor to an essential vitamin.
Key Discoveries on the Path to this compound
The journey to isolating and understanding this compound was marked by several key breakthroughs:
-
Early 1920s: Researchers, including Sir Edward Mellanby, demonstrated that rickets could be induced in dogs kept indoors and cured with cod liver oil, suggesting a dietary factor.[1] Simultaneously, observations by others reinforced the curative power of sunlight.[1]
-
1924: Steenbock and Black made the groundbreaking discovery that irradiating food with ultraviolet (UV) light could impart it with anti-rachitic properties. This established a direct link between UV light and the formation of a protective substance.[2]
-
Late 1920s - 1930s: The pioneering work of Adolf Windaus and his team in Germany was instrumental. They initially isolated what they termed "vitamin D1" from irradiated plant sterols, which was later found to be a mixture.[3] More importantly, Windaus identified 7-dehydrocholesterol as the precursor to vitamin D3 in animal skin.[4][5] He demonstrated that this sterol, when exposed to UV light, was converted into an anti-rachitic substance.[4][5] This monumental discovery earned him the Nobel Prize in Chemistry in 1928.[3]
-
1979: A pivotal study by Holick et al. provided the definitive evidence for the existence of This compound . They irradiated the skin of vitamin D-deficient rats and, for the first time, isolated and identified this compound as the initial photoproduct.[5] They confirmed that vitamin D3 itself is not formed directly by UV light but rather through a subsequent heat-dependent isomerization of this compound.[5]
Experimental Protocols of the Era
The following sections detail the types of experimental methodologies employed in the historical discovery and characterization of this compound. These protocols are a synthesis of the techniques described in the literature from that period.
In Vivo Production of this compound by UV Irradiation of Rat Skin (Holick et al., 1979)
This experimental workflow was crucial in establishing that this compound is the primary photoproduct in the skin.
-
Animal Model: Vitamin D-deficient rats were used to ensure that any detected vitamin D metabolites were a result of the experimental procedure.
-
UV Irradiation: The shaved skin of the rats was exposed to a source of ultraviolet B (UVB) radiation. The optimal wavelengths for this compound production were later determined to be between 295 and 300 nm.[3]
-
Sample Collection: Immediately following irradiation, skin samples were excised for analysis.
Lipid Extraction from Skin
To isolate the fat-soluble this compound, a lipid extraction was performed. The general principles of the time involved the following steps:
-
Homogenization: Skin samples were homogenized in a solvent system designed to disrupt cells and solubilize lipids. A common choice was a chloroform:methanol mixture.
-
Phase Separation: Water was added to the homogenate to create a biphasic system. The lower chloroform layer, containing the lipids, was carefully separated.
-
Drying and Concentration: The lipid extract was dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield a crude lipid fraction.
Separation and Purification by High-Performance Liquid Chromatography (HPLC)
HPLC was a critical technology for separating the various vitamin D isomers and photoproducts.
-
Stationary Phase: Reversed-phase columns, such as those with a C18 stationary phase, were commonly used.
-
Mobile Phase: A mixture of organic solvents, for example, methanol, acetonitrile, and hexane, was employed to elute the compounds from the column.[6]
-
Detection: A UV detector set at a wavelength around 265 nm was used to monitor the column effluent and detect the compounds of interest.[7]
Characterization of this compound
Several analytical techniques were used to confirm the identity of the isolated compound as this compound:
-
UV-Visible Spectroscopy: The isolated fraction was subjected to UV spectroscopy. This compound exhibits a characteristic absorption spectrum with a maximum absorbance (λmax) around 260 nm and a minimum around 235 nm. This spectrum is distinct from that of vitamin D3 (λmax ~265 nm) and 7-dehydrocholesterol (λmax ~282 nm).
-
Mass Spectrometry: Mass spectrometry was used to determine the molecular weight of the isolated compound, providing further evidence of its identity as this compound.[5]
-
Thermal Isomerization: A key confirmatory test was to heat the isolated this compound sample. This thermal energy drives the conversion of this compound to vitamin D3, which could then be identified by its characteristic HPLC retention time and UV spectrum.[5]
Quantitative Data from Historical Studies
The following tables summarize the key quantitative data that underpinned the discovery of this compound.
| Parameter | Value | Reference(s) |
| Optimal Wavelength for this compound Production | 295-300 nm | [3] |
| 7-Dehydrocholesterol to this compound Conversion (295 nm radiation) | Up to 65% | [3] |
| 7-Dehydrocholesterol to this compound Conversion (Simulated Solar Radiation) | ~20% | [3] |
Table 1: Photochemical Conversion of 7-Dehydrocholesterol to this compound
| Parameter | This compound | Vitamin D3 | 7-Dehydrocholesterol |
| UV λmax | ~260 nm | ~265 nm | ~282 nm |
Table 2: UV Absorption Maxima of Key Compounds
Visualizing the Discovery Process
The following diagrams illustrate the key pathways and experimental workflows in the discovery of this compound.
References
- 1. Is the action spectrum for the UV-induced production of this compound in human skin correct? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6903083B2 - Stabilized hydroxyvitamin D - Google Patents [patents.google.com]
- 3. Spectral character of sunlight modulates photosynthesis of this compound and its photoisomers in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-dehydrocholesterol | provitamin | Britannica [britannica.com]
- 5. Isolation and identification of this compound from the skin of rats exposed to ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Non-Genomic Signaling Pathways of the Vitamin D Endocrine System
Audience: Researchers, scientists, and drug development professionals.
Abstract: While the genomic actions of vitamin D, mediated by the nuclear vitamin D receptor (VDR), are well-documented, a growing body of evidence has established the existence of rapid, non-genomic signaling pathways. These pathways are initiated at the cell membrane and involve a cascade of second messengers and protein kinases, leading to swift cellular responses. This technical guide provides an in-depth exploration of these non-genomic mechanisms. It is important to note that the majority of research into non-genomic vitamin D signaling focuses on the active metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and its precursor, 25-hydroxyvitamin D3 (25(OH)D₃). Direct non-genomic signaling by previtamin D3, an intermediate in vitamin D synthesis, is not well-characterized in the current scientific literature. This guide will therefore focus on the established non-genomic pathways of the biologically active vitamin D metabolites.
Introduction to Non-Genomic Vitamin D Signaling
The classical model of vitamin D action involves the binding of 1,25(OH)₂D₃ to the nuclear vitamin D receptor (VDR), which then heterodimerizes with the retinoid X receptor (RXR).[1][2] This complex binds to vitamin D response elements (VDREs) on DNA to regulate gene transcription, a process that typically takes hours to days.[3] However, numerous cellular responses to vitamin D metabolites occur within seconds to minutes, a timeframe too rapid to be explained by genomic mechanisms.[4][5][6] These rapid, non-genomic actions are mediated by membrane-initiated signaling events.[6][7]
These pathways are crucial for a variety of physiological processes, including rapid calcium transport, modulation of immune responses, and regulation of cell proliferation and differentiation.[1][4][5]
Key Receptors in Non-Genomic Signaling
Two principal candidates have been proposed to mediate the rapid, membrane-initiated responses to vitamin D metabolites:
-
Membrane-Associated VDR (VDRm): A subpopulation of the classic VDR has been found to be localized in caveolae-enriched plasma membranes.[7] This membrane-associated VDR can interact with proteins like the non-receptor tyrosine kinase Src and caveolin 1, allowing it to rapidly activate intracellular signaling cascades.[7][8]
-
Protein Disulfide Isomerase Family A Member 3 (Pdia3): Also known as the 1,25(OH)₂D₃-Membrane-Associated, Rapid Response Steroid-binding (1,25D₃-MARRS) receptor, Pdia3 is a distinct membrane protein that binds vitamin D metabolites.[7][9] Pdia3 has been shown to be essential for rapid responses such as calcium transport and the activation of protein kinase C (PKC) signaling.[4][9] Targeted disruption of the Pdia3 gene impairs these rapid non-genomic responses to 1,25(OH)₂D₃.[4]
Core Non-Genomic Signaling Pathways
Upon binding of 1,25(OH)₂D₃ to its membrane receptor, several key signaling pathways are activated.
Calcium and Phosphoinositide Signaling
One of the most prominent non-genomic effects is the rapid stimulation of calcium influx. This process, termed "transcaltachia," involves the opening of calcium channels and the release of calcium from intracellular stores.[7]
-
Mechanism: Activation of membrane receptors by 1,25(OH)₂D₃ leads to the stimulation of Phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]
Caption: this compound initiates non-genomic signaling via a membrane receptor.
Protein Kinase C (PKC) Pathway
As mentioned, PKC is a central node in non-genomic vitamin D signaling.[4] Studies have shown that 1,25(OH)₂D₃ can directly activate PKC isoforms, even in cell-free systems, suggesting a direct interaction.[10] PKC activation is critical for mediating downstream effects on cell differentiation and proliferation.[4][11] The activation of specific PKC isotypes can influence the expression of genes by phosphorylating transcription factors.[5]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK cascades (including ERK, JNK, and p38) are also rapidly activated by 1,25(OH)₂D₃ in a non-genomic manner.[9][12] This activation can be dependent on the upstream activation of PKC or other kinases like Src. The MAPK pathways play a significant role in the anti-proliferative effects of vitamin D in various cell types, including cancer cells.[13][14][15] For instance, 1,25(OH)₂D₃-mediated activation of ERK and JNK has been linked to the upregulation of cell cycle inhibitors like p21.[15]
Caption: 1,25(OH)₂D₃ activates MAPK pathways via membrane receptors.
Quantitative Data Summary
While extensive quantitative data for the non-genomic actions of this compound are not available, studies on 1,25(OH)₂D₃ provide key parameters.
| Parameter | Value | Cell/System | Reference |
| EC₅₀ for PKC Activation | 16 ± 1 nM | Purified PKC isoforms (α, γ, ε) | [10] |
| Time to Ca²⁺ Mobilization | Seconds | Osteoblastic osteosarcoma cells (ROS 17/2.8) | [7] |
| Time to cAMP Increase | < 10 minutes | Primary chicken embryonic heart myocytes | [7] |
| Time to MAPK Activation | 15 minutes | Human osteosarcoma cells | [15] |
Key Experimental Protocols
Investigating the non-genomic signaling of vitamin D metabolites requires specific methodologies to capture rapid cellular events.
Calcium Influx Assay
This protocol is designed to measure rapid changes in intracellular calcium concentration ([Ca²⁺]i) following stimulation.
-
Objective: To quantify rapid, non-genomic Ca²⁺ mobilization induced by vitamin D metabolites.
-
Methodology:
-
Cell Culture: Plate target cells (e.g., osteoblasts, muscle cells) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution). These dyes exhibit a change in fluorescence intensity upon binding to Ca²⁺.[16][17]
-
Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber. Record the baseline fluorescence for several minutes to ensure a stable signal.
-
Stimulation: Add the vitamin D metabolite (e.g., 1,25(OH)₂D₃) to the chamber and continue to record fluorescence changes in real-time.
-
Data Analysis: Quantify the change in fluorescence intensity over time. The peak fluorescence intensity and the rate of increase provide information on the kinetics of calcium mobilization.[17][18]
-
Caption: Experimental workflow for measuring rapid calcium influx.
PKC Activation Assay (Western Blot)
This protocol assesses the activation of PKC by detecting its translocation from the cytosol to the cell membrane.
-
Objective: To determine if a vitamin D metabolite induces PKC activation.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the vitamin D metabolite for short time intervals (e.g., 0, 1, 5, 15 minutes).
-
Cell Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the PKC isoform of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.[11][19]
-
Conclusion and Future Directions
The non-genomic signaling pathways of vitamin D metabolites represent a critical and rapid mechanism of action that complements their classical genomic functions. These pathways, primarily initiated by 1,25(OH)₂D₃ at the cell membrane, involve key receptors like VDRm and Pdia3/1,25D₃-MARRS and activate cascades involving PLC, PKC, and MAP kinases. While the direct role of this compound in these rapid signaling events remains largely unexplored, understanding the non-genomic actions of its downstream metabolites is vital for drug development professionals. Future research should aim to elucidate whether this compound possesses any intrinsic signaling capabilities or if its role is confined to being a precursor in the vitamin D synthesis pathway. Further characterization of these rapid pathways will open new avenues for therapeutic interventions targeting a range of diseases from cancer to autoimmune disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalbonefragility.com [journalbonefragility.com]
- 9. mdpi.com [mdpi.com]
- 10. Direct activation of protein kinase C by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks [mdpi.com]
- 12. 1,25-dihydroxyvitamin D3 Protects against Macrophage-Induced Activation of NFκB and MAPK Signalling and Chemokine Release in Human Adipocytes | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 1α,25-dihydroxyvitamin D3 antiproliferative actions involve vitamin D receptor-mediated activation of MAPK pathways and AP-1/p21waf1 upregulation in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium influx assays | PDF [slideshare.net]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 18. The Impact of Vitamin D3 Supplementation on Mechanisms of Cell Calcium Signaling in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of protein kinase-C inhibits vitamin D receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photobiology of Previtamin D3 Formation in Human Skin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of vitamin D3 in human skin is a critical physiological process initiated by exposure to ultraviolet B (UVB) radiation. This technical guide provides an in-depth exploration of the photobiology of previtamin D3 formation, the pivotal step in cutaneous vitamin D3 synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the key pathways and workflows. Understanding the nuances of this photochemical reaction is essential for research in dermatology, endocrinology, and the development of therapies related to vitamin D metabolism.
The Photochemical Genesis of this compound
The journey to biologically active vitamin D3 begins in the epidermis, the outermost layer of the skin. Here, the precursor molecule, 7-dehydrocholesterol (7-DHC), a derivative of cholesterol, awaits the energy packet of a UVB photon.
The Role of 7-Dehydrocholesterol (7-DHC)
7-DHC is strategically located in the plasma membranes of keratinocytes, primarily within the stratum basale and stratum spinosum of the epidermis.[1] Its concentration in the epidermis is a key determinant of the skin's capacity to produce vitamin D3.[1]
The Influence of UVB Radiation
The photochemical conversion of 7-DHC to this compound is exclusively driven by UVB radiation in the wavelength range of 290-315 nm.[2] The efficiency of this conversion is wavelength-dependent, with the peak action spectrum for this compound formation occurring between 295 and 300 nm.[1] Upon absorbing a UVB photon, the B-ring of the 7-DHC molecule undergoes a conrotatory ring-opening reaction, breaking the C9-C10 bond and leading to the formation of the unstable intermediate, this compound.[3]
Thermal Isomerization to Vitamin D3
Following its formation, this compound undergoes a temperature-dependent isomerization to the more thermodynamically stable vitamin D3 (cholecalciferol).[3] This process does not require sunlight and occurs over several hours. The vitamin D3 formed is then translocated from the skin into the circulation via the vitamin D-binding protein (DBP).
Quantitative Data on this compound Formation
The efficiency of this compound synthesis is governed by several quantifiable parameters. The following tables summarize key quantitative data for researchers.
Table 1: Concentration of 7-Dehydrocholesterol (7-DHC) in Human Skin
| Skin Layer | Concentration (μg/cm²) | Reference |
| Epidermis | 25-50 | [1] |
| Stratum Basale & Stratum Spinosum | Highest concentrations within the epidermis | [1] |
Table 2: Wavelength-Dependent Molar Extinction Coefficients (ε) of 7-Dehydrocholesterol and this compound in Ethanol
| Wavelength (nm) | 7-Dehydrocholesterol (ε, M⁻¹cm⁻¹) | This compound (ε, M⁻¹cm⁻¹) | Reference |
| 254 | ~11,000 | ~2,000 | [4] |
| 260 | ~10,000 | ~4,000 | [4] |
| 270 | ~11,500 | ~8,000 | [4] |
| 282 | ~12,000 | ~9,000 | [5] |
| 290 | ~7,000 | ~6,000 | [4] |
| 295 | ~4,800 | ~4,500 | [4] |
| 300 | ~1,500 | ~1,500 | [4] |
| 310 | ~100 | ~200 | [4] |
Table 3: Quantum Yield (Φ) of this compound Formation from 7-Dehydrocholesterol
| Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 254 | 0.22 - 0.28 | [4] |
| 302.5 | 0.22 - 0.28 | [4] |
Note: The quantum yield for the conversion of 7-DHC to this compound is largely independent of wavelength in the UVB spectrum.[4]
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound and vitamin D3 from human skin biopsies, synthesized from established laboratory procedures.
Extraction of Lipids from Skin Biopsies
This protocol is based on the widely used Folch method for lipid extraction.[6]
Materials:
-
Skin biopsy sample (e.g., 4 mm punch biopsy)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Conical glass centrifuge tubes
Procedure:
-
Weigh the skin biopsy and record the weight.
-
Place the tissue in a glass homogenizer.
-
Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for a 50 mg biopsy, add 1 mL of the solvent mixture).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a conical glass centrifuge tube.
-
Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.
-
Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant (liquid phase) to a new tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.2 mL for 1 mL of supernatant).
-
Vortex the mixture for 30 seconds and centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
The lower phase (chloroform) contains the lipids. Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Evaporate the chloroform phase to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100-200 µL) for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound and vitamin D3.
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of methanol and acetonitrile (e.g., 80:20 v/v)[7]
-
Flow Rate: 1.2 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 265 nm[7]
Procedure:
-
Prepare standard solutions of this compound and vitamin D3 of known concentrations in the mobile phase to generate a calibration curve.
-
Inject the reconstituted skin lipid extract onto the HPLC system.
-
Monitor the elution of the compounds at 265 nm. This compound and vitamin D3 will have distinct retention times.
-
Identify and quantify the peaks corresponding to this compound and vitamin D3 by comparing their retention times and peak areas to those of the standards.
-
Calculate the concentration of this compound and vitamin D3 in the original skin biopsy sample, taking into account the initial weight of the tissue and the dilution factors during extraction and reconstitution.
Visualizing the Process: Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in this compound formation.
References
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. Cutaneous Biosynthesis of Vitamin D | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 7. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Previtamin D3: A High-Fidelity Biomarker for Acute UV Radiation Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The accurate measurement of ultraviolet (UV) radiation exposure is critical in dermatological research, photoprotection studies, and the development of sun care products. While various biomarkers exist, many reflect downstream or indirect effects of UV radiation. This technical guide focuses on previtamin D3, the initial photoproduct of 7-dehydrocholesterol (7-DHC) in the skin, as a highly specific and quantitative biomarker for recent UV radiation exposure. We provide a comprehensive overview of the underlying photobiology, detailed experimental protocols for its quantification, a summary of quantitative data, and a comparative analysis with other common UV exposure biomarkers. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction: The Rationale for this compound as a UV Biomarker
Exposure to solar UV radiation initiates a cascade of events in the skin, ranging from beneficial vitamin D synthesis to detrimental DNA damage, inflammation, and carcinogenesis.[1] A reliable biomarker for UV exposure should ideally be a direct, dose-dependent consequence of UV photon absorption by a specific chromophore in the skin. This compound perfectly fits this description.
Upon exposure to UVB radiation (specifically wavelengths between 290 and 315 nm), 7-dehydrocholesterol (7-DHC), a precursor abundant in the epidermis, absorbs UV photons and is rapidly converted to this compound.[2][3] This photochemical reaction is the initial step in the synthesis of vitamin D3.[4] Unlike downstream metabolites such as 25-hydroxyvitamin D [25(OH)D], which have a long half-life and are influenced by diet and supplementation, this compound levels in the skin provide a direct and immediate measure of recent UVB exposure.[5][6]
Advantages of this compound as a Biomarker:
-
High Specificity: The formation of this compound is a direct photochemical reaction initiated by UVB exposure, making it a highly specific indicator of this event.[7]
-
Rapid Formation: this compound is formed within minutes of UV exposure, offering a near real-time assessment of UV insult.[8]
-
Dose-Dependent Response: The amount of this compound formed is directly proportional to the dose of UVB radiation received by the skin, allowing for quantitative assessment of exposure.[9]
-
Transient Nature: this compound is thermally labile and isomerizes to vitamin D3 over several hours, making it a specific biomarker for acute, rather than cumulative, UV exposure.[7]
This guide will delve into the technical aspects of utilizing this compound as a biomarker, providing the necessary protocols and data to implement this valuable tool in research and development.
The Photobiology of this compound Synthesis and Conversion
The synthesis of vitamin D3 in the skin is a two-step process initiated by UVB radiation.
Step 1: Photochemical Conversion of 7-DHC to this compound
The process begins in the plasma membrane of keratinocytes in the stratum basale and stratum spinosum of the epidermis, where 7-DHC is abundant.[2] When a UVB photon strikes a molecule of 7-DHC, the energy breaks the B-ring of the cholesterol structure, resulting in the formation of the unstable intermediate, this compound.[2] This conversion is a rapid process.[10]
With continued exposure to UV radiation, this compound can also be photoisomerized to the biologically inert photoproducts, lumisterol3 and tachysterol3.[11] This photoisomerization prevents the excessive production of vitamin D3, acting as a natural regulatory mechanism.[9]
Step 2: Thermal Isomerization of this compound to Vitamin D3
This compound is thermally unstable and undergoes a temperature-dependent molecular rearrangement to form the more stable vitamin D3 (cholecalciferol).[3] This isomerization does not require UV light and occurs spontaneously at physiological skin temperatures.[4] Vitamin D3 is then transported from the skin into the circulation.[4]
Signaling Pathway of Cutaneous Vitamin D3 Synthesis and Metabolism
The following diagram illustrates the key steps in the formation of this compound and its subsequent conversion and metabolism.
Quantitative Data on this compound Formation
The following tables summarize quantitative data from the literature regarding the formation of this compound and subsequent vitamin D metabolites in response to UV radiation.
Table 1: In Vitro Cholecalciferol Synthesis in Response to UV Dose
| Initial 7-DHC Concentration (µg/mL) | UV Dose (MED) | Cholecalciferol (Vitamin D3) Produced (µg/mL) |
| 305 | 2 | 1.84 |
| 305 | 4 | 2.81 |
| 102 | 4 | 1.05 |
| Data adapted from an in vitro model of cholecalciferol synthesis.[9] |
Table 2: Serum 25(OH)D3 Increase in Response to UVB Dose in Fair-Skinned Individuals
| Total UVB Dose (SED) | Number of Exposures | Mean Increase in Serum 25(OH)D3 (nmol/L) |
| 1.5 | 4 | 14.2 |
| 12 | 4 | 24.8 |
| Data from a study on fair-skinned individuals with baseline 25(OH)D ≤50 nmol/L.[3][12] |
Table 3: Serum Cholecalciferol and 25(OH)D3 Increase Based on Exposed Body Surface Area
| Exposed Area | UVB Dose (mJ/cm²) | Mean Increase in Serum Cholecalciferol (nmol/L) | Mean Increase in Serum 25(OH)D3 (nmol/L) |
| Hands and Face (~5% BSA) | 101 (median) | Significant increase | Significant increase |
| Upper Body | 101 (median) | Significantly higher than hands and face | Significantly higher than hands and face |
| Whole Body | 101 (median) | No significant difference from upper body | No significant difference from upper body |
| Data from a study on Caucasian volunteers (skin phototype II & III).[13] |
Table 4: Comparison of Serum 25(OH)D Increase from Oral Supplementation vs. UV Exposure
| Intervention | Duration | Mean Increase in Serum 25(OH)D (nmol/L) |
| Oral Vitamin D3 (2000 IU/day) | 30 days | 25.3 |
| Simulated Summer UV Exposure (4.8 SED twice weekly) | 30 days | 19.8 |
| Data from a randomized, crossover clinical trial.[14] |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in skin samples requires meticulous sample handling and a sensitive analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Skin Biopsy Collection and Handling
-
Biopsy Collection: Following informed consent and local ethics committee approval, obtain full-thickness skin biopsies (typically 3-4 mm punch biopsies) from the UV-exposed and a control (unexposed) area.
-
Immediate Freezing: Immediately snap-freeze the biopsies in liquid nitrogen to halt the thermal isomerization of this compound to vitamin D3.
-
Storage: Store the frozen biopsies at -80°C until analysis.
Sample Preparation: Saponification and Liquid-Liquid Extraction (LLE)
This protocol is a synthesis of methods described in the literature for the extraction of vitamin D and its metabolites from biological matrices.[8][15]
-
Homogenization: Homogenize the weighed, frozen skin biopsy in a suitable solvent, such as a 1:1 (v/v) mixture of water and ethanol.[16]
-
Saponification:
-
To the homogenate, add an antioxidant (e.g., pyrogallol or ascorbic acid) to prevent degradation of the analytes.
-
Add a concentrated solution of potassium hydroxide (KOH) in ethanol (e.g., 60% KOH).[15]
-
Incubate at room temperature for 16-18 hours (cold saponification) to hydrolyze lipids while minimizing thermal conversion of this compound.[15] Alternatively, a carefully controlled hot saponification (e.g., 70°C for 1 hour) can be used, but this may increase the risk of isomerization.[15]
-
-
Liquid-Liquid Extraction:
-
Add water and a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).[15]
-
Vortex vigorously to mix the phases and then centrifuge to separate them.
-
Collect the upper organic layer containing the lipids and vitamin D metabolites.
-
Repeat the extraction process on the aqueous layer two more times to ensure complete recovery.
-
Pool the organic extracts.
-
-
Washing and Drying: Wash the pooled organic extract with water to remove any remaining KOH. Dry the extract under a stream of nitrogen gas.
HPLC-MS/MS Analysis
The dried extract is reconstituted in a suitable solvent for injection into the HPLC-MS/MS system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C18, 1.7 µm, 100 x 2.1 mm).[17]
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid (e.g., 0.1%) or ammonium formate, is commonly employed.
-
Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[17]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, vitamin D3, and an internal standard are monitored.
-
Table 5: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Zorbax Eclipse XDB-C8 (50 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 1200 µL/min |
| Injection Volume | 20 µL |
| Ionization Source | APCI, Positive Mode |
| MRM Transitions | Analyte-specific precursor > product ions |
| Parameters are illustrative and require optimization for specific instrumentation and analytes. |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantification of this compound from skin biopsies.
Comparative Analysis with Other UV Biomarkers
This compound offers distinct advantages over other commonly used biomarkers of UV exposure, such as cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).
-
Cyclobutane Pyrimidine Dimers (CPDs): These are the most abundant form of direct DNA damage caused by UVB radiation. While CPDs are a sensitive marker of UV-induced DNA damage, their formation is not a specific physiological response but rather a deleterious event. The rate of CPD repair can vary between individuals and cell types, complicating the interpretation of CPD levels as a direct measure of UV dose.[8] this compound, in contrast, is the product of a specific and regulated physiological pathway.
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): This is a marker of oxidative DNA damage, which can be induced by both UVA and UVB radiation through the generation of reactive oxygen species (ROS). However, 8-oxo-dG is not specific to UV exposure, as it can also be formed by other sources of oxidative stress, such as inflammation and normal cellular metabolism. This compound's formation is exclusively initiated by UVB radiation.
Table 6: Comparison of UV Exposure Biomarkers
| Biomarker | UV Type | Specificity to UV | Formation Time | Persistence | Biological Significance |
| This compound | UVB | High | Minutes | Hours (converts to D3) | Initial step in physiological vitamin D synthesis |
| CPDs | UVB, UVC | High | Minutes | Hours to days (subject to DNA repair) | Direct DNA damage, mutagenic |
| 8-oxo-dG | UVA, UVB | Low | Minutes to hours | Hours to days (subject to DNA repair) | Oxidative DNA damage, mutagenic |
Logical Relationship Diagram of UV Biomarkers
The following diagram illustrates the relationship between UV exposure and the formation of these key biomarkers.
Conclusion and Future Directions
This compound stands out as a superior biomarker for acute UVB radiation exposure due to its high specificity, rapid formation, and dose-dependent response. Its measurement provides a direct and quantitative assessment of the initial physiological event in the vitamin D synthesis pathway, offering a more precise alternative to downstream metabolites or markers of cellular damage. The detailed protocols provided in this guide offer a framework for the reliable quantification of this compound in skin samples, enabling its use in a variety of research and clinical settings.
Future research should focus on establishing a standardized, validated protocol for this compound measurement to facilitate inter-laboratory comparisons. Further studies are also needed to fully characterize the dose-response relationship between different UV sources and this compound formation in various skin types. Such data will be invaluable for refining our understanding of UV-induced physiological responses and for the development of more effective photoprotective strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical Determinants of Vitamin D Photosynthesis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Time kinetics of cyclobutane pyrimidine dimer formation by narrowband and broadband UVB irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation [mdpi.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of vitamin D plasma levels after mild exposure to the sun with photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solar UV doses of adult Americans and vitamin D3 production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Significance of Previtamin D3 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cutaneous synthesis of previtamin D3 upon exposure to solar ultraviolet B (UVB) radiation is a pivotal physiological process with deep evolutionary roots. This technical guide provides an in-depth exploration of the evolutionary significance of this process, detailing the photochemical reaction, the influence of skin pigmentation, and the downstream signaling pathways that extend far beyond calcium homeostasis. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways to support further research and drug development in this field.
Introduction: An Evolutionary Balancing Act
The synthesis of vitamin D began over 500 million years ago, with phytoplankton and zooplankton producing it as a photoprotective mechanism.[1] For vertebrates, particularly as they transitioned to terrestrial life, the cutaneous photoproduction of vitamin D became essential for developing and maintaining a mineralized skeleton.[1][2] The process is initiated by the conversion of 7-dehydrocholesterol (7-DHC) in the skin to this compound by UVB radiation (290-315 nm).[3][4] This previtamin then undergoes a temperature-dependent thermal isomerization to form vitamin D3 (cholecalciferol).[5][6]
This elegant system represents an evolutionary trade-off. The same UVB radiation that is necessary for vitamin D synthesis can also cause cellular damage and increase the risk of skin cancer. Skin pigmentation, therefore, evolved as a key regulator, balancing the need for UVB penetration for this compound synthesis with the need for protection from UVB-induced harm. This balance has been a significant selective pressure throughout human evolution, particularly during migrations to different latitudes.[7]
The Photochemical Synthesis of this compound
The formation of this compound is a non-enzymatic process driven by the absorption of UVB photons by 7-DHC, which is abundant in the epidermis.[3] The peak conversion occurs at wavelengths between 295-297 nm.[4] Once formed, this compound exists in a dynamic equilibrium with its parent compound and other photoproducts, such as lumisterol and tachysterol, which prevents the excessive production of vitamin D3 and potential toxicity from prolonged sun exposure.[3] The subsequent thermal isomerization of this compound to vitamin D3 is a slower process, taking at least three days to complete, allowing for a gradual release of vitamin D3 into the circulation.[5][6]
Quantitative Analysis of this compound Synthesis
The efficiency of this compound synthesis is influenced by several factors, most notably skin pigmentation (Fitzpatrick skin type), the dose of UVB radiation, latitude, and season.
Influence of Skin Pigmentation and UVB Dose
Melanin acts as a natural sunscreen, absorbing UVB photons and thus reducing the amount available for 7-DHC conversion. Individuals with darker skin (higher Fitzpatrick skin types) require a greater dose of UVB radiation to synthesize the same amount of vitamin D3 as individuals with lighter skin.
The following tables summarize key quantitative data related to vitamin D synthesis.
| Fitzpatrick Skin Type | Description | Estimated Sun Exposure Time for 1000 IU Vitamin D3 (minutes)[8] |
| I | Very fair, always burns, never tans | 5.05 |
| II | Fair, burns easily, tans minimally | 6.3 |
| III | Medium, burns moderately, tans gradually | 7.6 |
| IV | Olive, burns minimally, tans well | 11.35 |
| V | Brown, rarely burns, tans profusely | 15.15 |
| VI | Black, never burns, deeply pigmented | 25.25 |
| Skin Type | Exposure Time (minutes) | % Conversion of 7-DHC to this compound |
| II | 5 | 0.67 ± 0.11 |
| V | 5 | Not detectable |
| II | 10 | 0.95 |
| V | 10 | 0.18 ± 0.06 |
| II | 20 | 2.01 ± 0.18 |
| V | 20 | 0.25 ± 0.04 |
| II | 30 | 2.78 ± 0.09 |
| V | 30 | 0.29 ± 0.05 |
| Skin Type | Percentage Increase in Serum 25(OH)D after 12 weeks of UVB Irradiation |
| II | 310% ± 107 |
| III | 287% ± 157 |
| IV | 225% ± 96 |
| V | 140% |
Experimental Protocols
In Vitro Measurement of this compound Synthesis in Human Skin Explants
This protocol outlines a method for quantifying this compound synthesis in ex vivo human skin samples.
4.1.1. Materials
-
Full-thickness human skin samples (e.g., from elective surgery)
-
Phosphate-buffered saline (PBS)
-
UVB light source with a calibrated output (peak emission ~295-300 nm)
-
Liquid nitrogen
-
Homogenizer
-
Organic solvents: Hexane, Isopropanol (HPLC grade)
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
This compound and Vitamin D3 standards
4.1.2. Procedure
-
Skin Sample Preparation: Obtain full-thickness human skin and store at -80°C until use. On the day of the experiment, thaw the skin sample and cut it into small sections (e.g., 1 cm²).
-
UVB Irradiation: Place the skin sections on a non-reflective surface and expose them to a calibrated UVB source. The dose of UVB can be varied to mimic different sun exposure scenarios.
-
Sample Homogenization: Immediately after irradiation, snap-freeze the skin samples in liquid nitrogen to stop any further thermal isomerization. Homogenize the frozen tissue in an appropriate buffer.
-
Lipid Extraction: Extract the lipids from the homogenate using a mixture of hexane and isopropanol.
-
Solid Phase Extraction (SPE): Purify the lipid extract using an SPE column to remove interfering substances.
-
HPLC Analysis: Analyze the purified extract using an HPLC system equipped with a C18 column and a UV detector set at 265 nm. Use a mobile phase of methanol and water (e.g., 95:5 v/v).[9]
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Vitamin D Signaling Pathways: Beyond Bone Health
Once synthesized and metabolized to its active form, 1,25-dihydroxyvitamin D3 (calcitriol), vitamin D exerts its biological effects through both genomic and non-genomic signaling pathways. The discovery of the vitamin D receptor (VDR) in a wide variety of tissues has revealed that the functions of vitamin D extend far beyond its classical role in calcium and phosphorus homeostasis.[10][11]
Genomic Signaling Pathway
The genomic actions of vitamin D are mediated by the VDR, a member of the nuclear receptor superfamily.[5] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR).[10][12] This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5][13] This can result in either the activation or repression of gene expression, influencing a wide range of cellular processes, including cell proliferation, differentiation, and immune function.[10][14]
Non-Genomic Signaling Pathway
In addition to its genomic effects, vitamin D can also elicit rapid, non-genomic responses. These actions are initiated by the binding of calcitriol to a membrane-associated VDR (mVDR).[15] This interaction triggers a variety of intracellular signaling cascades, including the activation of second messengers like calcium and cAMP, and the stimulation of protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[16][17] These rapid signaling events can influence a range of cellular functions, including ion transport and cell proliferation, independently of gene transcription.[16]
Conclusion
The synthesis of this compound in the skin is a fundamental biological process with profound evolutionary implications. Understanding the quantitative aspects of its production in diverse populations and the intricate signaling pathways it governs is crucial for public health and the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge and detailed methodologies to facilitate further investigation into the multifaceted roles of vitamin D in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cutaneous Biosynthesis of Vitamin D | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Utility of Sun-reactive Skin Typing and Melanin Index for Discerning Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV index-based model for predicting synthesis of (pre-)vitamin D3 in the mediterranean basin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects | MDPI [mdpi.com]
- 11. Fractional Sunburn Threshold UVR Doses Generate Equivalent Vitamin D and DNA Damage in Skin Types I–VI but with Epidermal DNA Damage Gradient Correlated to Skin Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 13. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-genomic signal transduction pathway of vitamin D in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Previtamin D3 in Cell Lysates by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Previtamin D3 is the immediate precursor to vitamin D3 (cholecalciferol) in the biosynthetic pathway initiated by ultraviolet B (UVB) radiation on 7-dehydrocholesterol in the skin. The quantification of this compound in cellular models is crucial for studies related to vitamin D metabolism, skin cancer research, and the development of photoprotective agents. This application note provides a detailed protocol for the quantification of this compound in cell lysates using a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is designed to ensure accurate and reproducible results for researchers in academic and industrial settings.
The accurate determination of this compound requires its chromatographic separation from vitamin D3 and other isomers, as they have different spectral absorptivities.[1] This method employs a reversed-phase C18 column and an isocratic mobile phase for optimal resolution. The UV detection wavelength is set at 265 nm, a common wavelength for monitoring vitamin D and its related compounds.[1][2]
Signaling Pathway: Vitamin D3 Biosynthesis and Metabolism
The following diagram illustrates the key steps in the formation of this compound and its subsequent conversion to the active form of vitamin D.
Experimental Workflow
The overall experimental workflow for the quantification of this compound from cell lysates is depicted below. This process involves cell culture and harvesting, a robust extraction procedure, and subsequent analysis by HPLC-UV.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
7-Dehydrocholesterol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Phosphate Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
Deionized water
Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Sonicator
-
-80°C freezer
Protocol 1: Sample Preparation from Cell Lysates
This protocol is designed for the extraction of this compound from cultured cells (e.g., keratinocytes, fibroblasts).
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
For experiments involving UV irradiation to induce this compound synthesis, wash the cells with PBS and irradiate with a calibrated UVB source.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 200 µL of ice-cold PBS containing a protease inhibitor cocktail.
-
Subject the cell suspension to three cycles of freeze-thaw by alternating between a -80°C freezer and a 37°C water bath. This process disrupts the cell membranes.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the cell lysate.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction (LLE):
-
Evaporation and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 35°C.[4]
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial with a micro-insert for analysis.
-
Protocol 2: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working standards with concentrations ranging from 0.05 µg/mL to 5 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the reconstituted samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard. A representative retention time for this compound is approximately 11.7 minutes under similar conditions.[5]
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Data Presentation and Method Validation
The HPLC-UV method should be validated according to ICH guidelines to ensure its reliability for the intended application.[6] The key validation parameters are summarized in the tables below.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Wavelength | 265 nm |
| Retention Time (this compound) | ~11.7 min |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.25 - 1.25 µg/mL | 0.25 - 1.25 µg/mL[7] |
| Limit of Detection (LOD) | - | 0.0539 µg/mL[8] |
| Limit of Quantification (LOQ) | - | 0.1633 µg/mL[8] |
| Accuracy (% Recovery) | 95 - 105% | 98.5% |
| Precision (% RSD) | ≤ 2% | < 2% |
| Robustness | No significant changes with minor variations in flow rate and mobile phase composition. | Robust |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, improper mobile phase pH | Flush column, prepare fresh mobile phase. |
| Baseline Noise | Detector lamp issue, contaminated mobile phase | Check lamp, use fresh HPLC-grade solvents. |
| Low Recovery | Incomplete extraction, degradation of analyte | Optimize extraction steps, protect samples from light and heat. |
| Peak Splitting | Column void, sample solvent incompatible with mobile phase | Replace column, reconstitute sample in mobile phase. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell lysates using HPLC-UV. The described method, including sample preparation and chromatographic analysis, is robust, sensitive, and suitable for routine use in research and drug development settings. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reproducible data for the accurate assessment of this compound levels in cellular systems.
References
- 1. brendongill.com [brendongill.com]
- 2. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. norlab.com [norlab.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmjournal.ru [pharmjournal.ru]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Previtamin D3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of previtamin D3 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is intended for research and drug development applications where the direct measurement of this thermally labile vitamin D precursor is required.
Introduction
This compound is the initial product formed in the skin upon exposure of 7-dehydrocholesterol to ultraviolet B (UVB) radiation. It then undergoes a temperature-dependent thermal isomerization to form vitamin D3 (cholecalciferol), which is subsequently metabolized in the liver and kidneys to the active hormonal form, 1,25-dihydroxyvitamin D3. The analysis of this compound is challenging due to its low physiological concentrations and its inherent thermal instability, which can lead to its conversion to vitamin D3 during sample preparation and analysis.
This LC-MS/MS protocol is designed to minimize the thermal conversion of this compound and allow for its sensitive and specific quantification in human plasma. The method utilizes a derivatization agent to enhance ionization efficiency and chromatographic separation from vitamin D3.
Vitamin D Synthesis and Metabolism Pathway
The formation of this compound is the first step in the endogenous synthesis of vitamin D3. The pathway illustrates the conversion of 7-dehydrocholesterol to this compound in the skin, followed by thermal isomerization to vitamin D3 and subsequent hydroxylation steps in the liver and kidneys to produce active and inactive metabolites.[1][2][3][4][5][6][7][8][9][10]
Caption: Vitamin D Synthesis and Metabolism Pathway.
Experimental Protocol
This protocol is based on established methods for vitamin D and its metabolites, with specific modifications to ensure the stability and accurate quantification of this compound.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
1. Sample Handling and Storage
-
Collect whole blood in EDTA-containing tubes.
-
Protect samples from light immediately after collection.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis to minimize degradation and isomerization of this compound.
2. Sample Preparation
The sample preparation should be performed under low light conditions and at reduced temperatures to prevent the conversion of this compound to vitamin D3.
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of an internal standard solution (e.g., deuterated Vitamin D3).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of ice-cold n-hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile (concentration to be optimized, typically around 0.1 mg/mL).
-
Incubate at room temperature, protected from light, for 30 minutes.
-
Stop the reaction by adding 10 µL of a quenching solution (e.g., a dilute solution of a reducing agent like ascorbic acid).
-
Add 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow
The following diagram outlines the key steps in the analytical workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) should be used to achieve good separation of this compound and vitamin D3 derivatives.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient elution should be optimized to ensure baseline separation of the analytes of interest. A typical starting point would be a linear gradient from 60% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: Maintained at 25°C to minimize on-column isomerization.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following transitions are for the PTAD derivatives. These should be optimized on the specific instrument used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound-PTAD | 560.4 | 298.2 |
| Vitamin D3-PTAD | 560.4 | 298.2 |
| Internal Standard (e.g., Vitamin D3-d6)-PTAD | 566.4 | 304.2 |
Note: As this compound and Vitamin D3 are isomers and their PTAD derivatives have the same mass, their quantification relies on chromatographic separation.
Quantitative Data Summary
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 - 100 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 80 - 120% |
Conclusion
The described LC-MS/MS protocol provides a framework for the quantitative analysis of this compound in human plasma. Key to the successful implementation of this method is the careful control of temperature and light exposure during sample handling and preparation to prevent the isomerization of this compound. The use of a derivatizing agent enhances the sensitivity and selectivity of the assay. This method requires thorough validation in the end-user's laboratory to ensure its accuracy and reliability for the intended application.
References
- 1. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. pharmtech.com [pharmtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.journalagent.com [pdf.journalagent.com]
- 20. mdpi.com [mdpi.com]
- 21. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The pre-analytical stability of 25-hydroxyvitamin D: Storage and mixing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ars.usda.gov [ars.usda.gov]
- 26. researchgate.net [researchgate.net]
- 27. files.core.ac.uk [files.core.ac.uk]
Application Note: Laboratory Synthesis and Purification of Previtamin D3 Standard
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the photochemical synthesis of previtamin D3 from 7-dehydrocholesterol (7-DHC) and its subsequent purification by High-Performance Liquid Chromatography (HPLC) to obtain a high-purity standard for research and analytical applications.
Introduction
This compound is the thermally labile intermediate in the synthesis of vitamin D3. In the laboratory, it is produced by the ultraviolet (UV) irradiation of 7-dehydrocholesterol (7-DHC).[1][2][3] The photochemical reaction opens the B-ring of the 7-DHC steroid nucleus to form the secosteroid this compound.[2][3] However, this process is not perfectly selective; the UV energy can also lead to the formation of inactive isomers, primarily lumisterol and tachysterol, from both 7-DHC and the newly formed this compound.[2][4] Furthermore, this compound is in a temperature-dependent equilibrium with vitamin D3 through a sigmatropic[1][5] hydrogen shift.[6][7]
Accurate quantitative analysis and biological studies require a high-purity this compound standard. This necessitates a robust purification strategy to isolate this compound from the unreacted starting material and the isomeric byproducts. This document outlines a comprehensive protocol for the synthesis and purification of a this compound standard.
Synthesis Pathway and Experimental Workflow
The overall process involves the UV-induced conversion of 7-DHC followed by chromatographic purification. The key transformations are illustrated below.
Caption: Photochemical synthesis of this compound and its key isomers.
The following workflow diagram outlines the complete process from starting material to the final, purified standard.
Caption: Laboratory workflow for this compound standard production.
Experimental Protocols
Safety Precaution: 7-Dehydrocholesterol and its isomers are sensitive to air, light, and heat. All procedures should be performed under amber or red light conditions, and solvents should be degassed. Use appropriate personal protective equipment (PPE), including UV-blocking safety glasses, during the irradiation step.
Protocol for Photochemical Synthesis of this compound
This protocol describes the conversion of 7-DHC to this compound using a UV light source.
Materials and Equipment:
-
7-Dehydrocholesterol (7-DHC), high purity
-
Anhydrous Ethanol or Hexane (HPLC grade, degassed)
-
Quartz reaction vessel with a stopcock for nitrogen purging
-
Magnetic stirrer and stir bar
-
UVB lamp source (peak emission ~295-300 nm)[3]
-
Cooling bath (circulator or ice bath) to maintain low temperature
-
Nitrogen gas source
-
Rotary evaporator
Procedure:
-
Solution Preparation: Dissolve 7-DHC in anhydrous ethanol or hexane to a concentration of 1-5 mg/mL in the quartz reaction vessel. The use of a non-polar solvent like hexane can favor the desired reaction pathway.[8]
-
Inert Atmosphere: Place the magnetic stir bar in the vessel and seal it. Purge the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can quench the reaction. Maintain a gentle positive pressure of nitrogen.
-
Cooling: Place the reaction vessel in a cooling bath set to a low temperature (e.g., 0-10 °C). This minimizes the immediate thermal isomerization of the newly formed this compound to vitamin D3.
-
Irradiation: Position the UVB lamp at a fixed distance from the quartz vessel. Turn on the magnetic stirrer to ensure homogenous irradiation.
-
Reaction Monitoring: The total irradiation time depends on the lamp intensity and reaction scale. It is critical to monitor the reaction to maximize the yield of this compound while minimizing byproduct formation.[4]
-
Periodically (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture.
-
Analyze the aliquot by analytical HPLC (see section 4.1) to determine the relative percentages of 7-DHC, this compound, lumisterol, and tachysterol.
-
-
Reaction Termination: Stop the irradiation when the concentration of this compound is maximized, typically before the 7-DHC conversion exceeds 30-40%, to avoid excessive byproduct formation.
-
Solvent Removal: Once the reaction is stopped, transfer the solution to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. The bath temperature should be kept low (<30 °C). The resulting residue contains the crude reaction mixture.
Protocol for Purification of this compound by RP-HPLC
This protocol details the separation of this compound from the crude reaction mixture using preparative reversed-phase HPLC.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (preparative scale, e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile phase solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Crude this compound mixture
-
Fraction collector
-
Vials for fraction collection
Procedure:
-
System Preparation:
-
Install the preparative C18 column.
-
Prepare and degas the mobile phase. A common mobile phase is a mixture of acetonitrile and methanol (e.g., 90:10 v/v).[9]
-
Equilibrate the column with the mobile phase at a set flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column) until a stable baseline is achieved. Set the UV detector to 265 nm, the typical wavelength for monitoring vitamin D isomers.[10]
-
-
Sample Preparation: Dissolve the crude reaction residue from step 3.1.7 in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run the chromatogram isocratically. The expected elution order on a C18 column is typically Lumisterol, Tachysterol, this compound, and finally, the most non-polar compound, 7-DHC.
-
-
Fraction Collection: Monitor the UV chromatogram in real-time. Use a fraction collector or manually collect the eluent corresponding to the this compound peak into amber glass vials. Collect narrow fractions across the peak to ensure high purity.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system (see section 4.1) to identify the fractions containing this compound of the highest purity (>98%).
-
Pooling and Solvent Removal: Pool the high-purity fractions in a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure at a low temperature (<30 °C).
-
Storage: The resulting purified this compound standard should be stored as a solid or dissolved in a degassed solvent (e.g., ethanol) under nitrogen or argon at -80 °C to prevent degradation and isomerization.
Data Presentation and Analysis
Analytical HPLC Parameters
Analytical HPLC is crucial for both monitoring the synthesis reaction and assessing the purity of the final product.
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation of isomers.[9] |
| Mobile Phase | Acetonitrile:Methanol (e.g., 90:10 v/v) or similar | Elution of compounds.[9] |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 265 nm | Quantitation of vitamin D isomers.[10] |
| Injection Vol. | 10-20 µL | Standard volume for analytical runs. |
Typical Chromatographic Data
The following table summarizes the typical relative retention times (RRT) for the compounds of interest in a reversed-phase system. The exact retention times will vary based on the specific HPLC system and conditions.
| Compound | Typical Retention Time (min) | Relative Retention Time (vs. This compound) |
| Lumisterol | ~7.5 | ~0.88 |
| Tachysterol | ~8.0 | ~0.94 |
| This compound | ~8.5 | 1.00 |
| Vitamin D3 | ~9.2 | ~1.08 |
| 7-Dehydrocholesterol | ~10.5 | ~1.24 |
Note: Data are illustrative and depend heavily on the exact chromatographic conditions used.
Synthesis Reaction Data
Monitoring the reaction allows for optimization of the irradiation time. The goal is to stop the reaction at the peak this compound concentration.
| Irradiation Time (min) | 7-DHC (%) | This compound (%) | Lumisterol (%) | Tachysterol (%) |
| 0 | 100 | 0 | 0 | 0 |
| 30 | 75 | 18 | 4 | 3 |
| 60 | 55 | 28 | 9 | 8 |
| 90 | 40 | 25 | 18 | 17 |
| 120 | 30 | 19 | 26 | 25 |
Note: This table presents hypothetical data to illustrate the reaction progress. Optimal time is ~60 minutes in this example.
References
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Reactome | Photolytic cleavage and thermal isomerization of 7-dehydrocholesterol [reactome.org]
- 8. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 10. brendongill.com [brendongill.com]
Application Note & Protocol: Generation of Previtamin D3 via UV Irradiation of 7-Dehydrocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photochemical conversion of 7-dehydrocholesterol (7-DHC) to previtamin D3 is a critical step in the synthesis of vitamin D3. This process, occurring naturally in the skin upon exposure to ultraviolet B (UVB) radiation, can be replicated in a laboratory setting for various research and pharmaceutical applications. Precise control over irradiation parameters is essential to maximize the yield of this compound while minimizing the formation of unwanted byproducts such as lumisterol and tachysterol.[1][2] This document provides a detailed protocol for the UV irradiation of 7-DHC to generate this compound, including key experimental parameters and analytical methods for quantification.
Reaction Pathway
The conversion of 7-DHC to vitamin D3 is a two-step process initiated by UV radiation. First, the absorption of UVB photons by 7-DHC leads to the opening of the B-ring, forming this compound.[3] This is followed by a temperature-dependent thermal isomerization where this compound is converted to the more stable vitamin D3.[2]
Caption: Photochemical and thermal conversion of 7-DHC to Vitamin D3.
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on several experimental parameters. The following tables summarize key quantitative data from various studies.
Table 1: Optimal UV Irradiation Parameters
| Parameter | Optimal Range/Value | Notes |
| UV Wavelength | 295 - 312 nm | Wavelengths in the UVB spectrum are most effective. 312 nm has been shown to be more efficient than 254 nm.[2][4] 295 nm favors the production of this compound.[5] |
| Irradiation Time | 15 - 60 minutes | Yield of this compound generally increases with irradiation time, but prolonged exposure can lead to the formation of byproducts.[1][2] |
| UV Dose | 7.5 - 45 mJ/cm² | The amount of this compound generated is dependent on the UV dose.[6] |
| Temperature | Room Temperature (23-30°C) | The initial photochemical conversion is typically carried out at or near room temperature.[2][7] |
Table 2: Experimental Conditions and this compound Yield
| 7-DHC Concentration | Solvent | UV Wavelength (nm) | Irradiation Time (min) | This compound Yield (%) | Reference |
| 9.01 ± 0.29 pmol/mm² | Coated on Ti surface | Not Specified | 15 | 16.5 ± 0.9 | [1] |
| 10 mg/L | Ethanol | 312 | 30 | Not directly reported (4.14 µg/mL Vitamin D3) | [2] |
| 0.05 - 0.22 M | tert-Butyl methyl ether | 275 | 0.72 (43 seconds) | 42% conversion of 7-DHC | [8] |
| Not Specified | Ethanol | 295 | Not Specified | ~65% (calculated) | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the UV irradiation of 7-DHC and subsequent analysis.
Protocol 1: General Laboratory Scale UV Irradiation of 7-DHC
1. Materials and Reagents:
-
7-Dehydrocholesterol (7-DHC)
-
Ethanol (spectrophotometric grade)
-
Nitrogen gas
-
Quartz cuvette or reaction vessel
-
UVB lamp with an emission peak around 295-312 nm
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system
2. Preparation of 7-DHC Solution:
-
Prepare a stock solution of 7-DHC in ethanol at a concentration of 10 mg/L.[2]
-
Handle the solution in a dark environment or under red light to prevent premature photochemical reactions.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can quench the reaction.
3. UV Irradiation Procedure:
-
Transfer the 7-DHC solution to a quartz cuvette or reaction vessel.
-
Place the vessel under the UVB lamp. The distance from the lamp to the solution can influence the reaction rate and should be kept consistent. A distance of 6 cm has been reported as optimal in one study.[2]
-
Gently stir the solution during irradiation to ensure uniform exposure.
-
Irradiate the solution for a predetermined time, for example, 30 minutes.[2] It is recommended to perform a time-course experiment to determine the optimal irradiation time for your specific setup.
-
After irradiation, immediately transfer the sample for HPLC analysis or store it at low temperature in the dark.
Protocol 2: Analysis of Reaction Products by HPLC
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water (e.g., 90:10 v/v) or Acetonitrile gradient[9][10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 265 nm (for vitamin D3 and this compound) and 282 nm (for 7-DHC, lumisterol, and tachysterol).
-
Injection Volume: 20 µL
2. Sample Preparation:
-
If necessary, dilute the irradiated solution with the mobile phase to fall within the linear range of the detector.
3. Data Analysis:
-
Identify the peaks based on the retention times of standards for 7-DHC, this compound, lumisterol, and tachysterol. A reported set of retention times is: this compound (11.7 min), lumisterol (12.1 min), tachysterol (12.4 min), and 7-DHC (13.5 min).[1]
-
Quantify the concentration of each compound by comparing the peak area with a standard curve.
-
Calculate the percentage yield of this compound and the formation of byproducts.
Experimental Workflow
Caption: Workflow for the UV-induced synthesis of this compound.
Factors Influencing the Reaction
-
Solvent: The choice of solvent can affect the reaction dynamics and the distribution of photoproducts. While ethanol is commonly used, other solvents like hexane and tert-butyl methyl ether have also been employed.[2][11][12] The use of liposomes or phospholipid bilayers can mimic the in vivo environment and alter the product ratios.[11]
-
Oxygen: The presence of dissolved oxygen can lead to photo-oxidation of the reactants and products. It is crucial to deoxygenate the solvent and maintain an inert atmosphere (e.g., with nitrogen or argon) during the reaction.
-
Over-irradiation: Excessive exposure to UV light can lead to the photochemical conversion of this compound into the inactive byproducts lumisterol and tachysterol, thus reducing the final yield of vitamin D3.[2]
Conclusion
The protocol described in this application note provides a robust method for the generation of this compound from 7-DHC using UV irradiation. By carefully controlling the experimental parameters, particularly the UV wavelength and irradiation time, researchers can optimize the yield of the desired product. The use of HPLC is essential for accurate monitoring and quantification of the reaction components. This methodology is fundamental for studies involving vitamin D synthesis and for the development of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxyvitamin D3 in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1445215A - Photochemical synthesis of vitamin D3Method (2) - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. light-am.com [light-am.com]
Application Notes and Protocols for the Use of Vitamin D3 in Calcium Homeostasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, also known as cholecalciferol, is a cornerstone in the study of calcium and bone metabolism. While previtamin D3 is the immediate product of 7-dehydrocholesterol photolysis in the skin, it is a thermally unstable intermediate that rapidly converts to the more stable cholecalciferol.[1][2] For this reason, direct administration of this compound is not a viable experimental approach. Instead, cholecalciferol serves as the standard prohormone for in vivo and in vitro studies, as it is the stable precursor to the biologically active form, 1,25-dihydroxyvitamin D3 (calcitriol).[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing vitamin D3 (cholecalciferol) to investigate its role in calcium homeostasis, catering to researchers in academia and the pharmaceutical industry.
Mechanism of Action: Vitamin D3 Signaling in Calcium Homeostasis
Vitamin D3 is essential for maintaining calcium balance.[3] Its primary function is to enhance the intestinal absorption of dietary calcium.[3][4] The molecular actions of its active form, 1,25(OH)₂D, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous target genes.[2][5]
The classical signaling pathway involves:
-
Intestinal Calcium Absorption: 1,25(OH)₂D induces the expression of genes involved in the transcellular transport of calcium in the intestine, including the transient receptor potential vanilloid member 6 (TRPV6) and calbindin-D₉k.[3]
-
Renal Calcium Reabsorption: In the kidneys, 1,25(OH)₂D works in concert with parathyroid hormone (PTH) to increase the reabsorption of calcium from the distal tubules.[3]
-
Bone Mineralization: By ensuring adequate calcium and phosphate levels in the blood, vitamin D3 facilitates the proper mineralization of bone.[2]
Beyond these genomic effects, rapid, non-genomic actions of 1,25(OH)₂D have also been reported, which involve the modulation of intracellular signaling pathways to influence calcium flux.[6]
Diagram: Vitamin D Metabolic and Signaling Pathway
Caption: Metabolic activation of Vitamin D3 and its action on target tissues.
Experimental Protocols
In Vivo Study in a Murine Model of Vitamin D Deficiency
This protocol outlines a typical depletion-repletion study to assess the efficacy of a test compound in restoring calcium homeostasis.
Objective: To evaluate the effect of Vitamin D3 supplementation on serum calcium, PTH, and the expression of Vitamin D target genes in a diet-induced Vitamin D deficient mouse model.
Materials:
-
C57BL/6 mice (weanling)
-
Vitamin D deficient diet
-
Vitamin D3 (Cholecalciferol)
-
Vehicle (e.g., corn oil, olive oil)[7]
-
Oral gavage needles (20-22 gauge, 1.5 inches with rounded tip)[8]
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Calcium and PTH assay kits (ELISA or colorimetric)
-
Reagents for RNA extraction and qPCR
Protocol:
-
Depletion Phase (4-6 weeks):
-
Upon weaning, place mice on a Vitamin D deficient diet.
-
House mice under UV-free lighting to prevent endogenous Vitamin D synthesis.
-
Monitor animal health and weight regularly.
-
-
Repletion Phase (2-4 weeks):
-
Divide mice into at least two groups: Vehicle control and Vitamin D3 treatment.
-
Preparation of Dosing Solution: Dissolve Cholecalciferol in a suitable oil vehicle. Ensure stability of the solution.[8][9] A typical concentration might be 1-5 IU/g of body weight, but this should be optimized for the specific study goals.
-
Administration: Administer the Vitamin D3 solution or vehicle via oral gavage daily or on an alternative schedule.[8][10][11] The volume should not exceed 10 mL/kg of body weight.[10]
-
-
Sample Collection and Analysis:
-
At the end of the repletion phase, collect blood via a terminal procedure (e.g., cardiac puncture) or survival procedure (e.g., tail nicking).[1]
-
Separate serum for analysis.
-
Measure serum calcium using a colorimetric assay kit.[12] Normal serum calcium in mice is typically in the range of 8.5-10.5 mg/dL.[13][14]
-
Measure serum PTH using a mouse-specific ELISA kit.[1]
-
Harvest tissues (e.g., kidney, duodenum) and snap-freeze for gene expression analysis.
-
Perform qPCR to quantify the expression of VDR target genes such as Trpv6, Calb1 (Calbindin-D9k), and Cyp24a1.
-
Diagram: Experimental Workflow for In Vivo Study
Caption: Workflow for a murine vitamin D depletion-repletion study.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate clear interpretation and comparison between experimental groups.
Table 1: Hypothetical Results of a Vitamin D3 Repletion Study
| Parameter | Vehicle Control Group (Mean ± SD) | Vitamin D3 Treatment Group (Mean ± SD) | p-value |
| Serum 25(OH)D (nmol/L) | 8 ± 2.5 | 75 ± 10.2 | <0.001 |
| Serum Calcium (mg/dL) | 7.2 ± 0.5 | 9.5 ± 0.4 | <0.001 |
| Serum PTH (pg/mL) | 150 ± 25 | 40 ± 8 | <0.001 |
| Duodenal Trpv6 mRNA (fold change) | 1.0 ± 0.2 | 4.5 ± 0.8 | <0.001 |
| Renal Cyp24a1 mRNA (fold change) | 1.0 ± 0.3 | 12.0 ± 2.1 | <0.001 |
Note: These are example values. Actual results will vary based on the model, dose, and duration of the study.
Interpretation: The data in Table 1 would suggest that Vitamin D3 supplementation effectively restored vitamin D status, normalized serum calcium and PTH levels, and induced the expression of key target genes involved in calcium transport and vitamin D metabolism.
Application in Drug Development
The protocols and models described are fundamental for:
-
Screening new VDR modulators: The in vivo model can be adapted to test novel compounds that target the Vitamin D signaling pathway.
-
Preclinical safety and efficacy studies: Evaluating the calcemic effects of new drug candidates is crucial.
-
Investigating drug-nutrient interactions: Assessing how a therapeutic agent might interfere with Vitamin D metabolism and calcium homeostasis.
Conclusion
While this compound is a critical component of endogenous vitamin D synthesis, its instability makes cholecalciferol (Vitamin D3) the appropriate compound for experimental administration. The protocols and information provided herein offer a robust framework for researchers to design, execute, and interpret studies investigating the multifaceted role of the Vitamin D endocrine system in regulating calcium homeostasis. Careful attention to experimental design, particularly in animal models, is paramount for generating reproducible and clinically relevant data.
References
- 1. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium and Vitamin D: Skeletal and Extraskeletal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Stability of Oral Cholecalciferol (Vitamin D3) Liquid Formulations in Olive Oil | Semantic Scholar [semanticscholar.org]
- 9. Oral supplementation of vitamin D is safe and can be an effective strategy to fill the nutritional gap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D: Dosing, levels, form, and route of administration: Does one approach fit all? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. betteryou.com [betteryou.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics of oral vitamin D(3) and calcifediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for Developing Stable Previtamin D3 Formulations
Introduction
Previtamin D3 is the immediate precursor to vitamin D3 (cholecalciferol), formed in the skin upon exposure to UVB radiation from 7-dehydrocholesterol.[1][2] While crucial for vitamin D synthesis, this compound is inherently unstable, readily isomerizing to vitamin D3 and other inactive isomers under the influence of heat and light.[3][4][5] This instability poses a significant challenge for researchers studying its unique biological functions and for professionals developing this compound-based pharmaceuticals or fortified products. This document provides a detailed guide to understanding the degradation pathways of this compound and offers robust strategies and protocols for the development of stable formulations.
Understanding this compound Instability
The primary challenge in working with this compound is its susceptibility to isomerization. These reactions are influenced by temperature, light, pH, and the presence of oxygen and metal ions.[6]
-
Thermal Isomerization: this compound exists in a temperature-dependent equilibrium with vitamin D3.[3][7] At physiological temperatures, this equilibrium favors the formation of vitamin D3.[7] This reversible reaction is a primary pathway for this compound loss in formulations.[4]
-
Photoisomerization: Exposure to light, particularly UV radiation, causes this compound to convert into the biologically inactive isomers, tachysterol and lumisterol.[5] This photodegradation is a critical factor to control during manufacturing and storage.[4]
-
Oxidation and pH: this compound is prone to oxidation, a process that can be accelerated by the presence of metal ions.[6] Furthermore, it is most stable in a pH range of 5 to 8 and degrades significantly in acidic conditions.[6]
Below is a diagram illustrating the key isomerization pathways of this compound.
Formulation Strategies for Stabilization
Several techniques can be employed to protect this compound from degradation, thereby enhancing its stability in a formulation.
-
Microencapsulation: This technique involves entrapping the active compound within a protective shell. For the lipophilic this compound, methods like complex coacervation or spray drying are effective.[8][9] Encapsulation can shield the molecule from light, oxygen, and adverse pH conditions.[10][11][12]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based carriers such as liposomes, nanostructured lipid carriers (NLCs), or nanoemulsions can significantly improve its stability.[10][13][14] These carriers protect the vitamin from degradation and can enhance its solubility and bioavailability.[15]
-
Use of Antioxidants and Chelating Agents: Adding antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or propyl gallate can prevent oxidative degradation.[6][16] Chelating agents such as ethylenediaminetetraacetic acid (EDTA) are effective at sequestering metal ions that catalyze oxidation, with EDTA showing a particularly significant stabilizing effect.[6]
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can create a protective microenvironment for this compound. Beta-cyclodextrin, for instance, has been shown to catalyze the isomerization to vitamin D3 while potentially stabilizing certain conformers.[17]
Table 1: Comparison of Stabilization Techniques
| Stabilization Technique | Key Advantages | Reported Efficacy (Example) | Reference |
| Microencapsulation (Complex Coacervation) | Protects from environmental factors, allows for controlled release. | Encapsulation efficiency of 80% achieved, with increased thermal stability. | [11][12] |
| Microencapsulation (Ionotropic Gelation) | Protects oil blend from oxidation and preserves vitamin integrity. | Vitamin D3 recovery of 78.37% from microparticles. | [18] |
| Nanostructured Lipid Carriers (NLCs) | High stability under environmental stress, suitable for beverage fortification. | Precirol-based NLCs showed superior physical stability over 60 days. | [10][14] |
| Liposomes | Enhances solubility, regulates release, can improve bioavailability. | Liposomal formulations were homogeneous and stable for at least 3 months. | [15] |
| Antioxidants / Chelating Agents | Prevents oxidative degradation catalyzed by oxygen and metal ions. | EDTA showed the most significant stabilizing effect in aqueous solutions. | [6] |
Experimental Protocols
A systematic approach is required to develop and evaluate the stability of this compound formulations. This involves formulation preparation, subjecting the formulation to stress conditions, and analyzing its stability over time.
Protocol 3.1: Preparation of a Stabilized this compound Formulation (Nanoliposomes)
This protocol is adapted from thin-film hydration-sonication methods used for creating lipid-based nanocarriers.[13]
Materials:
-
This compound standard
-
Lecithin (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Ethanol/Methanol solvent mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Nitrogen gas source
Procedure:
-
Dissolve lecithin and cholesterol (e.g., at a 40:20 w/w ratio) in the ethanol/methanol solvent mixture in a round-bottom flask.[13]
-
Add a known amount of this compound to the lipid mixture and mix thoroughly.
-
Evaporate the organic solvents using a rotary evaporator at a temperature below 30°C to form a thin lipid film on the flask wall.[13]
-
Further dry the film under a gentle stream of nitrogen gas to remove any residual solvent.[13]
-
Hydrate the lipid film by adding PBS (pH 7.4) and vortexing until the lipid film is fully suspended.
-
To reduce particle size and create unilamellar vesicles, sonicate the suspension using a probe sonicator on ice.
-
Store the resulting nanoliposome suspension in amber vials at 4°C, protected from light.
Protocol 3.2: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its key isomers and degradation products.[19][20]
Chromatographic Conditions:
-
Column: C18 column (e.g., Gemini C18, 100 x 3.0 mm).[19]
-
Mobile Phase: Acetonitrile and water (99:1, v/v).[19]
-
Flow Rate: 0.8 - 1.0 mL/min.[21]
-
Column Temperature: 20°C.[20]
-
Detection Wavelength: 265 nm (for Vitamin D3 and this compound).[19][20] Note that other isomers have different UV maxima (e.g., tachysterol at 279 nm).[20]
-
Injection Volume: 20-50 µL.[19]
Sample Preparation:
-
Accurately dilute the this compound formulation in the mobile phase to a suitable concentration (e.g., 1-20 mg/L).
-
Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial.[19]
-
Run the analysis promptly, ensuring the separation of this compound, vitamin D3, tachysterol, and lumisterol peaks.
Protocol 3.3: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method, following ICH Q1A(R2) guidelines.[19][22][23]
Stress Conditions: For each condition, a sample of the this compound formulation is subjected to stress, while a control sample is stored under ideal conditions (e.g., 4°C, protected from light).
-
Acidic Hydrolysis: Dilute the sample in 0.1 M HCl and incubate at 60°C for 24 hours.[19] Neutralize before HPLC analysis.
-
Basic Hydrolysis: Dilute the sample in 0.1 M NaOH and incubate at 60°C for 24 hours.[19] Neutralize before HPLC analysis.
-
Oxidative Degradation: Dilute the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.[19]
-
Thermal Degradation: Store the sample at 60°C in a temperature-controlled oven for 24 hours.[19]
-
Photodegradation: Expose the sample to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[22]
After exposure, analyze the stressed samples by the stability-indicating HPLC method and compare the chromatograms to the control sample to identify and quantify degradation products.
Data Presentation and Interpretation
The data from stability studies should be tabulated to clearly show the degradation of this compound over time under various conditions.
Table 2: Example Stability Data for a this compound Formulation under Forced Degradation
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Vitamin D3 Formed (%) | Other Isomers Formed (%) |
| Control (4°C, Dark) | 24 | 99.5 | 0.5 | < 0.1 |
| Acidic (0.1 M HCl, 60°C) | 24 | 45.2 | 15.3 | 39.5 |
| Basic (0.1 M NaOH, 60°C) | 24 | 85.1 | 12.8 | 2.1 |
| Oxidative (3% H₂O₂, 25°C) | 24 | 60.7 | 10.1 | 29.2 |
| Thermal (60°C) | 24 | 70.3 | 28.5 | 1.2 |
| Photolytic | 24 | 35.8 | 5.5 | 58.7 |
Note: Data is illustrative and will vary based on the specific formulation.
Interpretation: The goal is to develop a formulation that minimizes the degradation of this compound, particularly under expected storage and use conditions. The forced degradation data helps to understand the primary degradation pathways. For instance, high degradation under photolytic conditions indicates a need for light-protective packaging. Significant thermal degradation suggests that the formulation may require refrigerated storage. By comparing different stabilization strategies using this systematic approach, researchers can identify the optimal formulation for their specific application.
References
- 1. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5456926A - Method for improving Vitamin D stability in liquid nutritional products - Google Patents [patents.google.com]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vitamindwiki.com [vitamindwiki.com]
- 9. Vitamin D microencapsulation and fortification: Trends and technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. Microencapsulation of vitamin D3 by complex coacervation using carboxymethyl tara gum (Caesalpinia spinosa) and gelatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation of Nanoliposomal Vitamin D3 for Potential Application in Beverage Fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin D3-Loaded Nanostructured Lipid Carriers as a Potential Approach for Fortifying Food Beverages; in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Process for preparing stabilized vitamin D - Eureka | Patsnap [eureka.patsnap.com]
- 17. Catalyzed thermal isomerization between this compound and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Computational Docking of Previtamin D3 with the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vitamin D receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of vitamin D in the body.[1] Its activation influences a wide array of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation.[2] The primary endogenous ligand for VDR is 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D3. However, the synthesis of vitamin D3 in the skin upon exposure to UVB radiation first produces previtamin D3, which then thermally isomerizes to vitamin D3. Understanding the interaction of this compound and other photoisomers with the VDR is of significant interest for elucidating the complete picture of vitamin D metabolism and its physiological regulation.
Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[3] This technique is instrumental in drug discovery and molecular biology for screening potential drug candidates, understanding structure-activity relationships, and elucidating molecular recognition mechanisms.[4] This document provides a detailed protocol for the computational docking of this compound with the VDR, offering a framework for researchers to investigate this interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the vitamin D signaling pathway and the general workflow for the computational docking of this compound with the VDR.
Experimental Protocols
This section outlines the detailed methodologies for performing computational docking of this compound with the VDR.
Preparation of the Vitamin D Receptor (VDR) Structure
-
Obtain the VDR Crystal Structure:
-
Download the 3D crystal structure of the human VDR ligand-binding domain (LBD) from the Protein Data Bank (PDB). Several structures are available (e.g., PDB IDs: 1DB1, 3A2I). It is advisable to select a high-resolution structure complexed with a ligand similar to vitamin D3.
-
-
Prepare the Protein:
-
Use molecular modeling software such as UCSF Chimera, PyMOL, or Schrödinger's Protein Preparation Wizard.
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original ligand.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH (e.g., 7.4).
-
Assign partial charges to each atom of the protein (e.g., using the Gasteiger charge calculation method).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms constrained.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).
-
Preparation of the this compound Ligand Structure
-
Obtain the this compound Structure:
-
Download the 3D structure of this compound from a chemical database such as PubChem (CID: 5281058) or LIPID MAPS (LMST03020222) in a format like SDF or MOL.
-
-
Prepare the Ligand:
-
Use software like Avogadro, ChemDraw, or the LigPrep module in Schrödinger.
-
Add hydrogen atoms to the ligand structure.
-
Due to the flexible nature of this compound, it is crucial to perform a conformational search to generate a set of low-energy conformers. This can be done using tools like Open Babel or ConfGen.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand conformers in a PDBQT file format for docking with AutoDock Vina.
-
Molecular Docking Protocol
This protocol uses AutoDock Vina as an example, a widely used open-source docking program.
-
Define the Binding Site (Grid Box Generation):
-
Identify the ligand-binding pocket of the VDR. This can be done by referring to the position of the co-crystallized ligand in the original PDB file. Key residues in the VDR LBD known to interact with vitamin D analogs include S237, R274, S278, H305, and H397.[2][5]
-
Using AutoDock Tools, define a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
-
Perform the Docking Simulation:
-
Use the prepared VDR (receptor) and this compound (ligand) PDBQT files as input for AutoDock Vina.
-
Specify the coordinates and dimensions of the grid box in the configuration file.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the probability of finding the best binding mode but also increases the computational time. An exhaustiveness of 8 is a common starting point.
-
Execute the docking run. AutoDock Vina will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).
-
Post-Docking Analysis
-
Analyze Docking Poses and Binding Affinity:
-
The primary output to analyze is the binding affinity, which is an estimation of the binding free energy. More negative values indicate a higher predicted binding affinity.
-
Examine the root-mean-square deviation (RMSD) between the top-ranked poses. A low RMSD between multiple high-ranking poses suggests a more reliable prediction.
-
-
Visualize and Interpret Interactions:
-
Use visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions between this compound and the VDR for the best-scoring poses.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
-
Compare the predicted binding mode with the known interactions of other VDR ligands to assess the plausibility of the docking result.
-
-
(Optional) Molecular Dynamics Simulation:
-
To further validate the stability of the docked this compound-VDR complex, a molecular dynamics (MD) simulation can be performed. This simulation will assess the dynamic behavior of the complex over time in a simulated physiological environment.
-
Data Presentation
Table 1: Experimental Dissociation Constants (Kd) of Vitamin D3 Photoisomers with VDR
| Compound | Dissociation Constant (Kd) in nM |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 |
| 5,6-trans-vitamin D3 | 560 |
| 25-hydroxytachysterol3 | 22 |
| Tachysterol | > 20,000 |
| Lumisterol | > 20,000 |
| 7-dehydrocholesterol | > 20,000 |
Data sourced from an in vitro study evaluating the antiproliferative activity and VDR binding affinity of vitamin D3 photoisomers.
Table 2: Template for Presenting Computational Docking Results
| Ligand | Docking Score (kcal/mol) | RMSD (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| This compound (Pose 1) | Hypothetical Value | Hypothetical Value | e.g., S237, R274 | e.g., C288, H397 |
| This compound (Pose 2) | Hypothetical Value | Hypothetical Value | e.g., S278 | e.g., Y143, H305 |
| 1α,25(OH)2D3 (Control) | Hypothetical Value | Hypothetical Value | S237, R274, S278, H305, H397 | Y143, C288 |
Conclusion
This document provides a comprehensive set of protocols and application notes for the computational docking of this compound with the vitamin D receptor. While there is a lack of specific published computational data for this particular interaction, the provided methodologies offer a robust framework for researchers to conduct such studies. The experimental data on the binding affinities of related photoisomers serves as a valuable reference point. By following these protocols, researchers can gain insights into the potential binding modes and affinities of this compound with the VDR, contributing to a deeper understanding of vitamin D metabolism and its role in health and disease. Further experimental validation would be required to confirm the findings of any computational study.
References
Application Notes and Protocols for the Isolation of Previtamin D3 from Irradiated Skin Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of vitamin D3 in the skin is a crucial physiological process initiated by the exposure of 7-dehydrocholesterol (7-DHC) to ultraviolet B (UVB) radiation, leading to the formation of previtamin D3.[1][2] This thermally labile intermediate then undergoes a temperature-dependent isomerization to form vitamin D3.[1][2][3] The accurate isolation and quantification of this compound from irradiated skin samples are essential for studies in dermatology, endocrinology, and photobiology, as well as for the development of drugs and sunscreens that may modulate this pathway.
These application notes provide detailed protocols for the extraction, separation, and quantification of this compound from irradiated skin samples, primarily utilizing solvent extraction and high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflow
The formation of this compound in the skin is a photochemical process. Upon exposure to UVB radiation, 7-DHC undergoes a ring-opening reaction to form this compound. Prolonged exposure can lead to the formation of biologically inert photoproducts such as lumisterol and tachysterol from this compound, limiting its accumulation to approximately 10-15% of the initial 7-DHC content.[1]
References
- 1. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosynthesis of this compound in human skin and the physiologic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of this compound from the skin of rats exposed to ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing photodegradation of previtamin D3 during analysis
Welcome to the technical support center for the analysis of previtamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of this compound during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your results.
Troubleshooting Guide: Common Issues in this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound peak in chromatogram. | Photodegradation of this compound during sample preparation or analysis. | Work under amber or red light conditions. Use amber glass vials for all solutions and samples.[1] Prepare samples immediately before analysis. |
| Thermal degradation of this compound to vitamin D3. | Maintain low temperatures during sample preparation and storage. Store samples at -20°C or lower if not analyzed immediately. | |
| Inappropriate HPLC conditions. | Ensure the HPLC method is validated for the separation of this compound and its isomers. Refer to the detailed experimental protocol below. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of photoisomers such as lumisterol and tachysterol due to light exposure. | Minimize light exposure at all stages. Use of a stability-indicating HPLC method is crucial to separate these isomers from this compound. |
| Presence of oxidation products. | Degas solvents and use antioxidants such as butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) in sample and standard solutions. | |
| Acid-catalyzed isomerization to isotachysterol. | Avoid acidic conditions during sample preparation and analysis. Ensure the pH of the mobile phase is neutral or slightly basic if compatible with the column. | |
| Inconsistent or non-reproducible results. | Variable light exposure between samples. | Standardize all sample handling procedures to ensure consistent light exposure. Work in a dedicated low-light area. |
| Temperature fluctuations in the autosampler or column compartment. | Ensure the HPLC system's temperature controls are functioning correctly and are set to a consistent temperature. | |
| Incomplete dissolution or extraction of this compound. | Use appropriate solvents for extraction (e.g., acetonitrile, methanol, or hexane) and ensure complete dissolution with vortexing or sonication. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during analysis?
A1: The primary cause of this compound degradation is photodegradation, specifically isomerization caused by exposure to ultraviolet (UV) light.[2][3] this compound is highly sensitive to light and can rapidly convert to its photoisomers, primarily tachysterol and lumisterol, upon exposure.[4][5][6]
Q2: At what wavelengths is this compound most sensitive to light?
A2: this compound absorbs UV radiation up to approximately 325 nm.[7] The photoisomerization to tachysterol is favored at shorter UV wavelengths, while longer wavelengths tend to promote the formation of lumisterol or reversion to 7-dehydrocholesterol.[7]
Q3: How can I minimize photodegradation during sample preparation?
A3: To minimize photodegradation, it is crucial to work under conditions that eliminate or significantly reduce UV light exposure. This includes using amber or red laboratory lighting, wrapping glassware in aluminum foil, and utilizing amber glass vials for all samples and standards.[1] All sample manipulations should be performed as quickly as possible in a dimly lit environment.
Q4: What is the role of temperature in this compound stability?
A4: this compound is thermally labile and can isomerize to vitamin D3 in a temperature-dependent manner.[5] While this is a slower process than photodegradation at ambient temperatures, it is important to keep samples cool to prevent this conversion. For long-term storage, temperatures of -20°C or below are recommended.
Q5: Can antioxidants help in preventing the degradation of this compound?
A5: Yes, antioxidants can help prevent oxidative degradation of this compound. Common antioxidants used include butylated hydroxytoluene (BHT), tert-butylhydroquinone (TBHQ), and ascorbic acid.[8] These should be added to the solvents used for sample and standard preparation.
Q6: What are the key considerations for an HPLC method for this compound analysis?
A6: A suitable HPLC method must be a stability-indicating method, meaning it can separate this compound from its potential degradation products, including vitamin D3, lumisterol, and tachysterol.[2] This typically involves a reversed-phase C18 column and an isocratic mobile phase, often a mixture of acetonitrile and water or methanol and water. The detection wavelength is typically set at 265 nm.
Data on this compound Stability
While specific quantitative data on the photodegradation of isolated this compound is not extensively tabulated in the literature, the following table summarizes the known relationships and influencing factors.
| Factor | Condition | Effect on this compound | Primary Degradation Products |
| Light (UV) | Exposure to UV radiation | Rapid isomerization | Tachysterol, Lumisterol |
| Shorter UV wavelengths (<300 nm) | Favors formation of tachysterol | Tachysterol | |
| Longer UV wavelengths (>300 nm) | Favors formation of lumisterol and 7-DHC | Lumisterol, 7-Dehydrocholesterol | |
| Temperature | Elevated temperatures | Thermal isomerization to vitamin D3 | Vitamin D3 |
| Room Temperature | Slow conversion to vitamin D3 | Vitamin D3 | |
| Refrigerated (4°C) / Frozen (-20°C) | Significantly slows thermal isomerization | - | |
| pH | Acidic conditions | Isomerization | Isotachysterol |
| Oxygen | Presence of air | Oxidation | Various oxidation products |
Experimental Protocols
Protocol 1: Sample Preparation with Minimized Photodegradation
This protocol outlines the steps for preparing a sample for HPLC analysis while minimizing light-induced degradation of this compound.
-
Work Environment: Conduct all procedures under amber or red light. Avoid exposure to direct sunlight or fluorescent lighting.
-
Glassware and Vials: Use amber glass volumetric flasks, pipettes, and HPLC vials. Alternatively, wrap standard glassware in aluminum foil.[1]
-
Solvent Preparation:
-
Use HPLC-grade solvents (e.g., acetonitrile, methanol, hexane).
-
Degas all solvents prior to use.
-
Add an antioxidant such as BHT to a final concentration of 0.01% (w/v) to the solvents used for sample and standard dilution.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard in a tared amber vial.
-
Dissolve the standard in an appropriate solvent (e.g., acetonitrile) to prepare a stock solution.
-
Perform serial dilutions using amber volumetric flasks to achieve the desired working concentrations.
-
-
Sample Extraction (from a simple matrix like an oil solution):
-
Accurately weigh the sample into an amber centrifuge tube.
-
Add a known volume of extraction solvent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate any undissolved matrix components.
-
Transfer the supernatant to an amber HPLC vial for analysis.
-
-
Analysis: Analyze the samples immediately after preparation. If immediate analysis is not possible, store the vials at -20°C in the dark.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its key isomers, vitamin D3, lumisterol, and tachysterol.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 265 nm.
-
Run Time: Approximately 15-20 minutes to ensure elution of all isomers.
Visualizations
Caption: Photochemical and thermal isomerization pathways of this compound.
Caption: Recommended workflow for this compound analysis to minimize photodegradation.
References
- 1. iltusa.com [iltusa.com]
- 2. mdpi.com [mdpi.com]
- 3. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [open.bu.edu]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UVB Wavelength for Maximal Previtamin D3 Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the UVB-induced synthesis of previtamin D3 from 7-dehydrocholesterol (7-DHC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal UVB wavelength for maximizing this compound yield?
A1: The optimal UVB wavelength for the conversion of 7-dehydrocholesterol (7-DHC) to this compound is in the range of 295-300 nm.[1] Published action spectra indicate a peak efficiency around 297 nm.[2] Wavelengths below 290 nm and above 315 nm are generally considered ineffective for this compound synthesis.[3]
Q2: I am using the optimal wavelength, but my this compound yield is low. What are the possible causes?
A2: Several factors can contribute to low this compound yield, even when using the optimal wavelength. These include:
-
Over-irradiation: Prolonged exposure to UVB radiation can lead to the photodegradation of this compound into unwanted byproducts such as lumisterol and tachysterol.[4][5] It is crucial to optimize the irradiation time to maximize this compound formation while minimizing byproduct accumulation.
-
Incorrect UVB Dose: The quantity or intensity of UVB radiation is a critical factor.[1] An insufficient dose will result in incomplete conversion of 7-DHC. Conversely, an excessively high dose can promote byproduct formation.
-
Solvent Effects: The choice of solvent can influence the photochemical reaction. Different solvents can affect the conformation of the molecules and the equilibrium between this compound and vitamin D3.[6] Common solvents used include ethanol, methanol, n-hexane, and ethers.[7]
-
Substrate Quality: The purity of the 7-dehydrocholesterol (7-DHC) is important. Impurities can interfere with the photochemical reaction.
-
Oxygen Presence: The presence of oxygen can lead to photo-oxidation products. It is advisable to perform the irradiation in an inert atmosphere (e.g., by bubbling nitrogen or argon through the solution).
-
Temperature: While the initial photochemical conversion is not highly temperature-dependent, the subsequent thermal isomerization of this compound to vitamin D3 is.[8] However, for maximizing this compound itself, the temperature during irradiation should be controlled to prevent unwanted thermal reactions.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the reaction.[7][9] By analyzing samples at different time points during irradiation, you can track the consumption of 7-DHC and the formation of this compound, vitamin D3, lumisterol, and tachysterol. The different compounds can be identified by their characteristic retention times and UV absorption spectra.
Q4: What are the typical absorption maxima for 7-DHC, this compound, and its main byproducts?
A4: The UV absorption maxima for these compounds are distinct, which allows for their detection and quantification by HPLC with a diode array detector (DAD). Approximate absorption maxima in ethanol are:
-
7-Dehydrocholesterol (7-DHC): ~282 nm
-
This compound: ~260 nm
-
Tachysterol: ~280 nm
-
Lumisterol: ~272 nm
Q5: Should I be concerned about the formation of tachysterol and lumisterol?
A5: Yes, the formation of tachysterol and lumisterol reduces the yield of this compound and complicates the purification process.[7] The quantum yields of the photoreactions leading to these byproducts are wavelength-dependent.[7] For example, irradiation at shorter UVB wavelengths (e.g., 260 nm) can favor the formation of tachysterol.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no this compound detected | - Incorrect UVB source or wavelength.- Insufficient UVB dose.- Degradation of 7-DHC starting material.- Issues with HPLC analysis (e.g., wrong detection wavelength). | - Verify the emission spectrum of your UVB lamp using a calibrated spectroradiometer.- Increase the irradiation time or the intensity of the UVB source incrementally.- Check the purity and storage conditions of your 7-DHC.- Ensure your HPLC detector is set to monitor wavelengths around 260 nm for this compound. |
| High levels of byproducts (tachysterol, lumisterol) | - Over-irradiation.- Use of a broad-spectrum UVB source.- Inappropriate solvent. | - Perform a time-course experiment to determine the optimal irradiation time for maximal this compound and minimal byproducts.- Use a monochromatic or narrow-band UVB source centered around 295-300 nm.- Experiment with different solvents to see if byproduct formation can be minimized. |
| Inconsistent results between experiments | - Fluctuations in UVB lamp output.- Variations in sample temperature.- Inconsistent sample preparation and positioning.- Presence of dissolved oxygen. | - Allow the UVB lamp to warm up and stabilize before each experiment. Monitor its output regularly.- Use a temperature-controlled reaction vessel.- Ensure consistent sample volume, concentration, and distance from the UVB source.- Deoxygenate the solvent and reactant solution before irradiation. |
| This compound peak disappears or decreases over time after irradiation | - Thermal isomerization to vitamin D3. | - This is a natural process. To analyze for this compound, perform HPLC analysis as soon as possible after irradiation and keep the sample cool. If the goal is vitamin D3, this conversion is desired. |
Data Presentation
Table 1: Optimal Wavelengths for this compound Synthesis
| Wavelength Range (nm) | Efficiency | Reference |
| 295 - 300 | Most Effective | [1] |
| ~297 | Peak Production | [2] |
| 280 - 315 | Effective Range | [10] |
| < 290 or > 315 | Ineffective | [3] |
Table 2: Influence of Irradiation Time on Product Distribution (Illustrative Example)
| Irradiation Time (min) | 7-DHC (%) | This compound (%) | Tachysterol (%) | Lumisterol (%) |
| 10 | 85 | 12 | 2 | 1 |
| 30 | 60 | 25 | 10 | 5 |
| 60 | 40 | 15 | 30 | 15 |
| 120 | 20 | 5 | 50 | 25 |
| Note: These are hypothetical values to illustrate the general trend. Actual percentages will vary based on experimental conditions. |
Experimental Protocols
Detailed Methodology for In Vitro this compound Synthesis and Analysis
-
Preparation of 7-Dehydrocholesterol (7-DHC) Solution:
-
Dissolve 7-DHC in a suitable UV-transparent solvent (e.g., ethanol, methanol, or n-hexane) to a final concentration of 0.1-1.0 mg/mL.[7]
-
To minimize oxidation, deoxygenate the solvent by bubbling with nitrogen or argon gas for 15-20 minutes prior to dissolving the 7-DHC.
-
Prepare the solution in an amber vial to protect it from ambient light.
-
-
UVB Irradiation:
-
Use a UVB source with a peak emission between 295-300 nm. A monochromatic or narrow-band lamp is ideal.
-
Place the 7-DHC solution in a quartz cuvette or a reaction vessel that is transparent to UVB radiation.
-
Position the sample at a fixed and reproducible distance from the UVB source.
-
Irradiate the solution for a predetermined amount of time. It is recommended to perform a time-course study (e.g., taking aliquots at 5, 10, 20, 30, 60 minutes) to determine the optimal irradiation duration.
-
Maintain a constant temperature during irradiation using a water bath or a temperature-controlled sample holder.
-
-
HPLC Analysis:
-
Immediately after irradiation, dilute an aliquot of the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase of methanol:water or acetonitrile:water in various ratios (e.g., 95:5 v/v) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at multiple wavelengths, including 260 nm (for this compound) and 282 nm (for 7-DHC). A DAD allows for the simultaneous monitoring of all wavelengths and the acquisition of UV spectra to confirm peak identity.
-
Quantification: Create a calibration curve using standards of 7-DHC, this compound, vitamin D3, lumisterol, and tachysterol to quantify the concentration of each compound in the irradiated samples.
-
Mandatory Visualization
Caption: Photochemical and thermal pathways in Vitamin D3 synthesis.
Caption: Workflow for optimizing this compound synthesis.
References
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of solvents on the thermal isomerization of 1 alpha-hydroxythis compound diacetate to 1 alpha-hydroxyvitamin D3 diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 8. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. irispublishers.com [irispublishers.com]
Technical Support Center: Troubleshooting HPLC Co-elution of Previtamin D3 and Tachysterol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of previtamin D3 and tachysterol during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and tachysterol frequently co-elute in reversed-phase HPLC?
A1: this compound and tachysterol are geometric isomers with very similar structures and polarity, making their separation challenging. In reversed-phase chromatography, which separates compounds based on hydrophobicity, their similar characteristics can lead to overlapping retention times and co-elution. The choice of stationary phase and mobile phase composition is critical to exploit the subtle differences between these isomers for successful separation.
Q2: What is the first step I should take to troubleshoot the co-elution of this compound and tachysterol?
A2: The first step is to review your current HPLC method parameters. Pay close attention to the column chemistry, mobile phase composition, temperature, and flow rate. Often, small adjustments to these parameters can significantly improve resolution. Consider whether a normal-phase HPLC method might be more suitable, as it can offer better selectivity for these isomers.
Q3: Can changing the mobile phase composition improve the separation?
A3: Yes, optimizing the mobile phase is a critical step. In reversed-phase HPLC, the type and ratio of organic modifiers can significantly impact selectivity. For instance, using methanol has been reported to provide better separation for vitamin D isomers compared to acetonitrile.[1] The addition of a small percentage of a different solvent, like isopropanol or tetrahydrofuran, can also alter selectivity. In normal-phase HPLC, adjusting the ratio of a polar modifier (like n-pentanol or isopropanol) in a non-polar solvent (like n-hexane) is key to achieving separation.[2]
Q4: How does column temperature affect the resolution of these isomers?
A4: Column temperature influences both the viscosity of the mobile phase and the thermodynamics of the separation. Lowering the column temperature can sometimes enhance resolution by increasing retention and improving selectivity between closely related isomers.[3] Conversely, for some methods, increasing the temperature can improve efficiency and may aid in separation.[4] It is an important parameter to optimize for your specific column and mobile phase combination.
Q5: Are there specific HPLC columns that are recommended for separating this compound and tachysterol?
A5: Yes, the choice of stationary phase is crucial. While standard C18 columns can be used, columns with different selectivities may provide better results. For reversed-phase, consider columns with alternative bonding chemistries such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interactions with the analytes.[5] For normal-phase chromatography, a silica or an amino-bonded column is typically used and has been shown to be effective in separating vitamin D3 and tachysterol.[2][6]
Troubleshooting Guides
Guide 1: Optimizing Reversed-Phase HPLC Methods
If you are experiencing co-elution of this compound and tachysterol using a reversed-phase method, follow these steps:
-
Mobile Phase Modification:
-
Solvent Type: If using acetonitrile, try substituting it with methanol. Methanol can offer different selectivity for these isomers.[1]
-
Solvent Strength: Adjust the ratio of your organic modifier to the aqueous phase. A weaker mobile phase (less organic solvent) will increase retention times and may improve resolution.
-
Additives: Consider adding a small amount of a third solvent like isopropanol or tetrahydrofuran to the mobile phase to modify selectivity. The use of an acidic additive like trifluoroacetic acid (TFA) has also been shown to improve peak shape and resolution.[3]
-
-
Column Temperature Adjustment:
-
Systematically vary the column temperature. Start by decreasing the temperature in 5°C increments (e.g., from 25°C down to 15°C) and observe the effect on resolution.[3]
-
-
Flow Rate Optimization:
-
Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[3]
-
-
Stationary Phase Selection:
-
If optimization of the mobile phase and temperature on your current C18 column is unsuccessful, consider switching to a column with a different selectivity. Phenyl-hexyl or PFP columns can provide alternative separation mechanisms.
-
Guide 2: Implementing a Normal-Phase HPLC Method
Normal-phase chromatography is often more effective for separating geometric isomers like this compound and tachysterol.
-
Column Selection:
-
Mobile Phase Composition:
Data Presentation
Table 1: Comparison of HPLC Methods for the Separation of Vitamin D3 Isomers
| Parameter | Method 1: Reversed-Phase[7] | Method 2: Normal-Phase[2] | Method 3: Reversed-Phase Optimization[3] |
| Column | Amethyst C18-H (150 x 4.6 mm, 5 µm) | Waters SunFire Silica (250 x 4.6 mm, 5 µm) | Xbridge C18 (dimensions not specified) |
| Mobile Phase | Acetonitrile | n-Hexane: n-Pentanol (99.5:0.5, v/v) | Acetonitrile:Methanol:TFA (99:1:0.1, v/v/v) |
| Flow Rate | Not Specified | 2 mL/min | 0.5 mL/min |
| Temperature | 20°C | 30°C | 15°C |
| Detection | UV at 265 nm | UV at 254 nm | Not Specified |
| Outcome | Good resolution with baseline separation of vitamin D3 and its related substances. | Successful separation of vitamin D3 and tachysterol. | Resolution (Rs) of 1.6 achieved between vitamin D2 and D3, indicating good separation potential for isomers. |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of this compound and Tachysterol
This protocol is based on a method shown to effectively separate vitamin D3 and tachysterol.[2]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Waters SunFire Silica column (4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane: n-Pentanol (99.5:0.5, v/v).
-
Flow Rate: 2 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve samples in the mobile phase to a suitable concentration.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Identify peaks based on the retention times of this compound and tachysterol standards.
-
Mandatory Visualization
Caption: Troubleshooting workflow for co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102558006B - A method for separating vitamin D3 and tachysterol T3 - Google Patents [patents.google.com]
- 3. A Cost‐Effective Nonaqueous Reversed‐Phase High‐Performance Liquid Chromatography Method to Measure Vitamin D3 in Hen's Egg Yolk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. brendongill.com [brendongill.com]
- 6. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Improving the Stability of Previtamin D3 in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of previtamin D3 in organic solvents.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading rapidly. What are the most common causes?
A1: The primary causes of this compound degradation in organic solvents are exposure to light, heat, and oxygen. This compound is a light-sensitive intermediate that can undergo photoisomerization to form undesirable byproducts like tachysterol and lumisterol.[1][2] Heat accelerates the thermal equilibrium between this compound and vitamin D3, and can also lead to the formation of other degradation products.[3][4][5] Oxygen can cause oxidation, further compromising the integrity of your sample.[5][6]
Q2: Which organic solvent should I choose for storing this compound?
A2: While this compound's photochemical reactions show a surprising insensitivity to solvent polarity in some cases (e.g., similar kinetics in heptane and alcohols), the choice of solvent is still crucial for overall stability.[1][7] For general laboratory use, ethanol, methanol, and their mixtures are common choices.[6] It is important to use high-purity, degassed solvents to minimize oxidative degradation. The solubility of the parent compound, vitamin D3, varies across solvents, which can be a guiding factor. For instance, at room temperature, vitamin D3 is highly soluble in alcohols like propan-1-ol and ethanol.[8][9][10][11]
Q3: How does light exposure specifically affect my this compound solution?
A3: Exposure to ultraviolet (UV) light initiates the conversion of provitamin D3 to this compound. However, continued exposure of this compound to UV light, particularly at shorter wavelengths (e.g., the blue edge of the absorption spectrum), promotes the formation of the undesired byproduct tachysterol.[1][2] To maximize the concentration of this compound, it is crucial to control the wavelength and duration of light exposure.
Q4: Can I improve the stability of this compound by adding other substances to the solution?
A4: Yes, certain additives can enhance the stability of this compound. For instance, the amino acid phenylalanine has been shown to increase the concentration and prolong the lifetime of this compound by acting as an excitation energy donor and screening shorter UV wavelengths that favor tachysterol formation.[1][2] Basic substances like sodium citrate or magnesium oxide have also been used in solid preparations to improve the stability of active vitamin D3 forms.[12]
Q5: What are the best practices for long-term storage of this compound solutions?
A5: For long-term storage, solutions should be kept at low temperatures, typically -20°C or below, in amber vials to protect from light.[13] The solvent should be purged with an inert gas, such as argon or nitrogen, to remove dissolved oxygen.[13] It is also advisable to store solutions at a reasonable concentration, as higher concentrations can sometimes lead to greater degradation.[6]
Troubleshooting Guides
Issue 1: Low yield of Vitamin D3 after thermal isomerization of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The solvent can influence the equilibrium between this compound and vitamin D3. Some studies suggest that polar solvents may stabilize certain conformations of vitamin D3.[14] Consider switching to a different solvent. For example, the conversion has been studied in ethanol, benzene, toluene, isopropyl ether, and n-hexane.[14] |
| Suboptimal Temperature | The thermal isomerization is temperature-dependent. Heating at 60°C for several hours is a common practice.[14] Ensure your reaction temperature is optimal and maintained consistently. |
| Presence of Impurities | Impurities in the solvent or starting material can interfere with the reaction. Use high-purity solvents and reagents. |
| Incorrect Reaction Time | The reaction needs sufficient time to reach equilibrium. Monitor the reaction progress over time using HPLC to determine the optimal reaction duration. Equilibrium is typically reached after about 8.5 hours at 60°C.[14] |
Issue 2: High levels of tachysterol detected in the solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Wavelength of UV Exposure | Excitation at the blue edge of the provitamin D3 absorption spectrum favors the formation of tachysterol.[1][2] If you are performing photochemical synthesis, use a light source with a wavelength in the 290-300 nm range to favor this compound formation.[1] |
| Prolonged Light Exposure | Continuous exposure of this compound to UV light will lead to the formation of various photoproducts, including tachysterol.[1] Minimize the duration of light exposure once this compound is formed. |
| Presence of Photosensitizers | Contaminants in the solution could act as photosensitizers, promoting the formation of byproducts. Ensure the purity of your solvent and starting materials. |
Data Presentation
Table 1: Solubility of Vitamin D3 in Various Organic Solvents at 298.2 K (25°C)
| Solvent | Mole Fraction Solubility (x10⁻¹) |
| Transcutol® | 4.03 |
| 2-Propanol (IPA) | 2.45 |
| Ethyl Acetate (EA) | 1.95 |
| 2-Butanol | 1.87 |
| Ethanol | 1.77 |
| 1-Butanol | 1.69 |
This data is adapted from a study on vitamin D3 solubility and indicates solvents in which high concentrations can be achieved, a factor that can influence stability.[15]
Table 2: Effect of Phenylalanine on the [this compound]:[Tachysterol] Ratio
| Excitation Wavelength | Sample | [Pre-D]:[Tachy] Ratio | Percent Difference in Favor of Pre-D |
| 294 nm | Provitamin D3 | 1.96 | -1.89% |
| 1:1 Provitamin D3:Phenylalanine | 1.92 | ||
| 258 nm | Provitamin D3 | 0.36 | +27.2% |
| 1:1 Provitamin D3:Phenylalanine | 0.458 |
This table demonstrates that the addition of phenylalanine can significantly increase the relative concentration of this compound, especially when exposed to shorter UV wavelengths.[1]
Experimental Protocols
Protocol 1: Monitoring this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound and its isomers.
1. Sample Preparation:
-
Dissolve a known amount of this compound in the desired organic solvent (e.g., HPLC-grade ethanol or methanol) to a concentration of approximately 20 mg/L.[6]
-
Store the stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At specified time points, withdraw an aliquot of the solution for analysis.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Gemini C18, 100 x 3.0 mm).[16][17]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 99:1, v/v) is often effective.[16][17]
-
Flow Rate: A typical flow rate is between 0.5 and 2.0 mL/min.[16]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25-40°C.[16]
-
Detection: Use a UV detector set to the maximum absorbance wavelength of this compound (around 260 nm).[1]
-
Injection Volume: Inject an appropriate volume (e.g., 2-20 µL) of the sample.[6]
3. Data Analysis:
-
Identify and quantify the peaks corresponding to this compound, vitamin D3, tachysterol, and other byproducts based on their retention times and comparison with standards.
-
Plot the concentration of this compound as a function of time to determine its stability under the tested conditions.
Visualizations
Caption: Photochemical and thermal isomerization pathways of this compound.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Solubility of Vitamin D3 in Six Organic Solvents at Temperatures from (248.2 to 273.2) K - American Chemical Society - Figshare [acs.figshare.com]
- 9. che.zju.edu.cn [che.zju.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Vitamin D3 in Six Organic Solvents at Temperatures from (248.2 to 273.2) K | Semantic Scholar [semanticscholar.org]
- 12. EP0413828A1 - Solid preparation of active vitamin d3 having improved stability - Google Patents [patents.google.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Effect of solvents on the thermal isomerization of 1 alpha-hydroxythis compound diacetate to 1 alpha-hydroxyvitamin D3 diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
addressing matrix effects in mass spectrometry of previtamin D3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometry analysis of previtamin D3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.[2][3] In the analysis of this compound, which is often present at low concentrations in complex biological or food matrices, these effects can be particularly challenging.[4][5] Common sources of interference include phospholipids, proteins, and other lipid-soluble compounds that are co-extracted with this compound.[3][6]
Q2: What is the "gold standard" analytical technique for this compound and its metabolites?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites, including this compound.[7][8] This technique offers high sensitivity and specificity, allowing for the accurate quantification of different forms of vitamin D and their separation from interfering compounds.[3]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A: A stable isotope-labeled internal standard is a version of the analyte (e.g., deuterated this compound) that is chemically identical but has a different mass.[9] By adding a known amount of the SIL-IS to the sample before preparation, it experiences the same matrix effects and processing variations as the target analyte.[10][11] The ratio of the analyte signal to the SIL-IS signal is used for quantification. This approach, known as isotope-dilution, corrects for signal suppression or enhancement and variations in extraction recovery, leading to more accurate and precise results.[9][12] While deuterated standards are common, some studies suggest that ¹³C-labeled standards may be more effective at reducing matrix effects.[13]
Q4: Which ionization technique is better for this compound analysis: ESI or APCI?
A: The choice of ionization source can significantly impact sensitivity and susceptibility to matrix effects.
-
Electrospray Ionization (ESI) is a "soft" ionization technique widely used for vitamin D analysis. However, it can be prone to ion suppression from matrix components, especially for less polar compounds in complex samples.[7][14]
-
Atmospheric Pressure Chemical Ionization (APCI) is often preferred for relatively less polar, thermally stable compounds like vitamin D metabolites.[7] Studies have shown that APCI can be less susceptible to matrix effects and may offer better sensitivity for certain vitamin D metabolites compared to ESI.[7][14][15]
Ultimately, the optimal choice depends on the specific sample matrix and instrument setup, and it should be empirically determined during method development.
Q5: Can derivatization improve the analysis of this compound?
A: Yes, derivatization is a common strategy to improve the mass spectrometric analysis of vitamin D and its isomers like this compound.[7] Vitamin D compounds have low ionization efficiency.[3] Derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) converts the cis-diene structure of this compound into a highly ionizable derivative.[3][16] This can significantly increase sensitivity (sometimes more than 20-fold) and shift the analyte's mass away from interfering signals, thereby improving the signal-to-noise ratio.[3][7]
Troubleshooting Guide
Issue 1: Poor Sensitivity and Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Low Ionization Efficiency | 1. Implement a derivatization step using a reagent like PTAD to enhance ionization.[3] 2. Optimize ionization source parameters (e.g., temperature, gas flows). 3. Evaluate switching from ESI to APCI, as APCI can offer better sensitivity for vitamin D metabolites.[7] |
| Significant Ion Suppression | 1. Improve sample cleanup to remove interfering matrix components. See Issue 2 for detailed strategies. 2. Check for co-elution of phospholipids or other matrix components by performing post-column infusion experiments.[13] 3. Adjust the chromatographic gradient to better separate this compound from the suppression zone.[17] |
| Analyte Degradation | 1. This compound is sensitive to heat and light. Protect samples from light and avoid high temperatures during sample preparation and storage.[17] 2. Vitamin D can thermally isomerize to previtamin D; ensure consistent temperature control throughout the process to maintain the equilibrium. |
Issue 2: High Variability and Poor Reproducibility (%RSD > 15%)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Implement a robust sample preparation protocol to effectively remove matrix interferences. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE, Captiva EMR-Lipid) are highly effective.[2][6][18] 2. Ensure the use of a stable isotope-labeled internal standard (SIL-IS) for every sample to compensate for variability.[11][12] |
| Inefficient Sample Extraction | 1. Optimize the extraction solvent and procedure. Liquid-Liquid Extraction (LLE) and SPE are common methods.[7][18] 2. Validate the extraction recovery to ensure it is consistent across samples. |
| Chromatographic Issues | 1. Ensure the LC column is not overloaded and is providing consistent peak shapes and retention times. 2. Check for carryover by injecting blank samples after high-concentration samples. |
Issue 3: Inaccurate Quantification (Poor Agreement with Reference Methods)
| Potential Cause | Troubleshooting Steps |
| Uncorrected Matrix Effects | 1. If not already in use, incorporate a suitable SIL-IS.[9] 2. Evaluate the matrix effect quantitatively using the post-extraction addition method. If the matrix effect is >15-20%, the sample cleanup procedure must be improved.[10] |
| Interference from Isomers | 1. This compound has the same mass as vitamin D3 and other isomers (e.g., tachysterol). Ensure your chromatography method can adequately separate these isomers.[8] 2. Optimize the LC gradient and consider using a different column chemistry (e.g., pentafluorophenyl) for better resolution.[15] |
| Calibration Issues | 1. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration) to compensate for matrix effects. 2. Ensure the concentration range of the calibration curve covers the expected concentrations in the samples.[18] |
Quantitative Data Summary
Table 1: Comparison of Inter-Assay Precision for Vitamin D Metabolite Analysis Using LC-MS/MS with Different Sample Preparation and Internal Standards.
| Analyte | Method | Mean Concentration | Inter-Assay CV (%) | Reference |
| 25-OH Vitamin D2 | ID-LC-MS/MS with Hexane Extraction | 52 nmol/L | 9.5 | [12] |
| 25-OH Vitamin D2 | ID-LC-MS/MS with Hexane Extraction | 76 nmol/L | 8.4 | [12] |
| 25-OH Vitamin D3 | ID-LC-MS/MS with Hexane Extraction | 55 nmol/L | 5.1 | [12] |
| 25-OH Vitamin D3 | ID-LC-MS/MS with Hexane Extraction | 87 nmol/L | 5.6 | [12] |
| 25-OH Vitamin D3 | LC-MS/MS with LLE-SPE & Derivatization | N/A | 11.6 | [19][20] |
| 25-OH Vitamin D3 | HPLC-DMS-MS/MS | N/A | <7 | [10] |
Table 2: Analyte Recovery and Matrix Effect Data for Different Sample Preparation Methods.
| Analyte | Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Reference |
| Vitamin D2 | Saponification & LLE | 98.26 | Not Specified | [5] |
| Vitamin D3 | Saponification & LLE | 84.91 | Not Specified | [5] |
| 1α,25(OH)₂VitD₃-d₆ | LLE-SPE | >85 | Minimized | [21] |
| 25(OH)VitD₃-d₆ | LLE-SPE | >85 | Minimized | [21] |
| Various Metabolites | HPLC-DMS-MS/MS | 71 - 93 | -5 to -20 | [10] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound
This protocol is a generalized procedure based on common practices for vitamin D analysis.[12]
-
Sample Aliquoting: Pipette 100 µL of the sample (e.g., serum, plasma) into a glass tube.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., [²H₆]-Previtamin D3) in a small volume of ethanol.
-
Protein Precipitation: Add 300 µL of a precipitation solvent (e.g., acetonitrile or a methanol-propanol mixture) to the sample.[2][12] Vortex vigorously for 30 seconds to precipitate proteins.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., hexane). Vortex for 1-2 minutes.
-
Phase Separation: Centrifuge at 3,000 RPM for 10 minutes to separate the aqueous and organic layers.[18]
-
Collection: Carefully transfer the upper organic layer (containing the this compound) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol provides a general workflow for SPE cleanup following protein precipitation.[18]
-
Initial Steps: Perform steps 1-3 from the LLE protocol (Aliquoting, IS Spiking, Protein Precipitation).
-
Centrifugation: Centrifuge the sample at 3,000 RPM for 10 minutes to pellet the precipitated proteins.[18]
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., C18 or a specialized phase) by sequentially passing 1 mL of methanol and then 1 mL of deionized water through it.[18]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 50:50 methanol:water) to remove polar interferences.[18]
-
Elution: Elute the this compound and internal standard from the cartridge with a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).
-
Drying and Reconstitution: Perform steps 7 and 8 from the LLE protocol (Drying and Reconstitution).
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation strategies.
References
- 1. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars | springermedizin.de [springermedizin.de]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the analysis of 25-hydroxyvitamin D3 by isotope-dilution liquid chromatography–tandem mass spectrometry using enzyme-assisted derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Previtamin D3 Thermal Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the thermal conversion of previtamin D3 to vitamin D3.
Troubleshooting Guides
This section addresses common problems encountered during the thermal isomerization of this compound.
Issue 1: Low Yield of Vitamin D3
Possible Causes and Solutions:
-
Suboptimal Temperature: The conversion of this compound to vitamin D3 is a temperature-dependent process.[1][2] Higher temperatures generally accelerate the reaction, but excessively high temperatures can lead to the formation of unwanted byproducts. The reaction is a reversible isomerization, and the equilibrium between this compound and vitamin D3 is influenced by temperature.[3] In organic solvents like hexane, the reaction is exothermic, while in a complex with β-cyclodextrin, it becomes endothermic.[4]
-
Recommendation: Optimize the reaction temperature. For conversions in organic solvents, temperatures between 40°C and 70°C are often employed.[1][5] It has been observed that at 40°C and 50°C, the highest content of vitamin D3 was reached after 48 hours.[1][6] The level of vitamin D3 increases proportionally with temperature, with a maximum value observed at 70°C in one study.[5]
-
-
Insufficient Reaction Time: The thermal conversion is not instantaneous and requires sufficient time to reach equilibrium.[1] The time required depends on the temperature and the reaction medium.
-
Recommendation: Increase the incubation time. Monitor the reaction progress at different time points using HPLC to determine the optimal reaction duration for your specific conditions. In human skin, the half-life of this conversion at 37°C is approximately 2.5 hours, which is significantly faster than in hexane (half-life of 30 hours).[7][8]
-
-
Solvent Effects: The choice of solvent can influence the rate and equilibrium of the isomerization.[9] The reaction is faster in certain environments, such as within liposomal membranes or in the presence of cyclodextrins, compared to simple organic solvents.[4][10][11]
Issue 2: Formation of Undesired Byproducts
Possible Causes and Solutions:
-
Photoisomerization: this compound is sensitive to ultraviolet (UV) radiation.[12] Prolonged exposure to UV light, even from ambient sources, can lead to the formation of inactive isomers such as lumisterol and tachysterol.[2][13][14][15][16][17][18]
-
Recommendation: Protect the reaction mixture from light. Conduct the thermal conversion in amber vials or in a dark environment to prevent photoisomerization.
-
-
Thermal Degradation at High Temperatures: While higher temperatures increase the rate of conversion to vitamin D3, they can also promote the formation of degradation products or side reactions.
-
Recommendation: Carefully control the reaction temperature and avoid overheating. An optimal temperature that maximizes vitamin D3 formation while minimizing byproduct generation should be determined experimentally.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Variability in Starting Material: The purity of the initial this compound can affect the outcome of the reaction. Impurities may interfere with the conversion or lead to the formation of additional byproducts.
-
Recommendation: Use highly purified this compound. Analyze the starting material by HPLC to confirm its purity before proceeding with the thermal conversion.
-
-
Inconsistent Experimental Conditions: Minor variations in temperature, time, solvent purity, or exposure to light can lead to significant differences in the final product mixture.
-
Recommendation: Maintain strict control over all experimental parameters. Use a calibrated heating system, precise timing, high-purity solvents, and ensure complete protection from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thermal conversion of this compound to vitamin D3?
A1: The optimal temperature depends on the solvent and desired reaction time. In general, increasing the temperature accelerates the reaction.[1] Studies have shown that temperatures between 40°C and 70°C are effective. For example, at 40°C and 50°C, the maximum yield of vitamin D3 was achieved after 48 hours.[1][6] Another study found the optimal conversion at 70°C.[5] It is crucial to perform a temperature optimization study for your specific experimental setup to find the best balance between reaction rate and byproduct formation.
Q2: How long does the thermal conversion take?
A2: The duration of the thermal conversion is inversely proportional to the temperature. At physiological temperatures (around 37°C) in human skin, the conversion is relatively rapid, with a half-life of about 2.5 hours.[7][8] In organic solvents like hexane at the same temperature, the process is much slower, with a half-life of 30 hours.[7][8] At higher temperatures, such as 40-70°C, the equilibrium can be reached within several hours to a couple of days.[1][5]
Q3: What are the common byproducts of this reaction, and how can I avoid them?
A3: The most common byproducts are lumisterol and tachysterol.[2][13][14][16] These are photoisomers of this compound and are formed when the reaction mixture is exposed to UV light.[12] To avoid their formation, it is essential to protect the reaction from light by using amber glassware or working in a dark environment. Overheating can also lead to the formation of other degradation products.
Q4: How can I monitor the progress of the reaction?
A4: The most common and effective method for monitoring the conversion of this compound to vitamin D3 is High-Performance Liquid Chromatography (HPLC).[19] By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, you can quantify the amounts of this compound, vitamin D3, and any byproducts, allowing you to determine the reaction's progress and endpoint.
Q5: Does the solvent affect the conversion?
A5: Yes, the solvent can have a significant impact on both the rate and the equilibrium of the reaction.[9] The conversion is known to be much faster in the microenvironment of the skin or in liposomes compared to isotropic organic solvents like n-hexane.[8][10][11] This is attributed to the stabilization of the specific conformer of this compound that can convert to vitamin D3.[10][11] The use of β-cyclodextrin has also been shown to catalyze the isomerization.[4][20]
Data Presentation
Table 1: Influence of Temperature and Time on Vitamin D3 Formation
| Temperature (°C) | Time (h) | Vitamin D3 Content | Reference |
| 4 | up to 144 | Lower conversion rate | [1] |
| 20 | up to 144 | 3.5-fold higher than at 4°C | [6] |
| 40 | 48 | Maximum content reached | [1][6] |
| 50 | 48 | Maximum content reached | [1][6] |
| 70 | 0.75 - 1.5 | Proportional increase with time | [5] |
Table 2: Kinetic Parameters for this compound to Vitamin D3 Isomerization in Different Media
| Medium | Temperature (°C) | Half-life (t½) | Rate Enhancement vs. Hexane | Reference |
| Human Skin | 37 | 2.5 hours | >10-fold | [7][8] |
| Hexane | 37 | 30 hours | - | [7][8] |
| Lizard Skin | 25 | 8 hours | 11-fold | [21] |
| Lizard Skin | 5 | 72 hours | 17-fold | [21] |
| β-Cyclodextrin (aq) | 5 | - | >40-fold (forward rate) | [4] |
Experimental Protocols
Protocol 1: Thermal Conversion of this compound in Organic Solvent
-
Preparation: Dissolve a known amount of high-purity this compound in an appropriate anhydrous organic solvent (e.g., n-hexane, ethanol) in an amber glass vial to a desired concentration.
-
Incubation: Seal the vial tightly and place it in a calibrated heating block, oil bath, or incubator set to the desired temperature (e.g., 50°C).
-
Monitoring: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the reaction mixture.
-
Analysis: Immediately analyze the aliquot by HPLC to determine the concentrations of this compound, vitamin D3, and any byproducts. Use a suitable stationary phase (e.g., normal phase silica) and mobile phase to achieve good separation of the isomers.
-
Termination: Once the reaction has reached the desired level of conversion or equilibrium, cool the vial to room temperature and store it at a low temperature (e.g., -20°C) and protected from light to prevent further reaction or degradation.
Protocol 2: HPLC Analysis of Vitamin D3 Isomers
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. A common mobile phase for normal-phase separation of vitamin D isomers is a mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like isopropanol.
-
Sample Preparation: Dilute the aliquot from the reaction mixture with the mobile phase to a concentration suitable for HPLC analysis.
-
Injection: Inject a fixed volume of the prepared sample onto the HPLC column.
-
Detection: Monitor the elution of the compounds using a UV detector, typically at a wavelength of 265 nm.
-
Quantification: Identify and quantify the peaks corresponding to this compound, vitamin D3, lumisterol, and tachysterol by comparing their retention times and UV spectra with those of pure standards. Calculate the concentration of each component based on the peak area and a calibration curve.
Mandatory Visualization
Caption: Workflow for the thermal conversion and analysis of this compound.
Caption: Troubleshooting logic for low vitamin D3 yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyzed thermal isomerization between this compound and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of solvents on the thermal isomerization of 1 alpha-hydroxythis compound diacetate to 1 alpha-hydroxyvitamin D3 diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A liposomal model that mimics the cutaneous production of vitamin D3. Studies of the mechanism of the membrane-enhanced thermal isomerization of this compound to vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 13. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. morfovirtual2014.sld.cu [morfovirtual2014.sld.cu]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
Technical Support Center: Refining Solid-Phase Extraction for Previtamin D3 from Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining solid-phase extraction (SPE) techniques for the quantification of previtamin D3 from tissue samples. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase extraction of this compound from tissue samples.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Incomplete elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent in the elution mixture. For normal-phase SPE, a more polar solvent should be used.[1] |
| Analyte breakthrough during sample loading: The flow rate during sample application may be too high, not allowing for sufficient interaction between this compound and the sorbent. | Decrease the flow rate during sample loading to approximately 1-2 mL/min. This allows for adequate equilibration and retention of the analyte.[1] | |
| Thermal degradation or isomerization: this compound is thermally labile and can convert to vitamin D3, especially at elevated temperatures during steps like saponification. | Consider performing saponification at room temperature overnight ("cold saponification") to minimize thermal isomerization.[2][3] If hot saponification is used, ensure that both the sample and the internal standard reach an equivalent equilibrium state.[3][4] | |
| Precipitation with proteins: If a protein precipitation step is performed before SPE, this compound, which can be protein-bound, may be lost with the precipitated protein fraction. | Ensure the protein precipitation method effectively releases bound this compound. The use of organic solvents like acetonitrile is common for this purpose. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of interfering compounds: Lipids and other matrix components from the tissue can co-elute with this compound, affecting ionization in the mass spectrometer. | Optimize the wash steps in your SPE protocol. Use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute this compound. A 40% methanol solution has been shown to be effective in some vitamin D metabolite extractions. Consider a "removal strategy" SPE where the goal is to remove interferences rather than bind and elute the analyte, though this may come at the cost of lower recovery.[2] |
| Insufficient sample cleanup: The chosen SPE sorbent and protocol may not be adequate for the complexity of the tissue matrix. | A multi-step cleanup approach involving liquid-liquid extraction (LLE) prior to SPE can be beneficial for complex matrices like adipose tissue.[3] Alternatively, using a different type of SPE sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer, may provide better cleanup. | |
| Poor Reproducibility | Inconsistent sample processing: Variations in incubation times, temperatures, or solvent volumes between samples can lead to inconsistent results. | Strictly adhere to the validated protocol for all samples. Use calibrated equipment and ensure consistent timing for each step. |
| Drying of the SPE cartridge bed: If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps, right up until the sample is loaded.[1] | |
| Variable flow rates: Inconsistent flow rates during loading, washing, and elution can affect analyte retention and recovery. | Use a vacuum manifold or a positive pressure system that allows for precise control of flow rates. | |
| Analyte Instability | Degradation due to light or oxygen: this compound, like other vitamin D compounds, can be sensitive to light and oxidation. | Perform all sample preparation steps in subdued light and use amber glassware or plasticware.[5] The addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid during extraction can help prevent oxidative degradation.[6] |
| Instability in storage: Improper storage of tissue samples or extracts can lead to degradation of this compound. | Tissue samples should be stored at -80°C.[3] The stability of extracted analytes can vary, and it is recommended to analyze samples as soon as possible after extraction. If storage is necessary, store extracts at -80°C and perform stability studies to ensure analyte integrity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best SPE sorbent for this compound extraction from tissue?
The optimal SPE sorbent depends on the specific tissue matrix and the overall sample preparation workflow.
-
Reversed-phase (e.g., C18): This is a common choice for lipophilic compounds like this compound. It is effective for separating the analyte from polar interferences.[8][9]
-
Normal-phase (e.g., Silica): Silica sorbents are useful for samples with high-fat content, such as adipose tissue and liver, as they can effectively remove lipids.
-
Hydrophilic-Lipophilic Balanced (HLB): These polymeric sorbents offer a dual retention mechanism and can be effective for a broad range of analytes and complex matrices.
Q2: Is saponification necessary for tissue samples?
Saponification is a common step in the analysis of vitamin D compounds from fatty matrices like tissue.[3] It serves to hydrolyze triglycerides, releasing the entrapped, non-saponifiable vitamin D compounds and reducing the lipid load of the sample. However, the heating step in traditional saponification can promote the thermal isomerization of this compound to vitamin D3.[2][3]
-
Hot Saponification: Can be used to bring both the analyte and the internal standard to the same equilibrium state between the previtamin and vitamin forms, which can simplify quantification if only the total vitamin D3 is of interest.[3][4]
-
Cold Saponification: Involves incubation at room temperature for an extended period (e.g., overnight) and is a strategy to minimize heat-induced isomerization.[2]
Q3: How can I prevent the thermal conversion of this compound to vitamin D3 during sample preparation?
To minimize the thermal isomerization of this compound:
-
Avoid high temperatures during all sample preparation steps.
-
If saponification is necessary, consider a cold saponification protocol.
-
If hot saponification is used, carefully control the temperature and duration to achieve a consistent equilibrium.[3]
-
Work quickly and keep samples on ice when possible.
Q4: What are the ideal wash and elution solvents for a reversed-phase SPE of this compound?
-
Wash Solvent: The goal of the wash step is to remove interferences that are less hydrophobic than this compound. A common approach is to use a mixture of water and a moderate amount of organic solvent (e.g., 40% methanol). The exact composition should be optimized to maximize interference removal without causing premature elution of the analyte.
-
Elution Solvent: To elute the retained this compound, a strong, non-polar solvent is required. This is typically a high percentage of an organic solvent like methanol, acetonitrile, or a mixture thereof.[8]
Q5: How should I handle the chromatographic separation of this compound and vitamin D3?
The structural similarity of this compound and vitamin D3 makes their chromatographic separation challenging.
-
Column Choice: A highly hydrophobic stationary phase, such as a C18 column with a high carbon load, is often required to achieve separation.[9]
-
Mobile Phase: The mobile phase composition needs to be carefully optimized. A mixture of solvents like methanol, acetonitrile, and tetrahydrofuran is often employed in reversed-phase chromatography.[9]
-
Resolution: It is crucial to ensure that the chromatographic method provides adequate resolution between this compound and vitamin D3, especially if they are to be quantified separately.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the solid-phase extraction of vitamin D and its metabolites. Note that data specifically for this compound is limited, and the data for other vitamin D compounds are provided as a reference.
Table 1: Recovery Rates of Vitamin D Compounds Using Different SPE Strategies
| Analyte | Sample Matrix | SPE Strategy | Recovery (%) | Reference |
| Vitamin D and esters | Liver Tissue | Bind and Elute | 3 - 24 | [2] |
| Hydroxylated Vitamin D | Liver Tissue | Bind and Elute | 3 - 24 | [2] |
| Vitamin D and esters | Liver Tissue | Removal Strategy | 47 - 123 | [2] |
| Hydroxylated Vitamin D | Liver Tissue | Removal Strategy | 47 - 123 | [2] |
| 25-hydroxyvitamin D2 | Human Plasma | Reversed-Phase | 94.4 | |
| 25-hydroxyvitamin D3 | Human Plasma | Reversed-Phase | 96.3 |
Table 2: Matrix Effects and Limits of Quantification (LOQs)
| Analyte | Sample Matrix | Matrix Effect (%) | LOQ | Reference |
| Vitamin D and esters | Liver Tissue (Bind and Elute) | 73 - 120 | 3 - 20 ng/mL | [2] |
| Hydroxylated Vitamin D | Liver Tissue (Bind and Elute) | 73 - 120 | 1 - 10 ng/mL | [2] |
| Vitamin D and esters | Liver Tissue (Removal Strategy) | 3 - 51 (suppression) | 3 - 20 ng/mL | [2] |
| 25(OH)D3 | Aqueous Humour | Not specified | 0.2 ng/mL | [3] |
| 24,25(OH)2D3 | Aqueous Humour | Not specified | 0.02 ng/mL | [3] |
Experimental Protocols
Protocol 1: General "Bind and Elute" SPE for this compound from Tissue (Reversed-Phase)
This protocol is a generalized procedure based on common practices for vitamin D analysis and should be optimized for your specific tissue type and analytical method.
1. Sample Homogenization and Extraction: a. To a known weight of tissue (e.g., 0.5 g), add a suitable volume of homogenization buffer and an antioxidant (e.g., BHT). b. Homogenize the tissue on ice until a uniform consistency is achieved. c. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate/hexane mixture). Vortex and centrifuge to separate the layers. d. Collect the organic supernatant. Repeat the extraction on the aqueous layer and combine the organic phases. e. Evaporate the solvent to dryness under a stream of nitrogen at a low temperature (<40°C).
2. Saponification (Optional - Cold Method): a. Reconstitute the dried extract in a small volume of ethanol. b. Add an ethanolic solution of potassium hydroxide (KOH). c. Incubate at room temperature overnight in the dark with gentle agitation. d. Neutralize the solution and proceed to SPE.
3. Solid-Phase Extraction (C18 Cartridge): a. Conditioning: Wash the C18 cartridge with one column volume of methanol, followed by one column volume of water. Do not let the sorbent go dry. b. Equilibration: Equilibrate the cartridge with one column volume of the sample loading solvent (e.g., 50% methanol in water). c. Sample Loading: Reconstitute the sample extract in the loading solvent and load it onto the cartridge at a low flow rate (1-2 mL/min). d. Washing: Wash the cartridge with one to two column volumes of a weak organic solvent mixture (e.g., 40% methanol in water) to remove polar interferences. e. Elution: Elute the this compound with a strong organic solvent (e.g., 100% methanol or acetonitrile). Collect the eluate. f. Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for SPE of this compound from tissue.
Caption: Decision tree for troubleshooting low recovery in SPE.
Caption: Factors influencing the efficiency of SPE for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyzed thermal isomerization between this compound and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Previtamin D3 Isomerization During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of previtamin D3 to vitamin D3 during sample preparation. Accurate quantification of both isomers is critical for reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that can arise during sample preparation, leading to inaccurate measurements of this compound and vitamin D3.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Vitamin D3/Previtamin D3 Ratios | Thermal isomerization during sample processing. | Strictly control temperature throughout the sample preparation process. Avoid unnecessary exposure to heat. For saponification, use the lowest effective temperature and a standardized time. Consider performing saponification at room temperature for an extended period (e.g., overnight) if compatible with the sample matrix.[1] |
| Exposure to UV or fluorescent light. | Work in a dimly lit environment or use amber-colored glassware and vials to protect samples from light.[2][3][4] Minimize the exposure time of samples to any light source. | |
| Inconsistent extraction efficiency for this compound and vitamin D3. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the chosen solvent system efficiently extracts both isomers. Hexane and mixtures of hexane with ethyl acetate are commonly used.[5] | |
| Low Analyte Recovery | Incomplete extraction from the sample matrix. | For complex matrices like food or adipose tissue, a saponification step is often necessary to break down fats and release the vitamin D congeners.[5][6] Ensure thorough mixing and sufficient extraction time. |
| Analyte degradation due to oxidative stress. | Use antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid in the extraction solvents.[2][7] Purge samples and solvents with an inert gas like nitrogen or argon to minimize exposure to oxygen. | |
| Adsorption of analyte to labware. | Use silanized glassware to prevent adsorption of the lipophilic vitamin D molecules. | |
| Poor Chromatographic Separation of Isomers | Suboptimal HPLC/LC-MS conditions. | Use a high-resolution analytical column (e.g., C18 or PFP) and optimize the mobile phase composition and gradient to achieve baseline separation of this compound and vitamin D3.[8] |
| Co-elution with matrix components. | Improve sample cleanup using SPE to remove interfering compounds.[9] Consider derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve chromatographic behavior and sensitivity.[10][11][12] | |
| High Variability in Results | Matrix effects in LC-MS/MS analysis. | Implement a robust sample preparation protocol to effectively remove matrix components. Supported liquid extraction (SLE) and advanced SPE sorbents can minimize ion suppression.[9][13][14] |
| Inconsistent derivatization reaction. | Ensure complete dryness of the extract before adding the derivatization reagent. Control the reaction time and temperature as specified in the protocol. Quench the reaction consistently.[10][12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the isomerization of this compound to vitamin D3?
A1: Temperature is the most significant factor driving the thermal isomerization of this compound to vitamin D3. This conversion is a temperature-dependent process where higher temperatures accelerate the reaction rate.[15][16]
Q2: How can I prevent light-induced degradation of this compound and vitamin D3?
A2: To prevent photodegradation, it is crucial to protect samples from UV and broad-spectrum light. This can be achieved by working under yellow or red light, using amber-colored glassware, and wrapping sample vials in aluminum foil.[2][3][4]
Q3: What solvents are recommended for extracting this compound and vitamin D3?
A3: Non-polar solvents are effective for extracting these lipophilic compounds. Hexane, heptane, and mixtures of hexane/ethyl acetate or hexane/isopropanol are commonly used in liquid-liquid extraction protocols.[5] The choice of solvent may need to be optimized based on the specific sample matrix.
Q4: Is a saponification step always necessary?
A4: Saponification is highly recommended for samples with a high lipid content, such as adipose tissue, milk, and certain food products.[5][6] This process breaks down triglycerides and other fats, releasing the vitamin D metabolites for more efficient extraction. For cleaner matrices like serum or plasma, a protein precipitation step followed by LLE or SPE may be sufficient.[5][9]
Q5: When should I consider derivatization of my samples?
A5: Derivatization, for instance with PTAD, is beneficial when high sensitivity is required, especially for low-concentration samples. It can improve ionization efficiency in mass spectrometry and enhance chromatographic separation, helping to resolve isomers and reduce matrix effects.[10][11][12][17]
Q6: How does pH affect the stability of this compound?
A6: Vitamin D3 is more stable at a pH above 5. Acidic conditions can contribute to its degradation.[2][7] Therefore, it is advisable to control the pH of aqueous solutions during sample preparation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and analysis of this compound.
Table 1: Thermal Isomerization of this compound to Vitamin D3
| Solvent/Matrix | Temperature (°C) | Half-life (T1/2) of this compound | Equilibrium Constant (K) |
| Hexane | 37 | ~30 hours | 6.15 |
| Human Skin | 37 | ~2.5 hours | 11.44 |
| β-cyclodextrin (aqueous) | 5 | Markedly accelerated | Significantly reduced |
Data compiled from[15][16][18]
Table 2: Influence of Environmental Factors on Vitamin D3 Stability
| Factor | Condition | Observed Effect |
| Light Exposure | Natural sunlight | Rapid photodegradation to various photoproducts.[3] |
| Storage in the dark vs. natural light (soybean oil, 2 months) | 24-44% loss in semi-dark vs. 61-68% loss in natural light.[4] | |
| Solvent | Aqueous solution (distilled water) at 25°C | Highly unstable, concentration drops below 10% within 24 hours.[2] |
| Non-aqueous solvents (Ethanol, Methanol, Isopropanol) | Very stable over a period of 5 days.[2] | |
| pH (in aqueous solution) | pH < 4 | Significant degradation. |
| pH > 5 | Relatively stable.[2] |
Table 3: Solubility of Vitamin D3 in Various Solvents at 298.2 K (25°C)
| Solvent | Mole Fraction Solubility (x 10⁻¹) |
| Transcutol® | 4.03 |
| Isopropanol (IPA) | 2.45 |
| Ethyl Acetate (EA) | 1.95 |
| 2-Butanol | 1.87 |
| Ethanol | 1.77 |
| 1-Butanol | 1.69 |
| Water | 1.03 x 10⁻⁵ |
Data extracted from[19]
Experimental Protocols
Saponification and Liquid-Liquid Extraction (LLE) for Adipose Tissue
This protocol is adapted for the extraction of vitamin D3 and its metabolites from fatty matrices.
-
Homogenization: Homogenize the adipose tissue sample.
-
Internal Standard: To 0.2–1 g of homogenized tissue, add an appropriate internal standard.
-
Saponification: Add 0.2 g of sodium ascorbate, 9 mL of ethanol, and 3 mL of 60% potassium hydroxide (KOH). Incubate overnight (16–18 hours) at room temperature with gentle shaking.[5]
-
Extraction:
-
Add 13 mL of water and 10 mL of a 20% ethyl acetate in heptane solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase twice more with the ethyl acetate/heptane solution.
-
-
Drying: Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for analysis (e.g., mobile phase).
Supported Liquid Extraction (SLE) for Serum/Plasma
This protocol offers a high-throughput alternative to traditional LLE for cleaner sample matrices.
-
Pre-treatment: Dilute 150 µL of serum or plasma with 150 µL of a water:isopropanol (50:50, v/v) solution.[13]
-
Loading: Load the 300 µL of the pre-treated sample onto an ISOLUTE® SLE+ plate. Allow the sample to absorb for 5 minutes.[13]
-
Elution:
-
Add 750 µL of heptane and wait 5 minutes.
-
Add a second aliquot of 750 µL of heptane and wait another 5 minutes.
-
Apply a brief pulse of vacuum or positive pressure to elute the analytes into a collection plate.[13]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness at room temperature and reconstitute in the injection solvent.
Derivatization with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This procedure enhances the sensitivity of LC-MS/MS analysis.
-
Drying: Ensure the sample extract is completely dry. This is a critical step.
-
Reaction:
-
Quenching (Optional but Recommended): Add a small volume of water (e.g., 30 µL) to quench the reaction.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for vitamin D analysis.
Caption: Photochemical and thermal isomerization pathways of vitamin D3 synthesis.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of light exposure and oxidative status on the stability of vitamins A and D₃ during the storage of fortified soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25-Hydroxyvitamin D isomerizes to pre-25-hydroxyvitamin D in solution: considerations for calibration in clinical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. norlab.com [norlab.com]
- 15. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 18. Catalyzed thermal isomerization between this compound and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
calibration curve issues in previtamin D3 analytical standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with calibration curves for previtamin D3 analytical standards.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What is the likely cause?
A1: This is a common issue when working with this compound standards and is often due to its inherent thermal instability. This compound exists in a temperature-dependent equilibrium with vitamin D3. At room temperature and above, this compound will convert to vitamin D3. If your standards are not handled consistently, the higher concentration standards, which may have been prepared earlier or exposed to slightly different temperature conditions, may have a significant portion of the this compound converted to vitamin D3. This leads to a lower than expected response for this compound at these concentrations, causing the calibration curve to lose linearity.
Troubleshooting Steps:
-
Standard Preparation: Prepare fresh calibration standards for each run. If this is not feasible, store stock solutions and dilutions at low temperatures (-20°C or -80°C) in amber vials to minimize degradation.[1][2]
-
Solvent Selection: Ensure the solvent used for your standards is appropriate. Methanol and acetonitrile are commonly used for HPLC analysis of vitamin D compounds.[3][4]
-
Temperature Control: Maintain strict temperature control throughout your experimental workflow. Use a temperature-controlled autosampler if available.
-
Thermal Equilibration: A common strategy to address this issue is to intentionally convert both the standards and samples to a stable equilibrium mixture of this compound and vitamin D3 through controlled heating. This can be done during a saponification step in sample preparation.[5]
Q2: I am seeing poor reproducibility in my calibration curve replicates. What could be causing this?
A2: Poor reproducibility is often linked to the inconsistent conversion of this compound to vitamin D3 between replicate injections. Even small variations in temperature or time before injection can alter the this compound/vitamin D3 ratio, leading to variable peak areas.
Troubleshooting Steps:
-
Consistent Timing: Ensure that the time between removing standards from storage, allowing them to come to temperature (if necessary), and injection is consistent for all replicates and calibration levels.
-
Autosampler Temperature: If you have a refrigerated autosampler, use it to maintain a consistent, low temperature for your standards throughout the analytical run.
-
Minimize Light Exposure: this compound is also light-sensitive.[6] Protect your standards from light by using amber vials and minimizing exposure to ambient light during preparation and analysis.
-
Thermal Equilibration Protocol: Implementing a thermal equilibration step in your sample and standard preparation will create a stable mixture of this compound and vitamin D3, leading to more reproducible results.
Q3: What are the acceptance criteria for a this compound calibration curve?
A3: The acceptance criteria for a calibration curve can vary depending on the specific application and regulatory requirements. However, a common and generally acceptable criterion for linearity is the coefficient of determination (r²). For most applications, an r² value of ≥ 0.995 is considered acceptable.[7] For pharmaceutical analysis, the requirement can be even stricter, often ≥ 0.999 .[7]
| Parameter | Acceptance Criteria |
| Coefficient of Determination (r²) | ≥ 0.995 (General), ≥ 0.999 (Pharmaceutical)[7] |
| Linearity | Visual inspection of the curve should show a linear relationship between concentration and response. |
| Residuals | A random distribution of residuals around the x-axis is expected. |
Q4: Can I use antioxidants to improve the stability of my this compound standards?
A4: Yes, using antioxidants can help improve the stability of this compound standards, particularly against oxidative degradation. Common antioxidants used in vitamin D formulations include:
-
Butylated hydroxytoluene (BHT): Often added to solvents during extraction and sample preparation to prevent oxidation.
-
Ascorbic acid (Vitamin C): Can be used to stabilize aqueous solutions of vitamin D3.[8][9]
-
EDTA: Effective in chelating metal ions that can catalyze degradation.[8][9]
-
Tocopherols (Vitamin E): Natural antioxidants that can protect vitamin D in oil-based matrices.[10]
When preparing standards, consider adding a small amount of an appropriate antioxidant to the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions for HPLC
This protocol outlines the steps for preparing this compound standard solutions for generating a calibration curve.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
Amber volumetric flasks and vials[6]
-
Calibrated analytical balance
-
Sonicator
Procedure:
-
Stock Solution Preparation:
-
Allow the this compound standard to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Accurately weigh a suitable amount of the this compound standard and transfer it to an amber volumetric flask.
-
Dissolve the standard in a small amount of HPLC-grade methanol or acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to final volume with the same solvent and mix thoroughly. This is your stock solution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution using amber volumetric flasks to prepare a series of working standards at the desired concentrations for your calibration curve.
-
-
Storage:
-
Store the stock and working standard solutions at -20°C or -80°C in tightly sealed amber vials when not in use.[1] Minimize freeze-thaw cycles by preparing aliquots.
-
Protocol 2: HPLC Analysis of this compound and Vitamin D3
This protocol provides a general HPLC method for the separation and quantification of this compound and vitamin D3. Method optimization may be required for your specific instrument and application.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 97:3 v/v)[3] or acetonitrile and water. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 30 °C (maintain consistent temperature) |
| Injection Volume | 10 - 20 µL |
| Detection | UV detector at 265 nm[11] |
| Run Time | ~15 minutes (ensure complete elution of both peaks) |
Visualizations
Caption: Photochemical and thermal isomerization pathways of Vitamin D3 synthesis.
Caption: Troubleshooting workflow for this compound calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. Handling Your Analytical Reference Standards [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. btsa.com [btsa.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing Photochemical Conversion Efficiency to Previtamin D3
Welcome to the technical support center for optimizing the photochemical conversion of 7-dehydrocholesterol (7-DHC) to previtamin D3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound yield consistently low?
A low yield of this compound can be attributed to several factors. A primary reason is the formation of unwanted byproducts such as tachysterol and lumisterol.[1][2][3] This is often a result of suboptimal irradiation conditions. Over-irradiation can also lead to the degradation of this compound.[4][5]
Troubleshooting Steps:
-
Optimize Irradiation Wavelength: Ensure you are using UVB radiation, specifically in the 290-315 nm range, as this is most effective for the conversion of 7-DHC to this compound.[6][7] Wavelengths at the blue edge of the absorption spectrum can increase the formation of the undesired byproduct tachysterol.[1][2][3]
-
Control Irradiation Time: The conversion of 7-DHC to this compound is a time-dependent process. However, prolonged exposure can lead to the formation of byproducts. It is crucial to determine the optimal irradiation time for your specific setup.
-
Regulate Temperature: The subsequent thermal isomerization of this compound to vitamin D3 is temperature-dependent.[6] While the initial photochemical conversion is less sensitive to temperature, maintaining a controlled temperature can influence the stability of the resulting this compound.
Q2: How can I minimize the formation of tachysterol and lumisterol?
The formation of tachysterol and lumisterol is a competing photochemical reaction.[1][4]
Solutions:
-
Wavelength Selection: The branching of the photochemical reaction is highly wavelength-dependent.[1][2][3] Using a more monochromatic light source centered around 295 nm can favor the formation of this compound over its isomers.
-
Solvent/Matrix Effects: The environment in which the reaction takes place can influence the product distribution. For instance, conducting the photolysis in liposomes has been shown to reduce the formation of tachysterol compared to reactions in organic solvents like hexane.[8]
-
Use of Photosensitizers: Certain compounds can act as photosensitizers, potentially steering the reaction towards the desired product. For example, the presence of phenylalanine has been shown to reduce the final concentration of tachysterol.[1][2][3]
Q3: My analytical results show a significant amount of unreacted 7-dehydrocholesterol. What should I do?
A high concentration of unreacted 7-DHC indicates an incomplete conversion.
Troubleshooting Steps:
-
Increase Irradiation Dose: The total energy delivered to the sample may be insufficient. This can be addressed by increasing the intensity of the UV source or extending the irradiation time.
-
Ensure Proper Mixing: In solution-based experiments, ensure the sample is well-mixed to allow for uniform exposure of the 7-DHC molecules to the UV light.
-
Check Lamp Output: Verify the output and age of your UV lamp, as its intensity can decrease over time.
Q4: Can the solvent I use affect the conversion efficiency?
Yes, the solvent can play a significant role. The polarity and viscosity of the solvent can influence the conformation of the molecules and the subsequent reaction pathways. Studies have shown that the isomerization of this compound to tachysterol is favored in some organic solvents.[8] Experimenting with different solvents of varying polarities may help optimize the yield of this compound.
Quantitative Data Summary
The following table summarizes the key parameters influencing the photochemical conversion of 7-DHC to this compound.
| Parameter | Optimal Range/Condition | Effect on this compound Yield | Effect on Byproduct Formation |
| Irradiation Wavelength | 290-315 nm | Increases | Minimized within this range |
| Irradiation Time | Varies (requires optimization) | Increases to a maximum, then decreases | Increases with prolonged exposure |
| Temperature | Ambient for photoconversion | Minimal direct effect on photochemical step | Can influence subsequent thermal isomerization to Vitamin D3 |
| Solvent/Matrix | Liposomes, Ethanol | Can be enhanced | Tachysterol formation can be reduced |
Experimental Protocols
General Protocol for Photochemical Conversion of 7-DHC to this compound
This protocol outlines a general procedure for the photochemical conversion in an organic solvent.
Materials:
-
7-dehydrocholesterol (7-DHC)
-
Ethanol (or other suitable solvent)
-
Quartz cuvettes or reaction vessel
-
UVB lamp (emission peak around 295 nm)
-
Magnetic stirrer and stir bar (optional)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare a solution of 7-DHC in ethanol at a known concentration (e.g., 1 mg/mL).
-
Irradiation:
-
Transfer the 7-DHC solution to a quartz cuvette or reaction vessel.
-
Place the vessel under the UVB lamp at a fixed distance.
-
If using a stirrer, ensure constant mixing during irradiation.
-
Irradiate the sample for a predetermined amount of time (e.g., start with 30 minutes and optimize).
-
-
Sample Analysis:
-
Following irradiation, immediately prepare the sample for HPLC analysis.
-
Dilute an aliquot of the irradiated solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a suitable C18 column.
-
Employ a mobile phase such as methanol/water or acetonitrile/water.
-
Detect the components using a UV detector at a wavelength of approximately 265 nm.
-
Identify and quantify this compound, 7-DHC, tachysterol, and lumisterol based on the retention times and peak areas of standard compounds.
-
Protocol for HPLC Analysis of Vitamin D Isomers
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.[9]
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v) or acetonitrile and water. The exact ratio may need optimization based on the specific column and system.
Procedure:
-
Standard Preparation: Prepare standard solutions of 7-DHC, this compound, vitamin D3, tachysterol, and lumisterol in the mobile phase at known concentrations.
-
Calibration Curve: Inject the standards to determine their retention times and generate a calibration curve for each compound.
-
Sample Injection: Inject the prepared sample from the photochemical conversion experiment.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each component using the calibration curves.
Visualizations
Caption: Photochemical conversion pathway of 7-dehydrocholesterol.
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoprotective Steering of this compound Photochemistry by Phenylalanine in Solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. Factors that Influence the Cutaneous Synthesis and Dietary Sources of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors that influence the cutaneous synthesis and dietary sources of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
cross-validation of HPLC and LC-MS/MS for previtamin D3
An Objective Comparison of HPLC and LC-MS/MS for the Cross-Validation of Previtamin D3 Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin D3 and its precursor, this compound, is critical. The thermal equilibrium between this compound and vitamin D3 necessitates robust analytical methods that can distinguish and accurately measure both compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for this purpose, supported by experimental data and detailed protocols.
Methodology Comparison
Both HPLC and LC-MS/MS are powerful chromatographic techniques, but they differ significantly in their detection principles, sensitivity, and specificity. LC-MS/MS is generally considered the gold standard for vitamin D analysis due to its high sensitivity and specificity, while HPLC-UV is a more accessible and cost-effective alternative.[1] The primary challenge for any method is the chromatographic resolution of this compound from vitamin D3, as they can be present in different proportions in samples and standards.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both HPLC-UV and LC-MS/MS tailored for this compound analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol focuses on achieving chromatographic separation of this compound and vitamin D3.
-
Sample Preparation (Single-Step Extraction):
-
Chromatographic Conditions:
-
Column: A normal-phase silica column (e.g., L3, 5 µm, 4.6 mm × 250 mm) or a C18 column with specific selectivity (e.g., ACE C18, Vydac 201TP C18) is used to resolve this compound and vitamin D3.[2][6]
-
Mobile Phase: An isocratic mobile phase is often employed. For normal-phase, a mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v) is effective.[6] For reversed-phase, acetonitrile or methanol/water mixtures are used.[2][7]
-
Column Temperature: Maintained at a controlled temperature, for instance, 30 °C, to manage the equilibrium between vitamin D3 and this compound.[2]
-
Detection: UV detection is set at the maximum absorbance wavelength for vitamin D3, typically around 265 nm or 292 nm.[6][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol leverages the high sensitivity and specificity of mass spectrometry.
-
Sample Preparation (Extraction and Derivatization):
-
Samples undergo saponification at elevated temperatures (e.g., 75 °C) to release the analyte, followed by LLE into an organic solvent like hexane.[4]
-
Supported Liquid Extraction (SLE) is a faster alternative to LLE for high-throughput analysis.[9]
-
Derivatization: To enhance ionization efficiency and sensitivity, especially for low-concentration metabolites, a derivatization step is often included.[10] A common agent is 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), which reacts with the diene structure of this compound and vitamin D3.[4][11]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution using methanol or acetonitrile with water, often containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.3 - 0.7 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is used, often in positive ion mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and vitamin D3.[9]
-
Quantitative Data Comparison
The performance of each method is assessed through rigorous validation. The following table summarizes key validation parameters compiled from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[6][7] | > 0.999[13] |
| Accuracy (% Recovery) | 95% - 105%[7] | 102.6% (for NIST reference sample)[4] |
| Precision (% RSD) | Intra-day: < 2%; Inter-day: < 2%[6] | Intra-assay: ≤ 9%; Inter-assay: < 10%[8] |
| Limit of Detection (LOD) | ~0.05 µg/mL[6] | Significantly lower (pg/mL range)[11] |
| Limit of Quantitation (LOQ) | ~0.16 µg/mL[6] | 0.25 ng/mL[12] |
Experimental Workflow Visualization
The logical flow for a cross-validation study comparing HPLC and LC-MS/MS is depicted below. This process ensures that the results from both methods are directly comparable.
Caption: Cross-validation workflow for this compound analysis.
Objective Comparison and Discussion
HPLC-UV
-
Advantages: HPLC is a robust, widely available, and relatively low-cost technique.[1] For routine quality control where analyte concentrations are sufficiently high, it provides excellent accuracy and precision.[6][7]
-
Disadvantages: The primary limitation is its lower sensitivity compared to LC-MS/MS. Furthermore, achieving baseline separation of this compound from vitamin D3 and other matrix components can be challenging and requires careful method development.[2] Without complete separation, accuracy is compromised.
LC-MS/MS
-
Advantages: LC-MS/MS is considered the reference method for its superior selectivity and sensitivity.[9][14] It can accurately measure very low concentrations (pg/mL) of analytes, which is crucial for biological samples.[11] The use of MRM minimizes interferences from the sample matrix, leading to highly reliable data.[9]
-
Disadvantages: The significant cost of the instrumentation and the need for highly trained operators are major barriers to its widespread adoption in all laboratories.[15] The methodology can also be more complex, sometimes requiring a derivatization step to achieve the desired sensitivity.[10]
Studies comparing the two methods for vitamin D metabolites have shown a good correlation and agreement between them, confirming that a well-developed HPLC method can produce results comparable to LC-MS/MS for certain applications.[8][15]
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the application.
-
LC-MS/MS is the superior and recommended method when high sensitivity and specificity are paramount, such as in clinical research, analysis of low-level fortifications, or when analyzing complex biological matrices.
-
HPLC-UV is a viable and cost-effective alternative for routine quality control of pharmaceutical formulations or highly fortified food products, provided that the method is properly validated to ensure complete chromatographic resolution of this compound from vitamin D3 and other potential interferents.
Ultimately, a thorough cross-validation is essential to ensure that an HPLC method provides data that is accurate and reliable in comparison to the gold-standard LC-MS/MS technique.
References
- 1. researchgate.net [researchgate.net]
- 2. brendongill.com [brendongill.com]
- 3. Rapid HPLC method for measurement of vitamin D3 and 25(OH)D3 in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Analysis of Vitamin D2 and Vitamin D3 in Fortified Milk Powders and Infant and Nutritional Formulas by Liquid Chromatography–Tandem Mass Spectrometry: Single-Laboratory Validation, First Action 2016.05: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. oatext.com [oatext.com]
- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. shimadzu.com [shimadzu.com]
- 14. theprofesional.com [theprofesional.com]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Bioactivity of Previtamin D3 and Cholecalciferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of previtamin D3 and cholecalciferol (vitamin D3), focusing on their metabolic pathways, receptor binding affinities, and physiological effects. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Introduction: The Precursor and the Prohormone
This compound and cholecalciferol are two critical compounds in the vitamin D metabolic pathway. This compound is the initial product formed in the skin upon exposure to ultraviolet B (UVB) radiation from 7-dehydrocholesterol.[1][2] This thermodynamically unstable compound then undergoes a temperature-dependent isomerization to form the more stable cholecalciferol, which is the prohormone form of vitamin D3.[1][3] Cholecalciferol is the common form used in dietary supplements and food fortification.[4] While both are essential for vitamin D synthesis, their bioactivity profiles, particularly concerning oral administration, are distinct due to their chemical stability and metabolic fate.
Metabolic Pathways and Conversion
The synthesis of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), begins with the formation of this compound in the skin.[3] This is followed by a non-enzymatic, heat-dependent conversion to cholecalciferol.[1][3] Once formed or ingested, cholecalciferol is transported to the liver, where it is hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D and the key indicator of vitamin D status.[5][6] Subsequently, in the kidneys, 25(OH)D3 undergoes a second hydroxylation to become the biologically active 1,25-dihydroxyvitamin D3.[3][6]
Due to the inherent thermal instability of this compound, it is not commonly used as an oral supplement. If ingested, it is presumed to convert to cholecalciferol in the gastrointestinal tract before absorption, although specific studies on this conversion are lacking. The stability of cholecalciferol itself is influenced by factors such as pH, temperature, and light.[7][8]
Figure 1: Metabolic pathway of vitamin D3 synthesis and activation.
Comparative Bioactivity and Efficacy
Cholecalciferol, on the other hand, has been extensively studied. Its oral bioavailability is well-established, and it is effective in raising serum 25(OH)D levels.[5][9] The formulation of cholecalciferol can impact its bioavailability, with oil-based and microencapsulated forms showing high efficiency.[1][10]
The following table summarizes the known bioactivity aspects, with the understanding that data for oral this compound is largely inferred.
| Parameter | This compound | Cholecalciferol (Vitamin D3) |
| Primary Source | Endogenous (skin) | Endogenous (from this compound), Diet, Supplements |
| Stability | Thermally unstable | Relatively stable |
| Oral Bioavailability | Not directly studied; likely converts to cholecalciferol | Well-established; influenced by formulation[1][10] |
| Efficacy in Raising Serum 25(OH)D | Not directly studied | High efficacy[5][9] |
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of vitamin D are mediated through the binding of its active metabolite, 1,25-dihydroxyvitamin D3, to the vitamin D receptor (VDR), a nuclear transcription factor.[11][12] this compound itself, along with other photoisomers like tachysterol and lumisterol, exhibits very low binding affinity for the VDR.[13] This suggests that any biological activity of this compound is contingent on its conversion to cholecalciferol and subsequent metabolites.
The table below presents the dissociation constants (Kd) for the VDR for various vitamin D-related compounds. A lower Kd indicates a higher binding affinity.
| Compound | Dissociation Constant (Kd) for VDR (nM) | Reference |
| 25-hydroxytachysterol3 | 22 | [13] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [13] |
| 5,6-trans-vitamin D3 | 560 | [13] |
| Tachysterol | >20,000 | [13] |
| Lumisterol | >20,000 | [13] |
| 7-Dehydrocholesterol | >20,000 | [13] |
Note: Direct VDR binding affinity data for this compound is not explicitly provided in the cited literature, but it is expected to be very low, similar to its photoisomers.
Experimental Protocols
In Vivo Bioavailability Assessment in a Rat Model
This protocol is a representative example for assessing the oral bioavailability of vitamin D compounds.
Figure 2: Experimental workflow for a vitamin D bioavailability study in rats.
Objective: To determine the bioavailability of a test vitamin D compound by measuring serum 25(OH)D levels over time.
Animals: Male Wistar rats (9-10 weeks old) are commonly used.[14]
Protocol:
-
Acclimatization and Vitamin D Depletion:
-
Treatment Groups and Administration:
-
Blood Sampling:
-
Serum Analysis:
-
Separate serum from blood samples by centrifugation.
-
Quantify the concentration of 25(OH)D in the serum using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the mean serum 25(OH)D concentration versus time for each group.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[18]
-
Quantification of Vitamin D Metabolites in Serum by LC-MS/MS
Objective: To accurately measure the concentration of vitamin D and its metabolites in serum samples.
Protocol:
-
Sample Preparation (Protein Precipitation and Extraction):
-
To a serum sample (e.g., 200 µL), add an internal standard (a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant containing the vitamin D metabolites is then further purified using liquid-liquid extraction or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the purified extract into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the different vitamin D metabolites using a C18 or other suitable column with a mobile phase gradient (e.g., methanol and water with a modifier like formic acid).
-
Tandem Mass Spectrometry (MS/MS):
-
Ionize the separated metabolites (e.g., using atmospheric pressure chemical ionization - APCI).
-
Select the precursor ion for each metabolite in the first quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Detect and quantify specific product ions in the third quadrupole.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the vitamin D metabolites.
-
Calculate the concentration of each metabolite in the unknown samples by comparing their peak areas to those of the internal standard and the standard curve.
-
Vitamin D Signaling Pathway
The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3, exerts its effects by binding to the VDR. This complex then heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic action is central to the physiological effects of vitamin D, including calcium homeostasis and immune modulation.
Figure 3: Vitamin D receptor signaling pathway.
Conclusion
References
- 1. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. Impact of oral vitamin D supplementation on serum 25-hydroxyvitamin D levels in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 12. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Rat Model of Vitamin D Deficiency: Safe and Rapid Induction of Vitamin D and Calcitriol Deficiency without Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel rat model of vitamin D deficiency: safe and rapid induction of vitamin D and calcitriol deficiency without hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijbcp.com [ijbcp.com]
Validating Previtamin D3 Identity: A Comparative Guide Using ¹H-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of previtamin D3 with its key isomers—vitamin D3, tachysterol, and lumisterol—using ¹H-NMR spectroscopy for identity validation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the accurate identification and characterization of these closely related compounds.
Introduction
This compound is a crucial intermediate in the biosynthesis of vitamin D3, formed from 7-dehydrocholesterol in the skin upon exposure to UVB radiation. Due to its thermal and photochemical instability, this compound can readily isomerize to vitamin D3, as well as to other stereoisomers like tachysterol and lumisterol. This inherent instability presents a significant analytical challenge in pharmaceutical development and research, necessitating robust methods for its unambiguous identification. ¹H-NMR spectroscopy is a powerful technique for this purpose, as subtle differences in the chemical environment of protons in these isomers lead to distinct spectral fingerprints.
Comparative ¹H-NMR Data
The following table summarizes the key ¹H-NMR chemical shifts (δ) for this compound and its primary isomers in deuterated chloroform (CDCl₃). These values are critical for distinguishing between the different forms. The olefinic protons and the methyl protons at position 18 are particularly diagnostic.
| Proton Assignment | This compound (δ, ppm) | Vitamin D3 (δ, ppm) | Tachysterol (δ, ppm) | Lumisterol (δ, ppm) |
| H-6 | ~5.86 (d) | ~6.23 (d) | ~6.22 (d) | ~5.05 (m) |
| H-7 | ~5.62 (d) | ~6.03 (d) | ~6.03 (d) | ~5.38 (m) |
| H-19Z | ~4.83 (br s) | ~4.82 (br s) | ~4.95 (br s) | Not Applicable |
| H-19E | ~5.05 (br s) | ~5.05 (br s) | ~5.18 (br s) | Not Applicable |
| H-18 (CH₃) | ~0.55 (s) | ~0.54 (s) | ~0.55 (s) | ~0.54 (s) |
| H-21 (CH₃) | ~0.91 (d) | ~0.92 (d) | ~0.91 (d) | ~0.92 (d) |
| H-26/27 (CH₃) | ~0.86 (d) | ~0.86 (d) & ~0.87 (d) | ~0.86 (d) | ~0.86 (d) & ~0.87 (d) |
Note: Chemical shifts can vary slightly depending on the concentration, temperature, and specific instrument used. The data presented is a compilation from various sources for comparative purposes.
Experimental Protocol for ¹H-NMR Validation of this compound
This protocol outlines the key steps for acquiring high-quality ¹H-NMR spectra for the validation of this compound identity, with a focus on minimizing isomerization.
1. Sample Preparation:
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as it is a common solvent for these compounds and allows for good spectral dispersion.[1][2][3]
-
Concentration: Prepare a sample solution with a concentration of 5-25 mg/mL.[4] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
-
Minimizing Isomerization: this compound is sensitive to heat and light. All sample preparation steps should be carried out under subdued light and at low temperatures to minimize isomerization to vitamin D3.[5]
-
Dissolve the sample in CDCl₃ at room temperature or below.
-
If sonication is required for dissolution, use a cooled bath.
-
Filter the sample quickly through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the filtered solution to a clean, dry NMR tube and cap it immediately.
-
Store the NMR tube in the dark and at a low temperature (e.g., in a refrigerator) until the NMR measurement.
-
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better spectral resolution, which is crucial for distinguishing the closely spaced signals of the isomers.[2][6]
-
Temperature: Perform the NMR experiment at a controlled low temperature (e.g., 25°C or lower) to further reduce the rate of thermal isomerization during data acquisition.[7][8]
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for identity confirmation.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
Acquisition Time: Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[9][10]
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[11]
-
Spectral Interpretation: Compare the chemical shifts, coupling patterns, and integrations of the obtained spectrum with the reference data provided in the table above to confirm the identity of this compound and to detect the presence of any isomeric impurities. Pay close attention to the diagnostic olefinic and methyl proton signals.
Visualizing the Workflow and Relationships
To further clarify the process and the relationship between the compounds, the following diagrams are provided.
Caption: Workflow for validating this compound identity using ¹H-NMR.
Caption: Formation and isomerization pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 25-Hydroxyvitamin D isomerizes to pre-25-hydroxyvitamin D in solution: considerations for calibration in clinical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyzed thermal isomerization between this compound and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
A Comparative Analysis of the Metabolic Fates of Previtamin D3 and Lumisterol
For Immediate Release
[City, State] – [Date] – A comprehensive new guide detailing the metabolic fates of previtamin D3 and lumisterol has been published, offering researchers, scientists, and drug development professionals a critical resource for understanding the divergent pathways of these two key vitamin D isomers. This guide provides an objective comparison supported by experimental data, elucidating the distinct enzymatic processes and metabolic products that determine their biological activities.
The formation of this compound from 7-dehydrocholesterol (7-DHC) in the skin upon exposure to UVB radiation is a well-established photochemical reaction. This compound then undergoes a temperature-dependent thermal isomerization to form vitamin D3, the precursor to the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[1][2][3][4] However, continued exposure to UVB can lead to the photoisomerization of this compound into lumisterol and tachysterol.[1][5] While once considered an inactive byproduct, recent research has unveiled that lumisterol is, in fact, a substrate for several metabolic enzymes, leading to the generation of biologically active metabolites.[1][6][7][8] This guide provides a detailed comparison of the metabolic pathways of this compound and lumisterol, highlighting the key enzymes involved and the resulting metabolites.
This compound Metabolism: A Two-Step Activation to a Hormonal Form
The metabolic journey of this compound is intrinsically linked to the synthesis of the active vitamin D hormone. Following its thermal conversion to vitamin D3 in the skin, it enters the bloodstream and undergoes two critical hydroxylation steps.
-
Hepatic 25-Hydroxylation: In the liver, vitamin D3 is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D3 (25(OH)D3).[9][10][11][12] This is the major circulating form of vitamin D and is used as a biomarker to determine a person's vitamin D status.[9]
-
Renal 1α-Hydroxylation: 25(OH)D3 is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25(OH)₂D₃.[9][10][11][12] This active form plays a crucial role in calcium homeostasis and bone metabolism.
Inactivation of vitamin D metabolites is primarily carried out by the enzyme 24-hydroxylase (CYP24A1).[9][10]
Beyond this classical pathway, a non-canonical pathway for vitamin D3 metabolism has been identified, initiated by the enzyme CYP11A1. This pathway leads to the production of several alternative hydroxy-derivatives, such as 20-hydroxyvitamin D3 (20(OH)D3) and 22-hydroxyvitamin D3 (22(OH)D3), which also exhibit biological activity.[1][13][14]
Lumisterol Metabolism: A Novel Pathway to Bioactive Molecules
Contrary to its previous classification as an inert photoproduct, lumisterol (L3) is now understood to be a substrate for metabolic activation by cytochrome P450 enzymes, primarily CYP11A1 and CYP27A1.[1][6][8][15]
-
Metabolism by CYP11A1: This enzyme metabolizes lumisterol into several products. The major metabolites identified are 22-hydroxy-L3, 24-hydroxy-L3, and 20,22-dihydroxy-L3.[1][6] Minor products, including pregnalumisterol (pL), are also formed.[1] The catalytic efficiency of bovine CYP11A1 for lumisterol metabolism is approximately 20% of that for vitamin D3 and cholesterol.[1]
-
Metabolism by CYP27A1: Human CYP27A1 has been shown to hydroxylate L3, producing three major products: 25-hydroxyL3, (25R)-27-hydroxyL3, and (25S)-27-hydroxyL3.[15][16] Notably, the catalytic efficiency (kcat/Km) of CYP27A1 for lumisterol metabolism was found to be 260-fold higher than that for vitamin D3.[15][16]
These novel hydroxy-derivatives of lumisterol have demonstrated biological activity, including the ability to inhibit the proliferation of melanoma cells.[15][16]
Quantitative Comparison of Metabolic Parameters
The following table summarizes the key enzymes and metabolites in the metabolic pathways of this compound (via vitamin D3) and lumisterol.
| Parameter | This compound (via Vitamin D3) | Lumisterol |
| Primary Activating Enzymes | CYP2R1/CYP27A1 (Liver), CYP27B1 (Kidney), CYP11A1 (Non-canonical) | CYP11A1, CYP27A1 |
| Major Metabolites | 25-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3, 20-hydroxyvitamin D3 | 22-hydroxy-L3, 24-hydroxy-L3, 20,22-dihydroxy-L3, 25-hydroxy-L3, (25R/S)-27-hydroxy-L3 |
| Key Inactivating Enzyme | CYP24A1 | Not fully elucidated |
| Catalytic Efficiency (CYP11A1) | Higher than for Lumisterol (approx. 5-fold)[1] | Lower than for Vitamin D3 (approx. 20% of D3)[1] |
| Catalytic Efficiency (CYP27A1) | Lower than for Lumisterol (260-fold lower)[15][16] | Higher than for Vitamin D3 (260-fold higher)[15][16] |
Experimental Protocols
In Vitro Metabolism with Purified Enzymes:
-
Objective: To determine the metabolites of this compound (as vitamin D3) and lumisterol when incubated with purified cytochrome P450 enzymes.
-
Methodology:
-
Recombinant human or bovine CYP11A1 or CYP27A1 is expressed and purified.
-
The purified enzyme is reconstituted in a reaction mixture containing the substrate (vitamin D3 or lumisterol), a source of electrons (adrenodoxin and adrenodoxin reductase for mitochondrial CYPs), and NADPH.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped, and the products are extracted using an organic solvent.
-
The extracted metabolites are analyzed and identified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation of novel metabolites.[1][15]
-
Metabolism in Cell Culture:
-
Objective: To investigate the metabolism of this compound and lumisterol in a cellular context.
-
Methodology:
-
Human keratinocytes or other relevant cell lines are cultured under standard conditions.
-
The cells are incubated with either this compound or lumisterol for various time points.
-
The cells and culture medium are harvested, and the metabolites are extracted.
-
Metabolite analysis is performed using HPLC and LC-MS.
-
In Vivo Studies:
-
Objective: To identify and quantify the metabolites of this compound and lumisterol in living organisms.
-
Methodology:
-
Animal models (e.g., mice, pigs) are administered this compound or lumisterol.
-
Tissue samples (e.g., skin, adrenal glands, liver) and serum are collected at different time points.[1]
-
Metabolites are extracted from the tissues and serum.
-
Identification and quantification of metabolites are performed using LC-MS.[1]
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic fates of this compound and lumisterol.
References
- 1. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photobiogenesis and metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ovid.com [ovid.com]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450-mediated metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 enzymes in the bioactivation of vitamin D to its hormonal form (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
assessing cross-reactivity of vitamin D immunoassays with previtamin D3
A Comparative Guide to Vitamin D Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D levels is crucial for research and clinical practice. Immunoassays are widely used for their convenience and high throughput. However, a significant challenge with these assays is the potential for cross-reactivity with various vitamin D metabolites, which can lead to inaccurate assessments of a patient's vitamin D status.[1] This guide provides a comparative analysis of the cross-reactivity of several common vitamin D immunoassays with key metabolites, supported by experimental data to aid in the selection of the most appropriate assay for your needs.
Understanding Cross-Reactivity in Vitamin D Immunoassays
Vitamin D exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[2] These are metabolized in the liver to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively. The total 25-hydroxyvitamin D [25(OH)D] concentration is the accepted biomarker for vitamin D status. Immunoassays are designed to detect 25(OH)D, but their antibodies may also bind to other structurally similar metabolites, leading to inaccuracies.[1][3] The degree of this cross-reactivity varies significantly between different commercial assays.[1]
While previtamin D3 is the precursor to vitamin D3, formed in the skin upon sun exposure, it is thermally labile and typically present in low concentrations in circulation. The focus of most cross-reactivity studies for clinical 25(OH)D immunoassays is on other significant metabolites that can interfere with the accurate measurement of total 25(OH)D, such as 25(OH)D2 and the C3-epimer of 25(OH)D3 (3-epi-25(OH)D3).
Comparative Analysis of Immunoassay Cross-Reactivity
The following table summarizes the cross-reactivity of several commercially available vitamin D immunoassays with various vitamin D metabolites. The data is compiled from multiple studies and presented as a percentage of the cross-reactivity observed. It is important to note that performance can vary, and these values should be considered as a general guide.
Table 1: Summary of Vitamin D Immunoassay Cross-Reactivity with Key Metabolites
| Immunoassay Platform | Metabolite | Reported Cross-Reactivity (%) | Reference Method for Comparison |
| Abbott Architect | 25(OH)D2 | 37 - 40% | LC-MS/MS |
| 25(OH)D3 | 84 - 87% | LC-MS/MS | |
| Roche Elecsys (Cobas) | 25(OH)D2 | 69 - 71% | LC-MS/MS |
| 25(OH)D3 | 90% | LC-MS/MS | |
| 3-epi-25(OH)D3 | ~51% (with exogenous spiking) | LC-MS/MS | |
| 3-epi-25(OH)D3 | Minimal (with endogenous metabolite) | LC-MS/MS | |
| Siemens ADVIA Centaur | 25(OH)D2 | 45.3% | LC-MS/MS |
Note: Cross-reactivity percentages can be influenced by the specific study design and the method used for calculation.
The data indicates that the Abbott Architect assay shows significantly lower cross-reactivity with 25(OH)D2 compared to the Roche Cobas assay.[2][4] This could lead to an underestimation of total 25(OH)D levels in patients supplemented with vitamin D2.[2][5] The Roche Elecsys assay demonstrates better equimolarity for 25(OH)D2 and 25(OH)D3. Interestingly, the cross-reactivity of the Roche assay with 3-epi-25(OH)D3 appears to differ depending on whether the epimer is endogenous or exogenously added (spiked).[6]
Experimental Protocols for Assessing Cross-Reactivity
The determination of immunoassay cross-reactivity is a critical component of assay validation. A common method involves spiking a sample matrix (e.g., serum) with a known concentration of the metabolite of interest and measuring the response in the immunoassay. The result is then compared to the response of the primary analyte (e.g., 25(OH)D3) to calculate the percentage of cross-reactivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method for accurately quantifying individual vitamin D metabolites.[7][8]
General Experimental Workflow
A generalized workflow for assessing the cross-reactivity of a vitamin D immunoassay is outlined below.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Key Steps in the Protocol:
-
Sample Preparation: A baseline serum pool with a known low level of endogenous 25(OH)D is selected. This pool is then divided into aliquots.
-
Spiking: Known concentrations of the purified vitamin D metabolite to be tested (e.g., this compound, 25(OH)D2) are added to the serum aliquots. A control sample with no added metabolite is also prepared.
-
Immunoassay Measurement: The concentration of vitamin D in the spiked and control samples is measured using the immunoassay being evaluated.
-
Reference Method Measurement: The actual concentration of the spiked metabolite in the prepared samples is independently measured using a highly specific and accurate method like LC-MS/MS.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated by dividing the concentration measured by the immunoassay (attributable to the spiked metabolite) by the actual concentration determined by the reference method, and multiplying by 100.
Signaling Pathways and Logical Relationships
The accurate measurement of 25(OH)D is the first step in understanding the downstream biological effects of vitamin D. The following diagram illustrates the simplified metabolic pathway of vitamin D and the point at which immunoassays are employed for status assessment.
Caption: Simplified Vitamin D metabolic pathway and measurement point.
Conclusion
The choice of a vitamin D immunoassay can have significant implications for the accuracy of research data and clinical assessments. Discrepancies in cross-reactivity with various vitamin D metabolites, particularly 25(OH)D2, are evident among different commercial platforms.[1] For studies involving participants supplemented with vitamin D2, assays with higher and more equitable cross-reactivity for both 25(OH)D2 and 25(OH)D3, such as the Roche Elecsys (Cobas) platform, may be preferable.[4] In contrast, the Abbott Architect assay has been reported to show lower recovery of 25(OH)D2.[2][4]
Researchers and drug development professionals should carefully consider the specific vitamin D forms relevant to their study population and choose an assay with well-characterized performance for those metabolites. When high accuracy is paramount, especially in the presence of multiple vitamin D metabolites, the use of a reference method like LC-MS/MS should be considered.[7][8] It is crucial for laboratories to be aware of the limitations of their chosen assay to ensure the correct interpretation of results.[9]
References
- 1. clinicallab.com [clinicallab.com]
- 2. Two Vitamin D Immunoassays Compared - Clinical Chemistry - Labmedica.com [labmedica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heartlandassays.com [heartlandassays.com]
A Comparative Guide to Previtamin D3 Quantification: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Previtamin D3 is the thermally labile precursor to vitamin D3, formed in the skin upon exposure to ultraviolet B (UVB) radiation. Accurate quantification of this compound is crucial for understanding the photobiology of vitamin D synthesis, assessing the stability of vitamin D3 formulations, and ensuring the quality of food and pharmaceutical products. The reversible thermal isomerization between this compound and vitamin D3 presents a significant analytical challenge, necessitating methods that can accurately and reliably distinguish between these two forms.[1]
Core Analytical Methodologies
The two predominant methods for this compound quantification are HPLC-UV and LC-MS/MS. Both methods offer distinct advantages and disadvantages in terms of sensitivity, specificity, and accessibility.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of vitamin D and its precursors. The method relies on the chromatographic separation of the analytes followed by their detection based on UV absorbance. For this compound and vitamin D3, detection is typically performed at approximately 265 nm.
A critical requirement for accurate quantification of this compound using HPLC-UV is the chromatographic resolution of this compound from vitamin D3 and other potential interferences.[2] According to AOAC International, methods should be capable of separating vitamin D2, vitamin D3, and their respective previtamin forms.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its superior sensitivity and specificity. This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. The use of stable isotope-labeled internal standards in LC-MS/MS methods significantly improves accuracy and precision.[1] While many LC-MS/MS methods for vitamin D focus on the analysis of 25-hydroxyvitamin D, the principles are readily applicable to this compound.
Quantitative Performance Comparison
Direct comparative data from an inter-laboratory study on this compound is limited. However, we can infer the performance of each technique for this compound analysis based on validation data for vitamin D3 and general knowledge of the techniques.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Relies on chromatographic resolution. Co-elution of isomers or matrix components can lead to inaccurate results. | High specificity due to the unique mass-to-charge ratio of the analyte and its fragments. |
| Sensitivity (LOQ) | Generally in the low ng/mL to µg/mL range. A study on vitamin D3 reported an LOQ of 0.1633 µg/mL.[4] | High sensitivity, typically in the pg/mL to low ng/mL range. A method for vitamin D metabolites reported an LOQ of 10 pg/mL for 1α,25(OH)2D3.[5] |
| **Linearity (R²) ** | Generally excellent (R² > 0.99) within the defined range.[4][6] | Typically excellent (R² > 0.99) over a wide dynamic range.[5][7] |
| Precision (%RSD) | Intra- and inter-day precision for vitamin D3 is generally <10%.[4] | Intra- and inter-day precision for vitamin D metabolites is typically <15%.[5] |
| Accuracy (% Recovery) | Accuracy for vitamin D3 is generally within 90-110%.[6] | High accuracy, often within 95-105%, especially with the use of isotope-labeled internal standards.[5] |
| Matrix Effects | Susceptible to interferences from the sample matrix that absorb at the same wavelength. | Can be affected by ion suppression or enhancement, but this is often mitigated by the use of appropriate internal standards and sample preparation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Protocol
-
Sample Preparation:
-
Saponification: To release vitamin D and its precursors from the lipid matrix, samples are often saponified using ethanolic potassium hydroxide. This step is typically performed at room temperature or with gentle heating to minimize the thermal isomerization of this compound.
-
Liquid-Liquid Extraction (LLE): The saponified sample is then extracted with an organic solvent such as n-hexane or a mixture of ethyl ether and petroleum ether.[8]
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water is often employed in an isocratic or gradient elution mode.
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a controlled temperature (e.g., 25°C) to ensure reproducible retention times and minimize on-column isomerization.
-
Detection: UV detection at 265 nm.[6]
-
LC-MS/MS Protocol
-
Sample Preparation:
-
Protein Precipitation and LLE: For biological samples, proteins are first precipitated with a solvent like acetonitrile or methanol. This is followed by LLE.
-
Derivatization (Optional but common): To enhance ionization efficiency, vitamin D and its precursors can be derivatized, for example, with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[9]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d3-previtamin D3) is added at the beginning of the sample preparation process.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: Typically a gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Generally in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
Signaling Pathway and Experimental Workflow
This compound Synthesis Pathway
The formation of this compound is the initial step in the cutaneous synthesis of vitamin D3.
Caption: Cutaneous synthesis of this compound and its subsequent isomerization.
Inter-laboratory Comparison Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of this compound quantification methods.
Caption: Generalized workflow for an inter-laboratory method comparison study.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control applications where high sensitivity is not a primary concern and where the sample matrix is relatively simple. The critical factor for success is achieving adequate chromatographic separation of this compound from vitamin D3 and other interfering compounds.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and specificity, such as the analysis of this compound in complex biological matrices or for trace-level quantification. The use of stable isotope-labeled internal standards is highly recommended to ensure the highest level of accuracy and precision.
For any laboratory involved in this compound quantification, it is essential to:
-
Validate the analytical method thoroughly for parameters such as linearity, precision, accuracy, and limit of quantification, with specific attention to the resolution of this compound.
-
Control the temperature throughout the sample preparation and analysis process to minimize the thermal isomerization of this compound.
-
Participate in proficiency testing programs or inter-laboratory comparison studies, when available, to ensure the ongoing accuracy and reliability of results. The Vitamin D Standardization Program (VDSP) and the NIST Quality Assurance Program (VitDQAP) are valuable resources for the broader vitamin D analysis community.[10][11]
References
- 1. Development of Methods for Measurement of Vitamin D and its Metabolites in Foods, Fortified Foods, and Dietary Supplements | NIST [nist.gov]
- 2. scribd.com [scribd.com]
- 3. aoac.org [aoac.org]
- 4. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. waters.com [waters.com]
- 10. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 2 ligand binding assays - impact of 25-hydroxyvitamin D2 and 24R,25-dihydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D Metabolites Quality Assurance Program (VitDQAP) | NIST [nist.gov]
Comparative Genomic Analysis: Previtamin D3 Pathway and its Impact on Cellular Gene Expression
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the genomic effects observed in cells treated with the active form of vitamin D3 versus untreated control cells. While the focus of this analysis is on the biologically active metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), it is crucial to understand its relationship with previtamin D3. This compound is a transient intermediate in the synthesis of vitamin D3, formed in the skin upon exposure to UVB radiation.[1][2][3] It rapidly isomerizes to vitamin D3, which is then metabolized in the liver and kidneys to the hormonally active 1,25(OH)₂D₃.[1][4][5] Due to the instability of this compound, in vitro genomic studies are typically conducted using the stable and active 1,25(OH)₂D₃ to elucidate the downstream transcriptional effects of the vitamin D signaling pathway.
This guide summarizes key quantitative data from comparative genomic studies, details the experimental protocols for such analyses, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Summary of Quantitative Genomic Data
The following tables summarize the differential gene expression observed in various cell types upon treatment with 1,25(OH)₂D₃ compared to control cells. These studies utilize techniques such as RNA sequencing (RNA-seq) to quantify changes in the transcriptome.
Table 1: Differentially Expressed Genes in Human Peripheral Blood Mononuclear Cells (PBMCs) Treated with 1,25(OH)₂D₃
| Individual ID | Treatment Concentration | Total Upregulated Genes (FC > 2, FDR < 0.05) | Total Downregulated Genes (FC > 2, FDR < 0.05) | Total Differentially Expressed Genes | Reference |
| 05 | 10 nM | 213 | 169 | 382 | [6] |
| 12 | 10 nM | 201 | 176 | 377 | [6] |
| 13 | 10 nM | 145 | 111 | 256 | [6] |
| 09 | 10 nM | 134 | 101 | 235 | [6] |
| 14 | 10 nM | 48 | 35 | 83 | [6] |
Data from a study on PBMCs from five individuals treated for 24 hours.[6] Note the significant inter-individual variation in genomic response.
Table 2: Comparative Gene Regulation in Human Mammary Epithelial and Breast Cancer Cell Lines
| Gene | Cell Line | Treatment (100nM 1,25D, 24h) | Regulation | Reference |
| CYP24A1 | hTERT-HME1, HME | 1,25(OH)₂D₃ | Upregulated | [7] |
| SLC1A1 | hTERT-HME1, HME | 1,25(OH)₂D₃ | Upregulated | [7] |
| ITGB3 | hTERT-HME1, HME | 1,25(OH)₂D₃ | Upregulated | [7] |
| KDR | hTERT-HME1, HME, MCF10A | 1,25(OH)₂D₃ | Downregulated | [7] |
| GLUL | hTERT-HME1, HME | 1,25(OH)₂D₃ | Downregulated | [7] |
| BIRC3 | hTERT-HME1, HME, MCF10A | 1,25(OH)₂D₃ | Downregulated | [7] |
This table highlights the cell-type-specific nature of gene regulation by 1,25(OH)₂D₃ in normal-like and cancerous breast cell lines.[7]
Table 3: Gene Expression Changes in Caco-2 Cells
| Treatment (24h) | Fold Change Cutoff | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes | Reference |
| Vitamin D | >1.4, p<0.05 | 560 | 208 | 352 | [8] |
Gene ontology analysis of the upregulated genes in this study revealed enrichment for processes related to cell differentiation and immune response, while downregulated genes were associated with cell cycle and proliferation.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of comparative genomic studies. Below are representative protocols for cell culture, treatment, and RNA sequencing analysis.
1. Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[6][9] Adherent cell lines such as human mammary epithelial cells (hTERT-HME1), breast cancer cells (MCF7), or colon adenocarcinoma cells (Caco-2) are maintained in appropriate culture media and conditions as recommended by the supplier.[7][8]
-
Treatment: Cells are seeded and allowed to adhere or stabilize for 24 hours. The culture medium is then replaced with fresh medium containing either 1,25(OH)₂D₃ at a specified concentration (e.g., 10 nM to 100 nM) or a vehicle control (e.g., ethanol, DMSO).[7][9] The final concentration of the vehicle is typically kept below 0.1%. Cells are incubated for a defined period, commonly 24 hours, before harvesting for RNA extraction.[6][7][9]
2. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is isolated from the control and treated cells using a suitable kit, such as an RNeasy Plus Universal Kit, often in conjunction with a reagent like Trizol or RiboZol to ensure high-quality RNA.[10]
-
Quality Assessment: The integrity and quantity of the extracted RNA are assessed. The RNA Integrity Number (RIN) is determined using a bioanalyzer system (e.g., Agilent 2100). Samples with a high RIN score (typically ≥ 8) are considered suitable for downstream sequencing applications.[6][9]
3. RNA Sequencing (RNA-seq) and Data Analysis
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. Directional RNA-seq libraries are then prepared using kits such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.[6][9]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NextSeq 500, to generate a large number of short reads (e.g., 75 bp).[6][9]
-
Bioinformatic Analysis:
-
Read Alignment: Raw sequencing reads are aligned to a reference genome (e.g., human genome build hg38).
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical packages like DESeq2 are used to compare the gene counts between the 1,25(OH)₂D₃-treated and control groups.[10] Genes with a significant false discovery rate (FDR < 0.05) and a fold change (FC) above a certain threshold (e.g., >1.5 or >2.0) are identified as differentially expressed.[6][11]
-
Visualization of Pathways and Workflows
Signaling Pathways
The genomic effects of 1,25(OH)₂D₃ are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[12][13] The following diagram illustrates the canonical genomic signaling pathway.
Caption: Genomic signaling pathway of Vitamin D3.
Experimental Workflow
The diagram below outlines a typical workflow for a comparative transcriptomic study using RNA-seq.
Caption: Workflow for comparative genomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptome-Wide Profile of 25-Hydroxyvitamin D3 in Primary Immune Cells from Human Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative regulation of gene expression by 1,25-dihydroxyvitamin D3 in cells derived from normal mammary tissue and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 12. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Previtamin D3 and its Analogs: A Comparative Analysis of Vitamin D Receptor Binding Affinity
For researchers, scientists, and drug development professionals, understanding the interaction between Vitamin D compounds and the Vitamin D Receptor (VDR) is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the binding affinity of previtamin D3 and its analogs to the VDR, supported by available experimental data and detailed methodologies.
The biological actions of vitamin D are primarily mediated through the VDR, a nuclear receptor that regulates gene expression. The binding affinity of a vitamin D analog to the VDR is a critical determinant of its potency and biological function. While 1α,25-dihydroxyvitamin D3 (calcitriol) is the most active natural VDR ligand, numerous synthetic analogs have been developed to modulate VDR activity for therapeutic purposes. This compound, the immediate precursor to vitamin D3, and its photoisomers also interact with the VDR, although their binding affinities are generally lower than that of calcitriol.
Quantitative Comparison of VDR Binding Affinity
The following table summarizes the reported binding affinities of this compound photoisomers and other vitamin D analogs to the Vitamin D Receptor. The data is presented as dissociation constants (Kd) or IC50 values, where a lower value indicates a higher binding affinity. It is important to note that direct quantitative binding data for this compound itself is limited in the reviewed literature. However, studies on its derivatives, such as 19-nor-1α,25(OH)2-previtamin D3, indicate a low binding affinity for the VDR.
| Compound | Binding Affinity (Kd in nM) | Relative Binding Affinity (%) |
| 25-hydroxytachysterol3 | 22[1] | - |
| 25-hydroxy-5,6-trans-vitamin D3 | 58[1] | - |
| 5,6-trans-vitamin D3 | 560[1] | - |
| 7-dehydrocholesterol | >20,000[1] | - |
| Tachysterol | >20,000[1] | - |
| Lumisterol | >20,000[1] | - |
| 1α,25(OH)2D3 (Calcitriol) | - | 100 |
| 19-nor-1α,25(OH)2-previtamin D3 derivatives | Low | - |
Experimental Protocols
The determination of VDR binding affinity is commonly performed using a competitive radioligand binding assay. This method assesses the ability of an unlabeled test compound (e.g., a this compound analog) to displace a radiolabeled ligand (typically [³H]-1α,25(OH)₂D₃) from the VDR.
Competitive Radioligand Binding Assay Protocol
1. Materials:
- Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.
- Radioligand: High-specific-activity [³H]-1α,25(OH)₂D₃.
- Test Compounds: this compound and its analogs at various concentrations.
- Wash Buffer: Buffer to separate bound from free radioligand.
- Scintillation Cocktail: For detection of radioactivity.
2. Procedure:
- Incubation: A constant concentration of VDR and [³H]-1α,25(OH)₂D₃ are incubated with increasing concentrations of the unlabeled test compound.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: The VDR-bound radioligand is separated from the free radioligand. This is often achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complex.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
- The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the subsequent cellular signaling, the following diagrams illustrate the competitive binding assay workflow and the canonical VDR signaling pathway.
Caption: Workflow of a competitive radioligand binding assay for VDR.
Caption: Canonical VDR genomic signaling pathway.
References
A Comparative Guide to Previtamin D3 Analysis: Novel Biosensors vs. Traditional Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of previtamin D3, a thermally sensitive precursor to vitamin D3, is critical in the manufacturing of fortified foods, pharmaceuticals, and supplements to ensure product efficacy and safety. The reversible thermal isomerization between this compound and vitamin D3 necessitates precise analytical methods that can differentiate and quantify both forms.[1] This guide provides an objective comparison of emerging novel biosensors and established traditional assays for this compound analysis, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on a variety of performance parameters. Below is a summary of the quantitative data for representative novel biosensors and traditional assays.
| Parameter | Novel Biosensors | Traditional Assays |
| Technology | Electrochemical & Fluorescent Aptasensors | HPLC-UV & LC-MS/MS |
| Limit of Detection (LOD) | As low as 16 pM (Electrochemical)[2]; 50 nM (Fluorescent Aptasensor with amplification)[3] | ~4 ng/mL (HPLC-UV)[4]; 0.3 ppb (LC-MS/MS)[5] |
| Linear Range | 0–10 nM (Electrochemical)[2]; 0–600 nM (Fluorescent Aptasensor)[3] | Wide, but often requires dilution for high concentration samples |
| Assay Time | Rapid (minutes)[6] | Longer (hours), including sample preparation[7] |
| Specificity | High, dependent on biorecognition element (e.g., aptamer) | High, especially with MS detection[8] |
| Sample Preparation | Minimal | Often extensive (saponification, extraction)[7] |
| Cost & Portability | Potentially low-cost and portable[9] | High instrument cost, lab-based |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Here, we provide protocols for a representative novel biosensor and a traditional LC-MS/MS method.
Protocol 1: Aptamer-Based Fluorescent Biosensor for Vitamin D3
This protocol is based on the principle of fluorescence resonance energy transfer (FRET) between a fluorescently labeled aptamer and a quencher, such as graphene oxide or fullerenes.[3]
Materials:
-
Vitamin D3-specific aptamer labeled with a fluorophore (e.g., 5'6-FAM)
-
Fluorescence quencher (e.g., fullerene solution)
-
Tris-HCl buffer (10 mM, pH 7.0)
-
Exonuclease I (optional, for signal amplification)
-
Fluorescence spectrophotometer
-
Test samples and vitamin D3 standards
Procedure:
-
Aptamer Preparation: Dilute the FAM-labeled aptamer stock solution to a working concentration (e.g., 2 nM) using the Tris-HCl buffer.
-
Fluorescence Quenching: In a microplate well, mix the diluted aptamer solution with the fullerene quencher solution. Incubate for a short period to allow for the adsorption of the aptamer to the fullerene surface, leading to fluorescence quenching.
-
Sample/Standard Addition: Introduce the vitamin D3 standard or sample into the mixture. The vitamin D3 will bind to the aptamer, causing a conformational change that releases it from the quencher surface and restores fluorescence.
-
(Optional) Signal Amplification: For enhanced sensitivity, add Exonuclease I to the solution. The enzyme will digest the unbound aptamers, reducing the background signal and amplifying the fluorescence from the vitamin D3-bound aptamers.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Quantification: Create a calibration curve by plotting the fluorescence intensity against the concentration of the vitamin D3 standards. Use this curve to determine the concentration of vitamin D3 in the test samples.
Protocol 2: LC-MS/MS for this compound and Vitamin D3 in Food Matrices
This protocol is adapted from established methods for vitamin D analysis in food, such as those recognized by AOAC INTERNATIONAL.[10]
Materials:
-
Homogenized food sample
-
Internal standard (e.g., isotopic vitamin D3)
-
Pyrogallol ethanolic solution
-
Potassium hydroxide (KOH) solution (50%)
-
Hexane
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution
-
Acetonitrile (ACN)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation and Saponification:
-
Weigh approximately 0.5 g of the homogenized sample and spike with the internal standard.
-
Add water and pyrogallol ethanolic solution, followed by the KOH solution.
-
Heat the mixture in a water bath (e.g., 75°C for 1 hour) to saponify the sample matrix.
-
-
Liquid-Liquid Extraction:
-
Cool the saponified solution and extract the vitamin D and previtamin D using hexane.
-
Centrifuge to separate the layers and collect the hexane (upper) layer.
-
Wash the hexane extract multiple times with water to remove impurities.
-
-
Derivatization:
-
Dry the hexane extract under a stream of nitrogen.
-
Reconstitute the residue in a PTAD solution to derivatize the vitamin D and previtamin D. This step improves ionization efficiency and chromatographic separation.
-
Quench the reaction with water.
-
-
LC-MS/MS Analysis:
-
Filter the derivatized sample and inject it into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of solvents like methanol, water, and formic acid to separate the derivatized this compound and vitamin D3.[10]
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using standards of derivatized vitamin D3 and this compound.
-
Calculate the concentration of this compound and vitamin D3 in the sample based on the peak areas relative to the internal standard. The total vitamin D content is the sum of both forms.
-
Visualizing the Mechanisms
To better understand the underlying principles of these methods, the following diagrams illustrate the signaling pathway of the aptamer-based biosensor and the workflow of the LC-MS/MS analysis.
Caption: Signaling pathway of an aptamer-based fluorescent biosensor.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
Novel biosensors, particularly electrochemical and fluorescent aptasensors, offer the potential for rapid, portable, and cost-effective analysis of this compound. Their high sensitivity and minimal sample preparation requirements make them attractive alternatives to traditional methods. However, many of these technologies are still in the research and development phase and may require further validation for specific food matrices.
Traditional methods like HPLC-UV and LC-MS/MS are well-established, with LC-MS/MS being the gold standard due to its high specificity and sensitivity.[8] These methods are robust and reliable for a wide range of sample types but are generally more time-consuming, expensive, and require laboratory-based instrumentation and skilled personnel.
The choice between a novel biosensor and a traditional assay will depend on the specific application, required throughput, budget, and the desired level of portability. For high-throughput, routine quality control in a laboratory setting, LC-MS/MS remains the preferred method. For rapid, on-site screening or in resource-limited settings, novel biosensors hold significant promise for the future of this compound analysis.
References
- 1. Label free detection of vitamin D by microcantilever-based aptasensor - Journal of King Saud University - Science [jksus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Vitamin D testing: LC-MS outperforms immunoassays • healthcare-in-europe.com [healthcare-in-europe.com]
- 8. Advances in electrochemical and optical sensing techniques for vitamins detection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Greener HPTLC Methods for Previtamin D3 and Vitamin D3 Analysis
The push for sustainable laboratory practices has spurred the development of "greener" analytical methods that minimize hazardous solvent use without compromising performance. This guide provides a detailed comparison of a validated greener High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of Vitamin D3 (VD3) against a traditional HPTLC approach. Given the thermal equilibrium between previtamin D3 and VD3, methods developed for VD3 are directly relevant for the simultaneous quantification required for accurate analysis. For nutritional and pharmaceutical accuracy, it is often necessary to measure the sum of both isomers.[1][2]
The Challenge of this compound Analysis
Vitamin D3 and its precursor, this compound, exist in a temperature-dependent equilibrium.[3] This thermally induced isomerization means that during sample preparation, storage, or analysis, the concentration of each can change until equilibrium is reached.[4] Consequently, to accurately determine the total Vitamin D3 content, it is crucial to quantify both this compound and Vitamin D3. Analytical methods must either separate and individually measure both forms or ensure that conditions are controlled to drive the equilibrium to a stable state for both the sample and the standard.[1][5]
Quantitative Performance Comparison
The following tables summarize the key performance parameters of a validated greener reverse-phase HPTLC method and a traditional normal-phase HPTLC method for the analysis of Vitamin D3.[6]
Table 1: Chromatographic Conditions and Performance
| Parameter | Greener HPTLC Method | Traditional HPTLC Method |
| Stationary Phase | Reverse-Phase TLC Plates | Normal-Phase TLC Plates |
| Mobile Phase | Ethanol-Water (70:30, v/v)[6] | Toluene-Ethyl Acetate (95:5, v/v) |
| Linearity Range | 25–1200 ng/band[6] | 50–600 ng/band[6] |
| Limit of Detection (LOD) | 8.47 ± 0.12 ng/band[6] | 17.54 ± 0.24 ng/band[6] |
| Limit of Quantification (LOQ) | 25.41 ± 0.36 ng/band[6] | 52.62 ± 0.72 ng/band[6] |
| Retention Factor (R_f) | 0.69[6] | 0.34[6] |
| Determination Coefficient (R²) | 0.9955[6] | 0.9919[6] |
Table 2: Method Validation and Greenness Score
| Parameter | Greener HPTLC Method | Traditional HPTLC Method |
| Accuracy (% Recovery) | 98.74–100.85%[6] | 98.12–100.14% |
| Intra-day Precision (%RSD) | 0.54–0.78% | 0.84–1.14% |
| Inter-day Precision (%RSD) | 0.61–0.86%[6] | 1.02–1.32% |
| AGREE Index Score * | 0.87 [6] | 0.47 [6] |
*The Analytical GREENness (AGREE) metric provides a quantitative assessment of the environmental friendliness of an analytical method, with a score closer to 1.0 indicating a greener process.[6][7]
Experimental Protocols & Workflows
Detailed methodologies for the greener and traditional HPTLC methods are provided below, based on validated protocols for Vitamin D3 estimation.[6]
Instrumentation
A CAMAG HPTLC system was utilized for the analysis, including a CAMAG Automatic TLC Sampler 4, a CAMAG microliter syringe, a CAMAG Automated Developing Chamber 2, and a CAMAG TLC Scanner 3 for densitometric analysis.[8]
Greener HPTLC Method Protocol
-
Standard & Sample Preparation:
-
Prepare a stock solution of Vitamin D3 at 100 µg/mL in the mobile phase (Ethanol-Water 70:30, v/v).[6]
-
For commercial tablets, weigh and finely powder 20 tablets. Dissolve an amount of powder equivalent to one tablet in the mobile phase, sonicate for 15 minutes, and filter.
-
-
Chromatography:
-
Stationary Phase: Reverse-phase TLC plates.[6]
-
Application: Spot 200 µL of the standard/sample solutions as 6 mm bands onto the plate at a rate of 150 nL/s.[8]
-
Development: Develop the plate in the automated developing chamber, saturated with the greener mobile phase (Ethanol-Water, 70:30 v/v), up to a distance of 80 mm.[6]
-
Drying: Dry the plate in open air.
-
-
Detection & Quantification:
-
Perform densitometric scanning at 265 nm using the TLC scanner.
-
Quantify the amount of Vitamin D3 by comparing the peak area of the sample to that of the standard.
-
Caption: Workflow for the Greener HPTLC Analysis of Vitamin D3.
Traditional HPTLC Method Protocol
-
Standard & Sample Preparation:
-
Prepare a stock solution of Vitamin D3 at 100 µg/mL in the mobile phase (Toluene-Ethyl Acetate 95:5, v/v).
-
For commercial tablets, process as described in the greener method, but using the traditional mobile phase as the solvent.
-
-
Chromatography:
-
Stationary Phase: Normal-phase TLC plates.[6]
-
Application: Spot 200 µL of the standard/sample solutions as 6 mm bands onto the plate.[8]
-
Development: Develop the plate in the automated developing chamber, saturated with the traditional mobile phase (Toluene-Ethyl Acetate, 95:5 v/v), up to a distance of 80 mm.
-
Drying: Dry the plate in open air.
-
-
Detection & Quantification:
-
Perform densitometric scanning at 265 nm.
-
Quantify the amount of Vitamin D3 by comparing the peak area of the sample to that of the standard.
-
References
- 1. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Validation Parameters for the Determination of Vitamin D3 in Commercial Pharmaceutical Products Using Traditional and Greener HPTLC Methods | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Pre-vitamin D3 Disposal
Proper disposal of pre-vitamin D3 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for protecting personnel and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe handling and disposal of pre-vitamin D3, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for pre-vitamin D3 and be equipped with the appropriate Personal Protective Equipment (PPE). Pre-vitamin D3 is classified as a hazardous substance, and exposure can be fatal if swallowed, in contact with skin, or if inhaled.[1][2]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[3][4] If dusts are generated, respiratory protection is required.[4]
Work should always be conducted in a well-ventilated area to avoid the inhalation of any vapors or aerosols.[3]
Hazard Profile of Pre-vitamin D3
Understanding the hazards associated with pre-vitamin D3 is fundamental to its safe disposal. The following table summarizes its key toxicological properties.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity - Oral | H300: Fatal if swallowed | Danger |
| Acute Toxicity - Dermal | H310: Fatal in contact with skin | Danger |
| Acute Toxicity - Inhalation | H330: Fatal if inhaled | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | Warning |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Warning |
Data sourced from multiple Safety Data Sheets.[1][2]
Step-by-Step Disposal Procedure
The disposal of pre-vitamin D3 must be conducted in accordance with federal, state, and local environmental control regulations.[3] Do not discharge pre-vitamin D3 down the drain or dispose of it as regular trash. [3][5][6][7][8]
Waste Identification and Segregation
-
Treat all pre-vitamin D3, whether in pure form or in solution, as hazardous chemical waste.[3]
-
If mixed with solvents, the entire solution must be disposed of as hazardous waste.[3]
-
Keep pre-vitamin D3 waste segregated from other chemical waste streams to prevent unintended reactions.[9][10] Specifically, do not mix with incompatible materials. While the SDS for pre-vitamin D3 does not list specific incompatibilities, a general best practice is to segregate waste based on hazard class.[9]
Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for storing chemical waste.[3][6]
-
The container must be clearly and accurately labeled as "Hazardous Waste."[3][10] The label must include:
Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of waste generation.[3][6]
-
Keep the waste container securely closed at all times, except when adding waste.[3][10]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[3]
-
Do not exceed the storage limits for hazardous waste in your laboratory (e.g., 55 gallons for hazardous waste, or 1 quart for acutely toxic P-listed waste).[3][6]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][11]
-
Provide them with all necessary information about the waste as indicated on the label.[3]
Decontamination of Empty Containers
-
A container that has held pre-vitamin D3 should be considered hazardous waste.[3]
-
The container must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which pre-vitamin D3 is soluble).[3]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]
-
After proper decontamination, deface the original labels before disposing of the empty container as regular trash or recycling, in accordance with institutional policies.[3]
Spill Management
In the event of a spill, take the following immediate actions:
-
For small spills: Use a non-combustible absorbent material (e.g., sand, diatomite, universal binders) to contain the spill.[1] Shovel the material into a suitable, labeled container for disposal as hazardous waste.[3]
-
For large spills: Evacuate the area and contact your institution's emergency response team.[3]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of pre-vitamin D3.
Caption: Workflow for the safe disposal of pre-vitamin D3 waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Logistical Information for Handling Previtamin D3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Previtamin D3. Adherence to strict safety protocols and operational plans is critical to minimize exposure risk and ensure proper disposal. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a highly potent compound with significant health risks. According to safety data sheets (SDS), it is acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin. Prolonged or repeated exposure may cause damage to organs.
GHS Hazard Statements:
-
H300: Fatal if swallowed.
-
H310: Fatal in contact with skin.
-
H330: Fatal if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Due to the lack of specific Occupational Exposure Limit (OEL) data for this compound, it is prudent to handle it as a compound requiring the highest level of containment and precaution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or neoprene gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Provides a robust barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contaminated.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects against skin and clothing contamination from spills or aerosols.[1] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required for handling powders. For potential aerosol-generating procedures, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of the highly toxic powder or aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Glove Chemical Resistance
While specific breakthrough time data for this compound is not available, the following table provides a general guide to the chemical resistance of common glove materials to classes of compounds structurally related to this compound (steroids, alcohols, and ethers). On-site testing of gloves with the specific solvent being used is highly recommended.
| Glove Material | Alcohols (e.g., Ethanol, Methanol) | Ethers (e.g., Diethyl Ether) | Aliphatic Hydrocarbons (e.g., Hexane) |
| Nitrile | Good to Excellent | Poor to Fair | Excellent |
| Neoprene | Good to Excellent | Fair to Good | Good |
| Butyl Rubber | Excellent | Good | Poor |
| Viton® | Excellent | Excellent | Excellent |
Data compiled from various chemical resistance charts.[2][3][4][5][6][7]
Operational Plan: Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation:
- Designate a controlled area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[8][9] This area should be clearly marked with warning signs.
- Assemble all materials: Before starting, gather all necessary equipment, chemicals, and waste containers. This minimizes the need to move in and out of the controlled area.
- Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above. Ensure the outer gloves are pulled over the cuffs of the gown.[1]
2. Handling:
- Weighing and Transfer: If working with powdered this compound, perform all weighing and transfers within the BSC to contain any dust. Use a dedicated spatula and weighing paper.
- Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
- Experimental Procedures: Conduct all experimental manipulations within the designated controlled area. Avoid generating aerosols.[8][9]
3. Decontamination:
- Reusable Equipment: All non-disposable equipment that comes into contact with this compound must be decontaminated. This can be done by rinsing with a suitable solvent (e.g., ethanol) three times, followed by washing with a laboratory detergent and water.[8] The initial solvent rinse should be collected as hazardous waste.
- Work Surfaces: At the end of the procedure, decontaminate all surfaces within the controlled area. Wipe the surfaces with a detergent solution, followed by a rinse with water.[8]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[8][9]
Disposal Workflow Diagram
Caption: Step-by-step disposal plan for this compound waste.
Step-by-Step Disposal Protocol
1. Waste Segregation:
- Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste" or "Hazardous Waste".[10]
- Liquids: Unused solutions and solvent rinses should be collected in a sealed, shatter-proof container that is clearly labeled with the contents and a hazardous waste sticker.
- Solids: All disposable items, including gloves, gowns, shoe covers, weighing papers, and pipette tips, must be placed in a dedicated, leak-proof plastic bag or container.[10]
2. Waste Containment:
- All solid waste should be double-bagged.[11]
- All waste containers must be securely sealed and clearly labeled as "Hazardous Waste: this compound" or as per your institution's guidelines.
3. Final Disposal:
- Store the sealed waste containers in a designated hazardous waste accumulation area.
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The recommended method of disposal is high-temperature incineration.[8]
Emergency Procedures: Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure.
1. Evacuate and Secure the Area:
- Alert others in the vicinity and evacuate the immediate area.
- Restrict access to the spill area.
2. Don Appropriate PPE:
- If not already wearing it, don the full PPE as described above, including respiratory protection.
3. Contain and Clean the Spill:
- For liquid spills: Cover the spill with absorbent pads from a chemical spill kit. Work from the outside of the spill inwards.
- For solid spills: Gently cover the powder with damp absorbent pads to avoid creating dust.[8]
- Using forceps, place all contaminated absorbent materials and any broken glass into the hazardous solid waste container.
- Clean the spill area three times with a detergent solution, followed by a water rinse.[8] All cleaning materials must be disposed of as hazardous waste.
4. Reporting:
- Report the spill to your laboratory supervisor and your institution's EHS department immediately.
By implementing these detailed operational and disposal plans, researchers can significantly mitigate the risks associated with handling the potent compound this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. clinician.com [clinician.com]
- 2. docs.rs-online.com [docs.rs-online.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. coleparmer.ca [coleparmer.ca]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. osha.gov [osha.gov]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
